molecular formula C14H11NO B057821 2-[4-(Hydroxymethyl)phenyl]benzonitrile CAS No. 154709-19-0

2-[4-(Hydroxymethyl)phenyl]benzonitrile

Cat. No.: B057821
CAS No.: 154709-19-0
M. Wt: 209.24 g/mol
InChI Key: FNDNKJXHTMOHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Hydroxymethyl)phenyl]benzonitrile is an impurity of 4’-Bromomethyl-2-cyanobiphenyl, which is used in protein-binding studies of quinoxaline angiotensin II receptor antagonists.>

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNKJXHTMOHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362718
Record name 4'-hydroxymethyl-biphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154709-19-0
Record name 4'-hydroxymethyl-biphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-[4-(hydroxymethyl)phenyl]benzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its rigid yet conformationally flexible nature allows for precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity.[1][3] Biphenyl derivatives have found widespread applications as antihypertensives, anti-inflammatory agents, and anticancer drugs.[1][3] 2-[4-(hydroxymethyl)phenyl]benzonitrile, with its strategically placed cyano and hydroxymethyl groups, represents a valuable building block for the synthesis of more complex molecules in these fields. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₄H₁₁NO[4]
Molecular Weight 209.24 g/mol [4]
Appearance Expected to be a solid at room temperature.Based on similar biphenyl structures.
Melting Point Not explicitly reported.-
Boiling Point Not explicitly reported.Likely high due to the biphenyl core and polar functional groups.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.The hydroxyl and nitrile groups impart polarity.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons of the phenyl ring bearing the hydroxymethyl group would appear as two doublets in the aromatic region (typically δ 7.0-7.8 ppm). The protons on the benzonitrile ring would also exhibit characteristic splitting patterns in the same region. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbons. The carbon of the nitrile group (C≡N) is expected in the δ 115-120 ppm region. The aromatic carbons would resonate in the δ 125-145 ppm range. The methylene carbon of the hydroxymethyl group would appear around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • -OH stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration.

  • -C≡N stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹ corresponds to the nitrile C≡N stretching vibration.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹ are indicative of aromatic C-H bonds.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to carbon-carbon double bond stretching within the aromatic rings.

  • C-O stretch: A peak in the 1000-1250 cm⁻¹ range would correspond to the C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 209. Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) and potentially the cyano group (-CN, m/z = 26).

Synthesis of this compound

The most logical and widely employed method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[7]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A 2-Bromobenzonitrile D This compound A->D + B (4-(Hydroxymethyl)phenyl)boronic acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Toluene/Water, Dioxane/Water) C->D Suzuki-Miyaura Coupling

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for similar biphenyl compounds.[6][8] Optimization of specific parameters may be required.

Materials:

  • 2-Bromobenzonitrile

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., anhydrous potassium carbonate)

  • Solvent system (e.g., Toluene and Water, or 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzonitrile (1.0 eq) and (4-(hydroxymethyl)phenyl)boronic acid (1.1-1.5 eq).

  • Addition of Catalyst and Base: Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 3:1 mixture of toluene and water). Degas the mixture by bubbling an inert gas through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[8]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Excess Boronic Acid: Using a slight excess of the boronic acid ensures the complete consumption of the more expensive aryl halide.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive.[8] An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[7]

  • Solvent System: A two-phase solvent system, often containing water, is commonly used in Suzuki couplings to dissolve the inorganic base and facilitate the reaction.

Applications and Future Prospects

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in organic synthesis.

  • Pharmaceuticals: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of various pharmacophores. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular elaboration. Its known use as an impurity standard for quinoxaline angiotensin II receptor antagonists suggests its utility in the synthesis of analogs of this important class of antihypertensive drugs.[4][9]

  • Materials Science: Biphenyl derivatives are integral components of liquid crystals and organic light-emitting diodes (OLEDs).[1] The specific functional groups of this compound could be modified to tune the electronic and optical properties for these applications.

Potential Biological Activity

While there is no direct evidence of the biological activity of this compound, the biphenyl scaffold is known to be a key feature in molecules targeting various biological pathways. For instance, some biphenyl compounds have been investigated as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy and as modulators of NMDA receptors in the central nervous system.[10][11] The unique substitution pattern of this molecule makes it an interesting candidate for screening in various biological assays.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for related compounds like 4-(hydroxymethyl)benzonitrile and other benzonitrile derivatives, the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[12][13] Avoid inhalation of dust and contact with skin and eyes.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][16]

  • Storage: Store in a tightly sealed container in a cool, dry place.[14]

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in drug discovery and materials science. Its synthesis via the robust and versatile Suzuki-Miyaura coupling makes it readily accessible. While further studies are needed to fully characterize its physicochemical properties and explore its potential biological activities, its structural features firmly place it as a compound of interest for researchers in the chemical and pharmaceutical sciences.

References

  • Suzuki, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Accounts of Chemical Research, 43(11), 1485-1493.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • BenchChem. (2025).
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19070*.
  • Wikipedia. (2024). Suzuki reaction.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
  • Google Patents. (n.d.).
  • CymitQuimica. (n.d.). This compound.
  • Karlov, D. S., et al. (2021). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 12(10), 1696-1705*.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - 4-(Hydroxymethyl)benzonitrile.
  • Sigma-Aldrich. (2024).
  • AK Scientific, Inc. (n.d.). SAFETY DATA SHEET - 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile.
  • CymitQuimica. (2025).
  • Apollo Scientific. (2011). SAFETY DATA SHEET - 3-FORMYL-4-HYDROXYBENZONITRILE.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Compounds based on the biphenyl scaffold, originally identified by a...
  • CymitQuimica. (n.d.). This compound-d4.

Sources

Spectroscopic Characterization of 2-[4-(hydroxymethyl)phenyl]benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-[4-(hydroxymethyl)phenyl]benzonitrile (CAS No. 154709-19-0), a key intermediate in the synthesis of various pharmaceuticals. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. By integrating predicted spectroscopic data with established analytical principles, this guide serves as a valuable resource for researchers in quality control, process development, and medicinal chemistry, enabling confident structural verification and impurity profiling.

Introduction: The Significance of this compound

This compound, also known as 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile, is a bifunctional organic molecule featuring a biphenyl scaffold. This structural motif is prevalent in a wide array of biologically active compounds. The presence of a nitrile group and a hydroxymethyl group provides versatile handles for further chemical transformations, making it a valuable building block in medicinal chemistry and materials science.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of downstream products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will explore the expected spectroscopic data for this compound and the scientific rationale behind the interpretation of these data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, the predicted ¹H NMR spectrum in a common solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Aromatic (benzonitrile ring)7.5 - 7.8Multiplet4H
Aromatic (phenyl ring)7.3 - 7.5Multiplet4H
-CH₂- (methylene)~4.7Singlet2H
-OH (hydroxyl)Variable (e.g., 1.5 - 2.5)Broad Singlet1H

Causality Behind Predictions: The aromatic protons resonate in the downfield region (7.3-7.8 ppm) due to the deshielding effect of the ring currents. The protons on the benzonitrile ring are expected to be slightly more deshielded due to the electron-withdrawing nature of the nitrile group. The methylene protons (-CH₂-) are adjacent to an oxygen atom and an aromatic ring, placing their signal around 4.7 ppm. The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. Its signal is often broad.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C≡N (nitrile)118 - 120
Quaternary (biphenyl linkage)140 - 145
Quaternary (ipso-CN)110 - 115
Quaternary (ipso-CH₂OH)140 - 142
Aromatic CH125 - 135
-CH₂- (methylene)63 - 65

Causality Behind Predictions: The nitrile carbon appears in a characteristic region around 118-120 ppm. The quaternary carbons involved in the biphenyl linkage and those attached to the electron-withdrawing nitrile and electron-donating hydroxymethyl groups have distinct chemical shifts. The aromatic CH carbons resonate in the typical range of 125-135 ppm. The methylene carbon, being attached to an oxygen atom, is found further downfield around 63-65 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent should contain a small amount of a reference standard, typically tetramethylsilane (TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 2 seconds.

    • Process the FID with exponential multiplication (line broadening of 1-2 Hz).

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C≡N, and C-O bonds, as well as absorptions related to the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Description
O-H stretch (hydroxyl)3600 - 3200Strong, BroadDue to hydrogen bonding
C-H stretch (aromatic)3100 - 3000Mediumsp² C-H bonds
C-H stretch (aliphatic)3000 - 2850Mediumsp³ C-H bonds of the methylene group
C≡N stretch (nitrile)2230 - 2220Strong, SharpCharacteristic nitrile absorption[1][2]
C=C stretch (aromatic)1600 - 1450Medium to WeakAromatic ring vibrations
C-O stretch (primary alcohol)~1050StrongC-O bond of the hydroxymethyl group

Causality Behind Predictions: The broad O-H stretching band is a hallmark of alcohols and is due to intermolecular hydrogen bonding. The sharp, strong absorption around 2225 cm⁻¹ is highly characteristic of a nitrile (C≡N) group. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below. The strong C-O stretching vibration further confirms the presence of the primary alcohol.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

Step-by-Step Methodology:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

  • Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

Predicted Mass Spectrum (Electron Ionization)

In an EI-MS experiment, this compound (Molecular Weight: 209.24 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z (mass-to-charge ratio) Proposed Fragment Description
209[M]⁺˙Molecular Ion
208[M-H]⁺Loss of a hydrogen radical
190[M-H₂O]⁺˙Loss of water from the hydroxymethyl group
180[M-CHO]⁺Loss of a formyl radical
178[M-CH₂OH]⁺Loss of the hydroxymethyl radical
152[Biphenyl-CN]⁺Biphenyl nitrile cation
107[C₇H₇O]⁺Tropylium-like ion from the hydroxymethylphenyl moiety
77[C₆H₅]⁺Phenyl cation

Causality Behind Predictions: The molecular ion peak at m/z 209 confirms the molecular weight. Fragmentation of benzyl alcohols often involves the loss of water (m/z 190) or the entire hydroxymethyl group (m/z 178). Cleavage of the C-C bond between the two aromatic rings can also occur. The formation of the tropylium ion (or its isomers) is a common rearrangement for benzyl derivatives.[3]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, this is typically done using a direct insertion probe.

  • Ionization: The sample is vaporized by heating in the high vacuum of the mass spectrometer. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[4][5][6]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups—the hydroxyl and nitrile moieties. Mass spectrometry verifies the molecular weight and provides valuable information about the molecule's fragmentation pathways, further corroborating the proposed structure. By understanding the principles behind these techniques and following standardized protocols, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their research and the quality of their products.

References

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? [Online]. Available at: [Link]

  • University of Illinois, School of Chemical Sciences. Electron Ionization. [Online]. Available at: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online]. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Online]. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Online]. Available at: [Link]

  • Wikipedia. Electron ionization. [Online]. Available at: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Online]. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Online]. Available at: [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Online]. Available at: [Link]

  • University of California, Davis. Interpretation of mass spectra. [Online]. Available at: [Link]

  • Michigan State University. Ionization Methods in Organic Mass Spectrometry. [Online]. Available at: [Link]

  • University of Colorado Boulder. Sample preparation for FT-IR. [Online]. Available at: [Link]

  • PROSPRE. 1H NMR Predictor. [Online]. Available at: [Link]

  • ChemLibre Texts. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Online]. Available at: [Link]

  • ChemLibre Texts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
  • ACS Publications. A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Online]. Available at: [Link]

  • ChemAxon. NMR Predictor. [Online]. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Online]. Available at: [Link]

  • ChemLibre Texts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Online]. Available at: [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Online]. Available at: [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Online]. Available at: [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... [Online]. Available at: [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Online]. Available at: [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Online]. Available at: [Link]

  • YouTube. (2023). predicting likely fragments in a mass spectrum. [Online]. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. Benzyl alcohol. [Online]. Available at: [Link]

  • CASPRE. 13C NMR Predictor. [Online]. Available at: [Link]

  • University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Online]. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online]. Available at: [Link]

  • ChemLibre Texts. 11.5: Infrared Spectra of Some Common Functional Groups. [Online]. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Structurally Intriguing Molecule

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide serves as a comprehensive exploration into the biological landscape of 2-[4-(hydroxymethyl)phenyl]benzonitrile. While direct, extensive research on this specific molecule is nascent, its structural motifs provide compelling clues to its potential pharmacological activities. This document is structured not as a rigid report of established facts, but as a dynamic roadmap for investigation, grounded in established scientific principles and proven experimental methodologies. We will delve into the likely biological targets of this compound, drawing inferences from its structural relatives, and provide a robust framework for its empirical validation.

Molecular Profile and Contextual Significance

This compound is a biphenylbenzonitrile derivative with the chemical formula C₁₄H₁₁NO. Its structure is characterized by two phenyl rings linked together, with a nitrile group (-C≡N) on one ring and a hydroxymethyl group (-CH₂OH) on the other.

This compound has been identified as a potential impurity or synthetic intermediate in the manufacturing of at least two major classes of pharmaceuticals:

  • Non-steroidal Aromatase Inhibitors: It shares a core biphenyl structure with letrozole, a potent and selective aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1][2] The synthesis of letrozole often involves intermediates with a similar biphenylbenzonitrile backbone.[1]

  • Angiotensin II Receptor Blockers (ARBs): The related compound, 4'-Bromomethyl-2-cyanobiphenyl, is a key starting material for the synthesis of several "sartan" drugs, which are used to treat hypertension.[3][4] this compound can be considered a related impurity in these processes.[3]

Given its structural relationship to letrozole, the primary hypothesis for the biological activity of this compound is the inhibition of the aromatase enzyme.

Inferred Biological Activity: Aromatase Inhibition

Aromatase (cytochrome P450 19A1) is a critical enzyme in the biosynthesis of estrogens from androgens.[5] Its inhibition is a cornerstone of therapy for estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[6] Non-steroidal aromatase inhibitors, like letrozole, function by reversibly binding to the active site of the enzyme, thereby blocking estrogen production.[7]

The structure-activity relationship (SAR) of non-steroidal aromatase inhibitors reveals key features necessary for potent inhibition[6][8][9]:

  • A Heterocyclic Nitrogen Atom: This atom coordinates with the heme iron of the cytochrome P450 active site. Letrozole possesses a triazole ring for this purpose.

  • A Planar Aromatic System: This system mimics the steroidal substrate of the enzyme.[10] The biphenyl rings of letrozole fulfill this requirement.

While this compound lacks the crucial nitrogen-containing heterocycle for direct heme coordination, its biphenylbenzonitrile core suggests it may still possess some affinity for the aromatase active site. The nitrile group, with its partial negative charge, could potentially interact with residues in the active site. It is plausible that this compound could act as a competitive inhibitor, albeit likely with lower potency than letrozole.

To empirically validate this hypothesis, a systematic experimental approach is necessary.

A Proposed Framework for Experimental Validation

The following is a comprehensive suite of in vitro assays designed to elucidate the biological activity profile of this compound.

General Cytotoxicity Assessment

Prior to investigating specific biological targets, it is essential to determine the general cytotoxicity of the compound. This provides a therapeutic window and informs the concentration range for subsequent assays.[11][12]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) and a normal human cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 and 48 hours.[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterDescription
Cell Lines MCF-7 (ER+ breast cancer), HEK293 (normal human kidney)
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 24 and 48 hours
Endpoint Cell Viability (%)
Metric IC₅₀ (µM)
Aromatase Inhibition Assay

This assay directly tests the hypothesis that this compound inhibits aromatase activity. A fluorometric assay using human recombinant aromatase is a common and reliable method.[14][15]

Experimental Protocol: Fluorometric Aromatase Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer containing human recombinant aromatase (CYP19A1) and a fluorogenic substrate.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and a known aromatase inhibitor (e.g., letrozole) as a positive control.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

  • Fluorescence Measurement: Incubate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) over time.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value.

Aromatase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Buffer (Aromatase, Substrate) Plate Add Reagents, Compound, and Controls to 96-well Plate Reagents->Plate Compound Prepare Compound Dilutions Compound->Plate Controls Prepare Controls (Letrozole, Vehicle) Controls->Plate Initiate Initiate Reaction with NADPH Plate->Initiate Incubate Incubate at 37°C Initiate->Incubate Read Measure Fluorescence Incubate->Read Calculate Calculate Reaction Rates Read->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for the fluorometric aromatase inhibition assay.

hERG Channel Inhibition Assay

Assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety evaluation, as inhibition can lead to life-threatening cardiac arrhythmias.[16][17]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve whole-cell patch-clamp configuration.[16]

  • Compound Application: Apply a vehicle control followed by increasing concentrations of this compound to the cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[18]

  • Current Measurement: Record the hERG tail current in the absence and presence of the test compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[17]

hERG_Assay_Workflow CellPrep Prepare hERG-expressing cell line PatchClamp Automated Whole-Cell Patch Clamp CellPrep->PatchClamp Vehicle Apply Vehicle Control PatchClamp->Vehicle Compound Apply Test Compound (Increasing Concentrations) Vehicle->Compound Voltage Apply Voltage Protocol Compound->Voltage Record Record hERG Tail Current Voltage->Record Analysis Calculate % Inhibition and IC50 Record->Analysis

Caption: Workflow for the automated patch clamp hERG assay.

In Vitro Metabolic Stability Assay

Understanding the metabolic stability of a compound is crucial for predicting its in vivo pharmacokinetic properties, such as half-life and clearance.[19][20]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Preparation: In a 96-well plate, combine liver microsomes (human, rat, or mouse) with a phosphate buffer.

  • Compound Addition: Add this compound to the wells.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding NADPH.[21]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[22]

ParameterDescription
Test System Human Liver Microsomes
Compound Concentration 1 µM
Incubation Times 0, 5, 15, 30, 60 minutes
Analysis Method LC-MS/MS
Metrics t₁/₂ (min), CLᵢₙₜ (µL/min/mg protein)

Data Interpretation and Future Directions

The collective data from these assays will provide a comprehensive initial biological profile of this compound.

  • Potent Aromatase Inhibition with Low Cytotoxicity: If the compound demonstrates significant aromatase inhibition with a high IC₅₀ in cytotoxicity assays (indicating a good therapeutic window), it could be a candidate for further investigation as an anti-cancer agent.

  • Significant hERG Inhibition: A low IC₅₀ in the hERG assay would be a major red flag for cardiotoxicity, likely halting further development for systemic therapies.

  • Metabolic Instability: A short half-life in the metabolic stability assay might suggest that the compound would be rapidly cleared in vivo, potentially limiting its therapeutic efficacy.

Based on these initial findings, future research could involve lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant animal models, and a more extensive ADME-Tox profiling.

Conclusion

While the book on the biological activity of this compound is yet to be fully written, its structural characteristics provide a strong rationale for investigating its potential as an aromatase inhibitor. The experimental framework detailed in this guide offers a robust and scientifically rigorous approach to elucidating its pharmacological properties. By systematically evaluating its cytotoxicity, target engagement, safety profile, and metabolic stability, the scientific community can effectively determine the therapeutic potential of this intriguing molecule.

References

  • Banting, L., Smith, H. J., James, M., Jones, G., Nazareth, W., Nicholls, P. J., ... & Rowlands, M. G. (1988). Structure-activity relationships for non-steroidal inhibitors of aromatase. Journal of Enzyme Inhibition, 2(3), 215-229. [URL: https://pubmed.ncbi.nlm.nih.gov/2908862/]
  • Gobbi, S., Cavalli, A., Rallini, M., Cepa, M. M., Belluti, F., Piazzi, L., ... & Bisi, A. (2012). Design, synthesis, and structure–activity relationships of azolylmethylpyrroloquinolines as nonsteroidal aromatase inhibitors. Journal of Medicinal Chemistry, 55(17), 7716-7720. [URL: https://pubs.acs.org/doi/10.1021/jm300645t]
  • Banting, L., Smith, H. J., James, M., Jones, G., Nazareth, W., Nicholls, P. J., ... & Rowlands, M. G. (1988). Structure-activity relationships for non-steroidal inhibitors of aromatase. Journal of Enzyme Inhibition, 2(3), 215-229. [URL: https://www.tandfonline.com/doi/abs/10.3109/14756368809040728]
  • Brueggemeier, R. W., Hackett, J. C., & Diaz-Cruz, E. S. (2005). Aromatase inhibitors in the treatment of breast cancer. Endocrine Reviews, 26(3), 331-345. [URL: https://pubmed.ncbi.nlm.nih.gov/15857910/]
  • WuXi AppTec. (2023). How to Conduct an In Vitro Metabolic Stability Study. [URL: https://dmpk.wuxiapptec.com/how-to-conduct-an-in-vitro-metabolic-stability-study/]
  • National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2761869/]
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [URL: https://www.thermofisher.
  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7992019/]
  • SlideShare. (n.d.). hERG Assay. [URL: https://www.slideshare.net/slideshow/herg-assay/251390490]
  • Evotec. (n.d.). hERG Safety. Cyprotex. [URL: https://www.cyprotex.com/toxicology/in-vitro-toxicology/herg-safety]
  • Revvity. (n.d.). Cytotoxicity Assays. Life Science Applications. [URL: https://www.revvity.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [URL: https://www.reactionbiology.
  • Chen, S., & Zhou, D. (2011). Binding features of steroidal and nonsteroidal inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 48-53. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062770/]
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [URL: https://www.fda.gov/media/131034/download]
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. [URL: https://www.thermofisher.
  • Greene, N., et al. (2020). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 847-856. [URL: https://journals.sagepub.com/doi/full/10.1177/2472555220937181]
  • BenchChem. (2025). A Technical Guide to the Synthesis and Manufacturing of Deuterated Letrozole. [URL: https://www.benchchem.
  • U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). [URL: https://www.epa.gov/sites/default/files/2015-07/documents/890.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [URL: https://ijpra.com/index.php/journal/article/view/1785]
  • Google Patents. (n.d.). US7538230B2 - Letrozole production process. [URL: https://patents.google.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631980/]
  • National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3223831/]
  • Google Patents. (n.d.). US20070112202A1 - Letrozole production process. [URL: https://patents.google.
  • SynZeal. (n.d.). Letrozole Impurity C. [URL: https://www.synzeal.com/letrozole-impurity-c-112809-25-3]
  • BOC Sciences. (n.d.). Letrozole and Impurities. [URL: https://www.bocsci.com/letrozole-and-impurities-list-236.html]
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. [URL: https://dmpk.wuxiapptec.com/how-to-study-slowly-metabolized-compounds-using-in-vitro-models/]
  • Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-60327-242-8_1]
  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. [URL: https://www.ijsdr.org/papers/IJSDR1906020.pdf]
  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. [URL: https://www.researchgate.
  • Abcam. (n.d.). Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) (AB284522). [URL: https://www.abcam.com/aromatase-cyp19a-inhibitor-screening-kit-fluorometric-ab284522.html]
  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives. [URL: https://www.researchgate.
  • Oxford Academic. (n.d.). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. [URL: https://academic.oup.com/toxsci/article/82/1/70/1655021]
  • ResearchGate. (n.d.). (PDF) Synthesis and biological activity of biphenyl group derivatives. [URL: https://www.researchgate.
  • LookChem. (n.d.). 4-(Hydroxy(phenyl)methyl)benzonitrile. [URL: https://www.lookchem.com/4-Hydroxy-phenyl-methyl-benzonitrile/]
  • The University of Manchester. (n.d.). Aromatase inhibition and inactivation. Research Explorer. [URL: https://research.manchester.ac.
  • Seminars in Nephrology. (1995). The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7770381/]
  • Samanen, J., Cash, T., Narindray, D., Brandeis, E., Yellin, T., & Regoli, D. (1989). The role of position 4 in angiotensin II antagonism: a structure-activity study. Journal of Medicinal Chemistry, 32(6), 1366-1370. [URL: https://pubmed.ncbi.nlm.nih.gov/2724307/]
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Brominated Benzonitrile and Indolinone Derivatives. [URL: https://www.benchchem.
  • PubChem. (n.d.). 2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-fluoro-4-_3-_hydroxymethyl_phenyl__benzonitrile]
  • Smolecule. (n.d.). Buy 4-(Hydroxy(phenyl)methyl)benzonitrile. [URL: https://www.smolecule.com/4-hydroxy-phenyl-methyl-benzonitrile-cas-13391-47-4]
  • CymitQuimica. (n.d.). This compound-d4. [URL: https://www.cymitquimica.com/2-4-hydroxymethyl-phenyl-benzonitrile-d4]
  • MDPI. (2021). Receptor Interactions of Angiotensin II and Angiotensin Receptor Blockers—Relevance to COVID-19. Biomolecules, 11(7), 979. [URL: https://www.mdpi.com/2218-273X/11/7/979]
  • Nefrología. (2000). Role of Angiotensin Receptor Antagonists in the treatment of Hypertension, Heart Failure, and Renal Disease. [URL: https://www.revistanefrologia.com/en-revista-nefrologia-articulo-role-of-angiotensin-receptor-antagonists-in-the-treatment-of-hypertension-heart-failure-and-renal-disease-2000-vol-20-num-6-p-525-534-1921]
  • PrepChem. (n.d.). Synthesis of p-hydroxybenzonitrile. [URL: https://www.prepchem.com/synthesis-of-p-hydroxybenzonitrile]
  • National Center for Biotechnology Information. (2017). Angiotensin II Receptor Antagonists. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548299/]

Sources

2-[4-(hydroxymethyl)phenyl]benzonitrile: A Critical Process-Related Impurity in Valsartan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-[4-(hydroxymethyl)phenyl]benzonitrile, a significant process-related impurity encountered during the synthesis of the angiotensin II receptor blocker, Valsartan. This document delineates the primary formation pathway of this impurity, offers detailed protocols for its analytical detection and characterization, and discusses its impact within the regulatory framework established by international guidelines. By integrating mechanistic insights with practical analytical strategies and quality control principles, this guide serves as an essential resource for professionals dedicated to ensuring the quality, safety, and efficacy of Valsartan.

Introduction and Significance

Valsartan, (S)-N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine, is a cornerstone in the management of hypertension and heart failure. The intricate multi-step synthesis required to produce this complex molecule invariably presents challenges in controlling process-related impurities. One such impurity, this compound (CAS No: 154709-19-0), is a biphenyl derivative that can arise from a key starting material.[1][2]

The presence of impurities, even at trace levels, can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API). While much regulatory focus on sartan APIs has been on mutagenic nitrosamines, the control of process-related impurities like this compound remains a critical aspect of quality assurance.[3] Understanding the origin, detection, and control of this impurity is paramount for any robust drug development program. This guide provides the necessary scientific framework to address this challenge effectively.

Genesis of the Impurity: A Mechanistic Perspective

The formation of this compound is intrinsically linked to the synthesis of the core biphenyl structure of Valsartan. A common and pivotal starting material for many sartan syntheses is 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN).[4][5] This reagent contains the reactive bromomethyl group, which is essential for the subsequent N-alkylation of the L-valine ester intermediate.[6]

The primary formation pathway for this compound is the hydrolysis of this bromomethyl group. The benzylic carbon is highly susceptible to nucleophilic substitution (an SN1 or SN2 reaction mechanism) by water, which may be present as a solvent, a reagent impurity, or introduced during work-up steps.

This transformation is particularly plausible under conditions that may be present during the subsequent alkylation step in Valsartan synthesis, such as:

  • The use of aqueous inorganic bases (e.g., sodium carbonate, potassium carbonate) to deprotonate the L-valine ester.

  • Elevated reaction temperatures, which accelerate the rate of hydrolysis.

  • Extended reaction times.

The proposed mechanism is a straightforward nucleophilic substitution where a water molecule attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion and formation of the corresponding benzyl alcohol.

cluster_0 Valsartan Synthesis Step cluster_1 Impurity Formation Pathway Br_OTBN 4'-Bromomethyl-2-cyanobiphenyl (Starting Material) Valsartan_Intermediate N-alkylated Valsartan Intermediate Br_OTBN->Valsartan_Intermediate Impurity This compound (Impurity) Br_OTBN->Impurity Hydrolysis (Side Reaction) ValineEster L-Valine Ester ValineEster->Valsartan_Intermediate Base Base (e.g., K2CO3) in solvent Water Water (H₂O) (Nucleophile)

Figure 1: Proposed formation of the hydroxymethyl impurity via hydrolysis of the starting material.

Analytical Characterization and Detection Strategy

A robust analytical method is the cornerstone of any impurity control strategy. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the detection and quantification of this compound in Valsartan.

Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 154709-19-0
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Appearance White to off-white solid
Recommended HPLC Protocol for Impurity Profiling

This protocol is a self-validating system designed for the accurate quantification of this compound and its separation from the Valsartan API and other known related compounds. The choice of a C18 column provides excellent retention and separation for the moderately polar analytes, while the gradient elution ensures resolution of both early and late-eluting impurities.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Diluent: Prepare a mixture of water and acetonitrile (50:50 v/v).

    • Mobile Phase A: Prepare a 0.02 M solution of monobasic potassium phosphate in water. Adjust the pH to 2.5 with ortho-phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).

    • Test Solution: Accurately weigh and dissolve approximately 50 mg of the Valsartan API test sample in 50.0 mL of the diluent to achieve a concentration of about 1 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale for Choice
Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for reverse-phase separation of small molecules, providing good peak shape and resolution.
Mobile Phase Gradient of Mobile Phase A and BEnsures elution and separation of compounds with a range of polarities.
Gradient Program Time (min)%B
030
2570
3070
3230
4030
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run time.
Detection UV at 225 nmA wavelength where both Valsartan and the benzonitrile-containing impurity exhibit strong absorbance.
Injection Volume 10 µLStandard volume for achieving good sensitivity.
Column Temp. 30 °CEnsures consistent retention times and peak shapes.
  • Analysis and Calculation:

    • Inject the diluent as a blank, followed by the reference standard solution to determine the retention time and response factor.

    • Inject the test solution.

    • Identify the peak in the test solution chromatogram corresponding to the retention time of the this compound reference standard.

    • Calculate the amount of the impurity in the test sample using the area of the peak from the reference standard and the area of the corresponding peak in the sample chromatogram.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Valsartan API and Reference Standard B Dissolve in Diluent (ACN:Water 50:50) A->B C Inject into HPLC System (C18 Column, Gradient Elution) B->C D UV Detection at 225 nm C->D E Integrate Peak Areas D->E F Quantify Impurity vs. Reference Standard E->F G Report Result vs. Specification Limit F->G

Figure 2: General workflow for the HPLC analysis of the impurity.

Spectroscopic Characterization

For definitive identification and structural confirmation, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

  • Mass Spectrometry (MS): In an LC-MS analysis using electrospray ionization (ESI) in positive mode, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 210.25. Fragmentation analysis would likely show the loss of water (-18 Da) from the hydroxymethyl group, a characteristic fragmentation pattern for benzyl alcohols.[7][8]

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum would feature characteristic signals for the aromatic protons on the two phenyl rings. A key diagnostic signal would be a singlet at approximately 4.7 ppm corresponding to the two protons of the hydroxymethyl (-CH₂OH) group. Another singlet around 5.4 ppm would correspond to the hydroxyl proton, which is exchangeable with D₂O.

    • ¹³C NMR: The spectrum would show distinct signals for the 14 carbons. The nitrile carbon (-C≡N) would appear around 118-120 ppm, while the benzylic carbon of the hydroxymethyl group would resonate at approximately 64 ppm.

Regulatory Context and Quality Impact

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[9] The primary guideline for new drug substances is ICH Q3A(R2).[10]

While the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) list several specified impurities for Valsartan (e.g., Impurity A, B, C), this compound is not typically listed as a named impurity.[11][12] Therefore, it falls under the category of an unspecified impurity .

According to ICH Q3A, the thresholds for reporting, identification, and qualification of such impurities are based on the maximum daily dose of the API.[9][13][14]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table based on ICH Q3A(R2) Guidelines.[10]

For Valsartan, with a maximum daily dose of 320 mg, the ≤ 2 g/day thresholds apply. This means any unspecified impurity found at a level exceeding 0.10% must be structurally identified. If it exceeds 0.15%, it must be qualified, meaning toxicological data is required to establish its safety at that level.

Risk Assessment and Control Strategies

Toxicological Risk Assessment

There is a lack of specific toxicological data for this compound in the public domain. In such cases, a science- and risk-based assessment is necessary.

  • Structural Alerts: The molecule contains a benzonitrile moiety. Some nitriles can be metabolized to release cyanide, though this is not a universal property. Studies on benzonitrile itself have shown evidence of genotoxicity at low concentrations in some assays, suggesting a potential for aneugenic effects.[15][16] The molecule also contains a benzyl alcohol functional group. Benzyl alcohol itself is considered to have low acute toxicity but can cause skin and eye irritation.[17][18][19]

  • In Silico Assessment: In the absence of experimental data, in silico toxicology modeling (Quantitative Structure-Activity Relationship, or QSAR) is a powerful tool recommended by regulatory agencies (e.g., under ICH M7 for mutagenic impurities) to predict potential toxicity, including genotoxicity and carcinogenicity.[4][20][21] Such an assessment would be a critical first step in qualifying this impurity if it is found to exceed the ICH qualification threshold.

Given the structural alerts, it is prudent to control this impurity to the lowest reasonably achievable levels.

Process Control and Mitigation

The most effective way to control the level of this compound is to prevent its formation during the synthesis of Valsartan.

  • Control of Water Content: The most critical parameter is minimizing the presence of water in the reaction mixture where 4'-bromomethyl-2-cyanobiphenyl is used. This can be achieved by using anhydrous solvents and ensuring starting materials are dry.

  • Reaction Conditions: Optimizing the reaction temperature and time for the N-alkylation step can favor the desired reaction over the hydrolysis side reaction. Milder bases and shorter reaction times should be evaluated.

  • Purification: If the impurity is formed, subsequent purification steps, such as recrystallization of the Valsartan API, must be demonstrated to effectively purge it to a level below the ICH identification threshold (i.e., <0.10%).

cluster_params Critical Process Parameters Water Water Content in Reaction Impurity Impurity Formation (this compound) Water->Impurity Increases Temp Reaction Temperature Temp->Impurity Increases Time Reaction Time Time->Impurity Increases Base Strength/Type of Base Base->Impurity Can Influence

Figure 3: Relationship between process parameters and impurity formation.

Conclusion

This compound is a critical process-related impurity in Valsartan synthesis, likely originating from the hydrolysis of the 4'-bromomethyl-2-cyanobiphenyl starting material. While not specified by name in major pharmacopoeias, its control is mandated by overarching regulatory guidelines such as ICH Q3A. A thorough understanding of its formation mechanism allows for the implementation of rational process controls focused on minimizing water content and optimizing reaction conditions.

A well-validated, stability-indicating HPLC method is essential for its detection and quantification. In the absence of direct toxicological data, a precautionary approach should be taken, controlling this impurity to below the ICH identification threshold of 0.10%. This technical guide provides the foundational knowledge and practical strategies for researchers and drug development professionals to effectively manage this impurity, thereby ensuring the consistent quality and safety of Valsartan.

References

  • ICH. (2006, October 25). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Pires, S. A., Mota, L. M., Garcia, J. S., Amaral, P. H., Meurer, E. C., Eberlin, M. N., & Trevisan, M. G. (2015). LC-MS characterization of valsartan degradation products and comparison with LC-PDA. Brazilian Journal of Pharmaceutical Sciences, 51(4), 839-846. [Link]

  • PubMed. (n.d.). Toxicology of benzyl alcohols: a QSAR analysis. [Link]

  • PubMed. (n.d.). Chromosomal genotoxicity of nitrobenzene and benzonitrile. [Link]

  • European Medicines Agency. (2018, September 21). Valsartan: review of impurities extended to other sartan medicines. [Link]

  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Swissmedic. (2014, April 2). Sartan monographs. [Link]

  • PubMed. (2009, September 30). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. [Link]

  • U.S. Environmental Protection Agency. (2009, September 30). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. [Link]

  • Iupr.ru. (n.d.). Toxicology of benzyl alcohol in pharmaceutical manufacturing. [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • I Read Labels For You. (n.d.). Safety Assessment of Benzyl Alcohol, Benzoic Acid and its Salts, and Benzyl Benzoate. [Link]

  • The Royal Society of Chemistry. (n.d.). 2 - Supplementary Information. [Link]

  • ResearchGate. (2025). Comparative investigations of genotoxic activity of five nitriles in the Comet assay and the Ames test | Request PDF. [Link]

  • Pharmaffiliates. (n.d.). Valsartan-impurities. [Link]

  • USP. (n.d.). <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]

  • SynZeal. (n.d.). Valsartan Impurities. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sartan Synthesis: The Role of 4'-Bromomethyl-2-cyanobiphenyl. [Link]

  • National Institutes of Health. (n.d.). Benzonitrile (100-47-0) - Chemical Effects in Biological Systems. [Link]

  • PubMed Central (PMC). (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity. [Link]

  • ResearchGate. (2025). (PDF) Risk-Based In Silico Mutagenic Assessment of Benzodiazepine Impurities Using Three QSAR Tools. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Google Patents. (n.d.). EP1535901B1 - Process for producing 4'-bromomethyl-2-cyanobiphenyl.
  • ResearchGate. (2019). Synthesis of Valsartan as drug for the treatment of hypertension. [Link]

  • ChemRxiv. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). [Link]

  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. [Link]

  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Google Patents. (n.d.). KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl.
  • Google Patents. (n.d.). US6861549B2 - Production method of 4′-bromomethyl-2-cyanobiphenyl.

Sources

The Linchpin Intermediate: A Technical Guide to the Role of 2-[4-(hydroxymethyl)phenyl]benzonitrile and Its Derivatives in Modern Sartan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of angiotensin II receptor blockers, or "sartans," represents a cornerstone of modern cardiovascular therapy. The efficacy of these complex molecules is predicated on a biphenyl tetrazole scaffold, the construction of which relies on a series of precise and high-yield chemical transformations. This technical guide provides an in-depth analysis of the pivotal role played by 2-[4-(hydroxymethyl)phenyl]benzonitrile and its direct precursor, 2-cyano-4'-methylbiphenyl (OTBN), in the synthesis of this critical drug class. We will dissect the synthetic pathways leading to these intermediates, elucidate their strategic function in the assembly of the sartan framework, and provide detailed, field-proven protocols for their preparation and utilization. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the field of pharmaceutical synthesis.

Introduction: The Architectural Significance of the Biphenyl Core in Sartans

Sartan-class drugs, such as Losartan, Valsartan, and Irbesartan, are non-peptide angiotensin II receptor antagonists that exert their antihypertensive effects by selectively blocking the AT1 receptor.[1] This mechanism prevents the vasoconstrictive and aldosterone-secreting actions of angiotensin II, making these drugs a first-line treatment for hypertension.[2][3]

The molecular architecture of most sartans is characterized by a biphenyl core, where one phenyl ring is substituted with an acidic group (typically a tetrazole) and the other is connected via a methylene bridge to a substituted imidazole or analogous heterocyclic system. The synthesis of this intricate structure is a convergent process that hinges on the creation of a versatile biphenyl intermediate capable of undergoing sequential functionalization. This compound and its immediate synthetic relatives serve as this critical linchpin, providing both the biphenyl backbone and the strategically placed functional groups necessary for the subsequent construction of the final active pharmaceutical ingredient (API).

Synthesis of the Foundational Precursor: 2-Cyano-4'-methylbiphenyl (OTBN)

The synthetic journey begins with the construction of 2-cyano-4'-methylbiphenyl, commonly referred to as o-tolylbenzonitrile (OTBN). This molecule is the direct precursor to the functionalized intermediates used in the core sartan assembly.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The most prevalent and industrially scalable method for synthesizing OTBN is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and predictable reactivity.[6] The reaction couples an aryl halide with an arylboronic acid. For OTBN synthesis, this involves the coupling of 2-bromobenzonitrile with 4-methylphenylboronic acid.[7][8]

The reliability and flexibility of the Suzuki coupling have made it a preferred method in pharmaceutical development, allowing for the rapid synthesis of analogs for structure-activity relationship (SAR) studies.[6]

Alternative Synthetic Routes

While Suzuki coupling is dominant, other methods have been developed, including nickel- or manganese-catalyzed coupling of a Grignard reagent (p-tolylmagnesium chloride) with an aryl halide (o-chlorobenzonitrile).[9][10][11] These methods can offer cost advantages related to the catalyst but may require more stringent control of reaction conditions.

Experimental Protocol: Suzuki Synthesis of OTBN

Reactants:

  • 2-Bromobenzonitrile

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • Solvent: Toluene/Ethanol/Water mixture

Procedure:

  • To a nitrogen-purged reaction vessel, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Add the solvent system, typically a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture thoroughly with nitrogen or argon for 15-20 minutes.

  • Add the catalyst system, palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq), to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield crude OTBN, which can be purified by recrystallization from a suitable solvent like isopropanol or hexane to yield a pale yellow solid.[8]

Visualization: Synthesis of the Biphenyl Precursor (OTBN)

OTBN_Synthesis cluster_reactants Reactants cluster_conditions Catalytic System r1 2-Bromobenzonitrile process Suzuki-Miyaura Cross-Coupling r1->process r2 4-Methylphenylboronic Acid r2->process c1 Pd(OAc)₂ / PPh₃ c1->process c2 Na₂CO₃ (Base) c2->process c3 Toluene/Ethanol/Water c3->process product 2-Cyano-4'-methylbiphenyl (OTBN) process->product

Caption: Suzuki-Miyaura coupling for the synthesis of OTBN.

The Core Intermediates: Functionalization of the OTBN Methyl Group

With OTBN in hand, the next critical phase is the functionalization of the benzylic methyl group. This creates the reactive "handle" required for attaching the imidazole portion of the sartan molecule. This can proceed via two key intermediates: the highly reactive 4'-(bromomethyl)-2-cyanobiphenyl (Br-OTBN) or its precursor, this compound.

Pathway A: Direct Bromination to 4'-(Bromomethyl)-2-cyanobiphenyl (Br-OTBN)

The most direct route involves the free-radical bromination of the methyl group on OTBN.[8] This reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical intermediate.

Experimental Protocol: Free-Radical Bromination of OTBN

Reactants:

  • 2-Cyano-4'-methylbiphenyl (OTBN)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Radical Initiator)

  • Solvent: Monochlorobenzene or Acetonitrile

Procedure:

  • Dissolve OTBN (1.0 eq) in monochlorobenzene in a reaction vessel equipped with a reflux condenser and nitrogen inlet.

  • Add the radical initiator, AIBN (0.02-0.05 eq).

  • Heat the mixture to 60-65 °C.

  • Add NBS (1.0-1.05 eq) portion-wise over 1-2 hours to control the exothermic reaction.

  • Maintain the temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction by HPLC to ensure consumption of OTBN and minimize the formation of the dibrominated byproduct.[12][13]

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • The filtrate, containing the crude Br-OTBN, can be concentrated. The product is often purified by crystallization from a solvent mixture like monochlorobenzene and n-hexane.[12]

Pathway B: The Role of this compound

While Br-OTBN is the primary alkylating agent, this compound serves as a crucial, stable precursor. It is typically synthesized via the reduction of 2'-cyano-1,1'-biphenyl-4-carboxaldehyde.[14][15] The aldehyde itself is formed by coupling a protected imidazole with Br-OTBN, creating a circular dependency in some routes. A more linear approach involves the Suzuki coupling of 2-bromobenzonitrile with (4-(hydroxymethyl)phenyl)boronic acid.

The primary role of the hydroxymethyl intermediate is to be converted into the more reactive bromomethyl species (Br-OTBN) in a subsequent, controlled step using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This two-step process (OTBN → hydroxymethyl → bromomethyl) can offer advantages in purification and stability, as the alcohol is less lachrymatory and more crystalline than the bromo derivative.

Assembly of the Sartan Core Structure

The functionalized biphenyl intermediate is now ready for coupling with the requisite heterocyclic component, which for Losartan is 2-butyl-4-chloro-5-formylimidazole (BCFI).[16]

The Alkylation Reaction

This key step involves a nucleophilic substitution (SN2) reaction. The nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of Br-OTBN and displacing the bromide leaving group.[14][17] This reaction forges the pivotal C-N bond that links the biphenyl and imidazole moieties.

Final Transformations: Reduction and Tetrazole Formation

Following alkylation, two final transformations are required to complete the sartan structure:

  • Reduction of the Aldehyde: The formyl group on the imidazole ring is selectively reduced to a primary alcohol (-CH₂OH). Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity, leaving the nitrile group untouched.[14][17]

  • Tetrazole Formation: This is the signature step in sartan synthesis. The cyano group on the biphenyl ring undergoes a [3+2] cycloaddition reaction with an azide source to form the 1H-tetrazole ring.[18] While early syntheses used hazardous organotin azides, modern processes employ safer alternatives like sodium azide with a Lewis acid promoter such as zinc chloride or triethylamine hydrochloride.[17][18] In many industrial processes, the tetrazole ring is protected with a trityl (triphenylmethyl) group, which is later removed under acidic conditions in the final step of the synthesis.[14][19]

Visualization: Sartan Assembly Workflow

Sartan_Assembly br_otbn 4'-(Bromomethyl)-2-cyanobiphenyl (Br-OTBN) alkylation Alkylation (SN2) br_otbn->alkylation imidazole 2-Butyl-4-chloro-5-formylimidazole (BCFI) imidazole->alkylation cyano_aldehyde Cyano-Aldehyde Intermediate alkylation->cyano_aldehyde reduction Reduction (NaBH₄) cyano_aldehyde->reduction cyano_alcohol Cyano-Alcohol Intermediate reduction->cyano_alcohol tetrazole_formation Tetrazole Formation (NaN₃, ZnCl₂) cyano_alcohol->tetrazole_formation losartan Losartan (Final API) tetrazole_formation->losartan

Caption: Core workflow for the assembly of Losartan.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall process viability. The following table summarizes representative yields for the key transformations in a typical Losartan synthesis pathway.

Reaction StepStarting MaterialProductTypical Yield (%)Reference(s)
Suzuki Coupling 2-Bromobenzonitrile2-Cyano-4'-methylbiphenyl (OTBN)85-95%[7][9]
Bromination OTBN4'-(Bromomethyl)-2-cyanobiphenyl (Br-OTBN)83-86%[12][13]
Alkylation Br-OTBN + BCFI'Cyano Aldehyde' Intermediate~90%[14][16]
Reduction 'Cyano Aldehyde''Cyano Alcohol' Intermediate>95%[14][16]
Tetrazole Formation 'Cyano Alcohol'Losartan75-85%[14]

Conclusion

This compound and its direct synthetic precursor, 2-cyano-4'-methylbiphenyl (OTBN), are not merely reagents but are the foundational pillars upon which the synthesis of numerous sartan antihypertensive drugs is built. Through robust and scalable reactions like the Suzuki coupling and selective free-radical bromination, these intermediates are efficiently prepared. The resulting functionalized biphenyl system, primarily 4'-(bromomethyl)-2-cyanobiphenyl, serves as the perfect electrophile for coupling with the requisite imidazole heterocycle. Subsequent high-yield transformations—reduction of the aldehyde and cycloaddition to form the tetrazole ring—complete the synthesis. Understanding the causality behind the synthesis and strategic role of these intermediates is fundamental for any scientist or researcher involved in the development and manufacturing of this vital class of pharmaceuticals.

References

  • Man, Y., & Tan, X. (2022). Research Progress of Suzuki Reaction Catalyst in the Synthesis of Sartan API. Highlights in Science, Engineering and Technology, 1(2), 1-6. [Link]

  • Man, Y., & Tan, X. (2022). Research Progress of Suzuki Reaction Catalyst in the Synthesis of Sartan API. American Journal of Science and Technology. [Link]

  • Baruah, M., & Kalita, D. (2017). Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). ResearchGate. [Link]

  • Zhang, Y. (2013). Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. Huayi Online Library. [Link]

  • Valera-Medina, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Google Patents. (n.d.). Synthesis method of sartan anti-hypertensive medicament intermediate 2-cyan-4'-methyl diphenyl. CN102964271B.
  • Google Patents. (n.d.). Process for preparing 4'-methyl-2-cyanobiphenyl. US5892094A.
  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 4-methyl-2'-cyanobiphenyl. SK280581B6.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for preparing 4'-methyl-2-cyanobiphenyl. EP 0853081 B1.
  • Google Patents. (n.d.). A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1h-imidazole-5-carbaldehydes. EP1899328B1.
  • Wikipedia. (n.d.). Cyanation. [Link]

  • Pati, H. N., et al. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace. [Link]

  • Medicinal Chemistry International. (n.d.). SARTAN SERIES. [Link]

  • PubChem. (n.d.). Polymorphs of losartan and the process for the preparation of form II of losartan. US-5608075-A. [Link]

  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units. [Link]

  • Wang, J., et al. (2015). An Efficient and Green Synthetic Route to Losartan. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of 2-cyano-4' -methyl biphenyl. CN104072387B.
  • Tzanetou, E. N., et al. (2022). Design efforts that led to the development of losartan. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparing 2-cyanobiphenyl compound. EP0854135B1.

Sources

2-[4-(hydroxymethyl)phenyl]benzonitrile CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification and Characterization of 2-[4-(hydroxymethyl)phenyl]benzonitrile

This guide provides a comprehensive technical overview for the identification, characterization, and synthesis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles and rationale that govern the analytical strategies for this specific biphenyl derivative.

Introduction: Context and Significance

This compound (Molecular Formula: C₁₄H₁₁NO, Molecular Weight: 209.24 g/mol ) is a biphenyl derivative of significant interest in pharmaceutical development and quality control.[1] It is primarily recognized as a key impurity and potential degradation product of 4'-Bromomethyl-2-cyanobiphenyl, a crucial intermediate in the synthesis of angiotensin II receptor antagonists.[1][2] The presence and quantity of this hydroxymethyl impurity must be rigorously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding its properties, synthesis, and analytical identification is therefore paramount.

While a specific CAS (Chemical Abstracts Service) number for this particular isomer is not prominently listed in major databases, its chemical identity is well-defined by its structure. This guide will focus on the definitive methods for its structural elucidation and quantification.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₁NO[1]
Molecular Weight 209.24 g/mol [1]
Canonical SMILES N#Cc1ccccc1-c1ccc(CO)cc1[1]
InChI Key QGZKDVFQNNGYKY-UHFFFAOYSA-N[1]

Synthesis Pathways: Formation and Preparation

Understanding the potential formation routes of this compound is critical for developing control strategies.

Formation via Hydrolysis

The most common pathway for the formation of this compound as an impurity is the hydrolysis of 4'-bromomethyl-2-cyanobiphenyl. The benzylic bromide is susceptible to nucleophilic substitution by water, particularly under non-anhydrous conditions or during aqueous workups.

Directed Synthesis for Reference Standard Preparation

To accurately quantify this impurity, a pure reference standard is required. A reliable method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This approach offers high selectivity and yield.

Protocol: Suzuki Coupling Synthesis

  • Reactant Preparation : In a nitrogen-purged Schlenk flask, combine (4-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 2-bromobenzonitrile (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base : Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of a base like sodium carbonate (2.0 equivalents).

  • Reaction : Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Workup and Purification : After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Causality Note: The choice of a palladium catalyst and a phosphine ligand is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that defines the Suzuki reaction. The base is required to activate the boronic acid for the transmetalation step.

Structural Elucidation and Identification

A multi-technique approach is essential for the unambiguous identification of this compound. This involves chromatographic separation followed by spectroscopic characterization.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is the cornerstone for separating this compound from its parent API and other related impurities. A reversed-phase method is highly effective.[3]

Expertise in Method Development: The choice of stationary phase is critical. While a standard C18 column can provide adequate separation, a biphenyl stationary phase often delivers superior selectivity for aromatic compounds like this one.[4][5] The π-π interactions between the biphenyl rings of the analyte and the stationary phase provide an additional retention mechanism beyond simple hydrophobicity, which can be instrumental in resolving closely related isomers.[5][6]

Protocol: HPLC-UV Analysis

  • Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).

  • Column : Biphenyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution : A typical gradient would be to start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. A shallow gradient is often key to resolving isomers.[4]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C. A stable column temperature is vital for reproducible retention times.[4]

  • Injection Volume : 5 µL.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve the sample accurately in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection to prevent column blockage.[4]

Self-Validating System: This protocol is self-validating because the identity of the peak is confirmed by comparing its retention time and UV spectrum (if using a DAD) against the certified reference standard analyzed under identical conditions. Quantification is achieved by generating a calibration curve from the reference standard.[4]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides definitive confirmation of the molecular weight and can offer structural insights through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[7]

Protocol: LC-MS (ESI+) Analysis

  • Ionization Mode : Electrospray Ionization, Positive (ESI+).

  • Mass Analyzer : Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy (HRMS).

  • Expected Ions :

    • [M+H]⁺ : The protonated molecular ion is expected at m/z 210.0913 (calculated for C₁₄H₁₂NO⁺). Observing this ion with high mass accuracy (e.g., within 5 ppm) provides strong evidence for the elemental composition.

    • [M+Na]⁺ : A sodium adduct at m/z 232.0733 (calculated for C₁₄H₁₁NNaO⁺) is also commonly observed.

  • Fragmentation (MS/MS) : Collision-induced dissociation (CID) of the parent ion (m/z 210.09) would likely show characteristic losses:

    • Loss of water (H₂O) from the hydroxymethyl group, resulting in a fragment at m/z 192.08.

    • Loss of formaldehyde (CH₂O), resulting in a fragment at m/z 180.08.

Causality Note: ESI is a soft ionization technique ideal for polar molecules like this, minimizing in-source fragmentation and preserving the molecular ion. HRMS is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation

NMR is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each carbon and hydrogen atom.[9][10]

Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃, shifts are approximate)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale / Notes
-CH₂- ~4.7 (s, 2H)~64.5Benzylic protons adjacent to an oxygen atom. Typically a singlet. The chemical shift is similar to that observed in 4-(hydroxymethyl)benzonitrile.[11]
-OH ~1.6-2.5 (br s, 1H)-A broad singlet, chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange.
Aromatic Protons ~7.3-7.8 (m, 8H)~127-145The eight aromatic protons will appear as a complex multiplet. Protons on the benzonitrile ring and the hydroxymethyl-substituted ring will have distinct patterns. Protons ortho to the nitrile group are typically shifted downfield.[12][13]
-C≡N -~118Characteristic chemical shift for a nitrile carbon.
Quaternary Carbons -~110-145Includes the carbon bearing the nitrile group and the two carbons forming the biphenyl bond.

Self-Validating System: The combination of ¹H NMR (providing proton count, splitting, and connectivity), ¹³C NMR (providing carbon count and type), and 2D NMR experiments (like COSY and HSQC) allows for the complete and unambiguous assignment of the entire molecular structure, leaving no doubt as to its identity.

Workflow and Data Integration

The analytical process must be logical and systematic to ensure trustworthy results. The following diagrams illustrate the recommended workflow and the logic of structural confirmation.

G cluster_0 Analytical Workflow Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC Separation (Biphenyl Column) Sample->HPLC Quant Quantification (vs. Reference Standard) HPLC->Quant Collect Fraction Collection (for NMR) HPLC->Collect LCMS LC-MS Analysis (ESI-TOF/Orbitrap) HPLC->LCMS Online Report Final Report (Identity, Purity, Quantity) Quant->Report Quantitative Data NMR NMR Analysis (¹H, ¹³C, 2D) Collect->NMR LCMS->Report MW Data NMR->Report Structural Data

Caption: Integrated workflow for the identification and quantification of this compound.

G cluster_1 Logic of Structural Confirmation Formula Elemental Formula C₁₄H₁₁NO MS HRMS [M+H]⁺ = 210.0913 Formula->MS confirms Final Confirmed Structure: This compound MS->Final supports H_NMR ¹H NMR - 8 Aromatic H - 2 Benzylic H (-CH₂-) - 1 Hydroxyl H (-OH) H_NMR->Final defines connectivity C_NMR ¹³C NMR - 1 Nitrile C (-C≡N) - 1 Benzylic C (-CH₂-) - Aromatic Cs C_NMR->Final confirms carbon skeleton

Caption: Logical framework for the definitive structural elucidation of the target compound.

References

  • BenchChem. (n.d.). Method development for the HPLC analysis of biphenyltetrols.
  • Dolan, J. W. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.
  • ResearchGate. (n.d.). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes.
  • Lee, G., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
  • MilliporeSigma. (2016, April 27). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
  • ATSDR. (n.d.). Analytical Methods.
  • The Royal Society of Chemistry. (2024). Supplementary Information.
  • CymitQuimica. (n.d.). This compound-d4.
  • LookChem. (n.d.). 4-(Hydroxy(phenyl)methyl)benzonitrile.
  • CymitQuimica. (n.d.). This compound.
  • Smolecule. (n.d.). Buy 4-(Hydroxy(phenyl)methyl)benzonitrile | 13391-47-4.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). 3-[4-(Hydroxymethyl)phenyl]benzonitrile.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile.
  • NIST. (n.d.). Benzonitrile, 2-(4-methylphenyl)-.
  • ChemicalBook. (2023, September 25). 4-(HYDROXYMETHYL)BENZONITRILE | 874-89-5.
  • PubChem. (n.d.). 2-(4-(Hydroxymethyl)phenyl)acetonitrile.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
  • Thermo Fisher Scientific. (n.d.). Methods for identification of known and unknown food contact materials by means of hplc-high resolution- accurate mass spectrometry.
  • ResearchGate. (2026, January). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
  • NIST. (n.d.). Benzonitrile, 4-hydroxy-.
  • ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum.
  • Chemsrc. (n.d.). CAS#:1261889-03-5 | 2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzonitrile.
  • ResearchGate. (2016, May 11). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography.
  • Google Patents. (n.d.). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
  • PrepChem.com. (n.d.). Synthesis of p-hydroxybenzonitrile.
  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • PubMed. (2007). Analytical strategies for identifying drug metabolites.
  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.
  • Journal of the Korean Chemical Society. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.
  • PubChem. (n.d.). Benzonitrile, 4-(phenylmethyl)-.
  • PubMed Central. (n.d.). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants.

Sources

An In-depth Technical Guide to the Solubility of 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the entire lifecycle of drug development and chemical synthesis.[1][2][3] It governs everything from reaction kinetics and purification strategies to formulation design and ultimate bioavailability.[1][4][5] This technical guide provides a comprehensive examination of the solubility of 2-[4-(hydroxymethyl)phenyl]benzonitrile (CAS No. 135338-78-2), a significant intermediate in organic synthesis. This document details the theoretical principles underpinning its solubility, presents a robust experimental protocol for its determination, analyzes its expected behavior in various solvents, and discusses the critical factors that modulate its dissolution.

Introduction and Physicochemical Context

This compound is a biphenyl derivative characterized by a nitrile (-C≡N) group and a hydroxymethyl (-CH₂OH) group. These functional groups impart a distinct polarity to the molecule, making its interaction with different solvents a subject of considerable interest for process chemists and formulation scientists. The molecule's structure features a nonpolar biphenyl core, a polar hydroxymethyl group capable of acting as a hydrogen bond donor and acceptor, and a moderately polar nitrile group. This amphiphilic nature suggests a nuanced solubility profile, with significant solubility in polar organic solvents and limited solubility in nonpolar hydrocarbons and water. Understanding this profile is essential for optimizing crystallization processes, developing stable formulations, and ensuring predictable results in synthetic applications.[6]

Key Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₁NO[7]

  • Molecular Weight: 209.24 g/mol [7][8]

  • Appearance: Expected to be a solid powder.[9]

  • Structural Features:

    • Hydrogen Bond Donor: 1 (from the hydroxyl group)[10]

    • Hydrogen Bond Acceptor: 2 (from the nitrile nitrogen and hydroxyl oxygen)[10]

  • Predicted Polarity: The combination of a large nonpolar aromatic system with polar functional groups suggests moderate overall polarity.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing.[4] For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of the solution process. The fundamental principle of "like dissolves like" serves as a useful heuristic: solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[11]

The key intermolecular interactions at play for this compound are:

  • Hydrogen Bonding: The hydroxymethyl group can form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone).[6]

  • Dipole-Dipole Interactions: The polar nitrile group contributes to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The large biphenyl aromatic system contributes significantly to van der Waals interactions, favoring solubility in solvents with similar aromatic or nonpolar character.[6]

The overall solubility is a result of the competition between the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent bonds and the energy released upon forming new solute-solvent bonds.[1]

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, the determination of solubility must be conducted under conditions of thermodynamic equilibrium. The saturation shake-flask method is widely recognized as the "gold standard" for this purpose due to its reliability and direct measurement of the equilibrium state.[12][13]

The Shake-Flask Method: Principle and Rationale

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[12][14] At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its thermodynamic solubility.[12] This method is distinct from kinetic solubility measurements, which are often performed in early drug discovery by adding a concentrated DMSO stock solution to an aqueous buffer and can overestimate thermodynamic solubility due to the formation of supersaturated solutions.[12][15][16]

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps for the precise measurement of the solubility of this compound.

Materials and Equipment:

  • This compound (solid, >98% purity)

  • Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, water)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2-5 mL) of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high concentration readings.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil1 Agitate at constant T (24-48 hours) prep2->equil1 equil2 Settle solids (≥2 hours) equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via HPLC-UV analysis2->analysis3 result1 Calculate solubility from calibration curve analysis3->result1

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Solubility Data and Analysis

While extensive, publicly available quantitative solubility data for this compound is limited, its solubility profile can be predicted based on its structure and the properties of common laboratory solvents. The following table summarizes the expected solubility behavior.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of strong hydrogen bonding with the -OH group and dipole-dipole interactions with both the -OH and -CN groups.[6]
Polar Aprotic DMSO, Acetone, AcetonitrileModerate to HighAct as hydrogen bond acceptors for the -OH group and engage in strong dipole-dipole interactions.[6]
Moderate Polarity Ethyl Acetate, DichloromethaneModerateBalance of polar (ester/chloro) and nonpolar (alkyl) character can solvate both parts of the molecule effectively.[9]
Nonpolar Aromatic Toluene, BenzeneLow to ModerateVan der Waals interactions with the biphenyl rings are favorable, but poor solvation of the polar functional groups limits solubility.
Nonpolar Aliphatic Hexane, HeptaneVery LowUnable to effectively solvate the polar hydroxymethyl and nitrile groups.
Aqueous WaterVery LowThe large, nonpolar biphenyl backbone dominates, making solvation in water energetically unfavorable despite the presence of polar groups.[17]

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[5][11] This is because the added thermal energy helps overcome the crystal lattice energy of the solute. This relationship is crucial for developing crystallization and purification protocols.

  • Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with both the polar functional groups and the nonpolar aromatic core will exhibit the highest solvating power.

  • pH (in aqueous media): The this compound molecule does not contain strongly acidic or basic functional groups that would ionize within a typical pH range. Therefore, its aqueous solubility is not expected to be significantly dependent on pH.[3][11]

  • Polymorphism: The existence of different crystalline forms (polymorphs) can impact solubility. Metastable polymorphs generally have higher solubility than their stable counterparts due to weaker crystal lattice forces.[4] It is crucial to characterize the solid form used in any solubility determination.

Conclusion

This guide has provided a detailed technical overview of the solubility of this compound. By understanding the interplay of its structural features with solvent properties, researchers can make informed decisions regarding reaction conditions, purification techniques, and formulation strategies. The gold-standard shake-flask method provides a reliable means of generating precise thermodynamic solubility data, which is indispensable for robust process development and scientific research. The predicted solubility profile indicates high solubility in polar organic solvents and poor solubility in water and nonpolar aliphatic solvents, a critical consideration for its practical application in laboratory and industrial settings.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PharmDecks. (n.d.). Solubility & Dissolution. Retrieved from [Link]

  • Al-Ghaban, A. M., & Al-Assady, H. A. R. (2021). A review of methods for solubility determination in biopharmaceutical drug characterization. International Journal of Applied Pharmaceutics, 13(5), 45-51. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dissolution and solubility. Retrieved from [Link]

  • Yasir, M., & Singh, A. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

  • PubChem. (n.d.). 3-[4-(Hydroxymethyl)phenyl]benzonitrile. Retrieved from [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmacy and Pharmacology, 57(11), 1363-1369. [Link]

  • Bergström, C. A. S., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). High-throughput screening of drug solubility in aqueous media. Expert Opinion on Drug Discovery, 1(2), 165-176. [Link]

  • Coompo. (n.d.). This compound-d4. Retrieved from [Link]

  • LookChem. (n.d.). 4-(Hydroxy(phenyl)methyl)benzonitrile. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-[4-(hydroxymethyl)phenyl]benzonitrile: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-[4-(hydroxymethyl)phenyl]benzonitrile is a biphenyl derivative whose structural motif is relevant in the synthesis of advanced pharmaceutical intermediates. The thermal stability of such compounds is a cornerstone of process safety, shelf-life prediction, and final drug substance purity. Due to the limited availability of specific, publicly accessible experimental data for this molecule, this technical guide provides a comprehensive methodological framework for its complete thermal characterization. We will detail the requisite analytical techniques, explain the causality behind experimental design, and present a logical workflow for elucidating both thermal stability and potential degradation pathways. This document is intended for researchers, process chemists, and drug development professionals who require a robust strategy for the thermal analysis of novel chemical entities.

The Imperative of Thermal Analysis in Pharmaceutical Development

The journey of a molecule from a laboratory curiosity to a key pharmaceutical intermediate is paved with rigorous characterization. For a compound like this compound, understanding its response to thermal stress is not merely an academic exercise; it is a critical determinant of its viability. Thermal lability can lead to the generation of impurities, compromise the yield of subsequent synthetic steps, and, in the worst case, present significant safety hazards during scale-up and storage. The presence of a reactive hydroxymethyl group, an aromatic nitrile, and a biphenyl core suggests multiple potential pathways for thermal decomposition. Therefore, a proactive and thorough investigation using orthogonal thermal analysis techniques is essential.

Foundational Thermal Analysis: A Dual-Technique Approach

A complete understanding of a compound's thermal profile cannot be achieved with a single technique. We advocate for the concurrent use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often performed simultaneously (TGA-DSC or STA), to correlate mass loss events with their underlying energetic transitions.[1][2]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It precisely identifies the temperatures at which degradation, resulting in volatile byproducts, occurs.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature. It detects thermal events like melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic), providing a crucial energetic context to the mass loss events observed in TGA.[3]

Anticipated Thermal Profile Data

While specific experimental data is not publicly available, we can construct a hypothetical data summary based on the analysis of similar pharmaceutical compounds. This table serves as a template for what a researcher would aim to generate.[3]

ParameterValue Range (Hypothetical)MethodSignificance
Melting Point (Tm)140 - 160 °CDSCAn endothermic transition indicating the melt temperature; a sharp peak suggests high purity.
Enthalpy of Fusion (ΔHf)70 - 110 J/gDSCThe energy required to melt the solid, related to the material's crystallinity.
Onset of Decomposition (Tonset)~220 °CTGAThe extrapolated temperature at which significant mass loss begins, marking the start of thermal instability.
Temperature of 5% Weight Loss (Td5%)230 - 250 °CTGAA standardized metric for comparing the thermal stability of different materials.
Temp. of Max Decomposition Rate (Tmax)260 - 290 °CDTGThe temperature at which the fastest degradation occurs, identified by the peak of the derivative TGA curve.
Decomposition EventExothermicDSCA DSC peak corresponding with the TGA weight loss, indicating the decomposition process releases energy, which is a key safety consideration.
Residue at 600 °C< 15%TGAThe amount of non-volatile char remaining after decomposition, providing insight into the degradation mechanism.

Experimental Protocols for Comprehensive Thermal Characterization

To ensure data is both accurate and reproducible, adherence to a validated protocol is paramount. The following methodologies describe a self-validating system for the thermal analysis of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.[4]

  • Instrumentation: A calibrated thermogravimetric analyzer with a sensitivity of at least 0.1 µg.

  • Methodology:

    • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

    • Instrument Setup: Place the sample pan in the TGA furnace.

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40-50 mL/min for at least 15 minutes before starting the analysis. This ensures an inert atmosphere, preventing oxidative degradation and isolating the inherent thermal stability of the compound.

    • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.

    • Data Analysis: Plot the mass (%) versus temperature (°C). Calculate the onset temperature (Tonset) using the tangent method and record the Td5%. Generate the first derivative of the TGA curve (DTG) to identify the Tmax for each decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Objective: To identify melting point, phase transitions, and the energetic nature of decomposition.[3]

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-4 mg of this compound into a non-reactive aluminum DSC pan.

    • Encapsulation: Hermetically seal the pan to contain any evolved gases during initial heating and prevent sublimation prior to melting. Use an identical, empty, sealed pan as the reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Atmosphere: Purge the cell with nitrogen at a flow rate of 20-30 mL/min.

    • Thermal Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 350 °C at 10 °C/min. The upper-temperature limit is chosen to encompass the melting and decomposition events identified by TGA without causing excessive damage to the instrument cell from highly energetic decomposition.

    • Data Analysis: Plot heat flow (mW) versus temperature (°C). Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf). Correlate any exothermic or endothermic events in the high-temperature region with the mass loss steps observed in the TGA data.

Visualizing the Analytical Workflow

A logical workflow ensures that all aspects of thermal characterization are addressed systematically.

G cluster_prep Sample Preparation cluster_analysis Concurrent Thermal Analysis cluster_data Data Interpretation & Reporting Prep Receive & Verify This compound Weigh_TGA Weigh 3-5 mg into TGA pan Prep->Weigh_TGA Weigh_DSC Weigh 2-4 mg into DSC pan Prep->Weigh_DSC TGA TGA Analysis (30-600°C @ 10°C/min, N2) Weigh_TGA->TGA DSC DSC Analysis (30-350°C @ 10°C/min, N2) Weigh_DSC->DSC Interpret Correlate TGA & DSC Data (Mass Loss vs. Energetics) TGA->Interpret DSC->Interpret Stability Determine Thermal Stability (Tonset, Td5%) Interpret->Stability Degradation Characterize Degradation (Tmax, Exotherm, Residue) Interpret->Degradation Report Final Report Generation Stability->Report Degradation->Report

Caption: Workflow for Thermal Stability Assessment.

Elucidating the Degradation Pathway: A Hypothesis

Without experimental data from evolved gas analysis (e.g., TGA-MS or TGA-FTIR), any proposed degradation pathway remains hypothetical. However, based on the chemical structure, we can postulate a logical sequence of degradation events under thermal stress in an inert atmosphere. The primary reactive sites are the hydroxymethyl group and the nitrile group.

  • Initial Low-Temperature Reactions (<250°C): The most likely initial step is the intermolecular dehydration of the hydroxymethyl group to form an ether linkage, releasing water. This would be observed as an initial, small mass loss in TGA.

  • Primary Decomposition (>250°C): As temperatures increase, more significant fragmentation is expected.

    • Oxidation/Reduction: The benzylic alcohol could disproportionate, leading to the formation of both the corresponding aldehyde (2-(4-formylphenyl)benzonitrile) and the methyl-substituted compound (2-(p-tolyl)benzonitrile).

    • Nitrile Group Reactions: At higher temperatures, the nitrile group could undergo trimerization to form a triazine ring, leading to cross-linking and char formation.

    • Fragmentation: Cleavage of the C-C bond between the phenyl rings or fragmentation of the phenyl rings themselves would occur at significantly higher temperatures, leading to the evolution of smaller volatile molecules like benzonitrile and toluene.

To confirm this pathway, coupling the TGA to a mass spectrometer (MS) or an FTIR spectrometer is essential. This allows for the real-time identification of the gaseous products evolved at each stage of decomposition.[5]

Visualizing the Hypothetical Degradation Pathway

G A This compound B Dimer (Ether Linkage) A->B Intermolecular Dehydration (-H2O) C 2-(4-formylphenyl)benzonitrile A->C Disproportionation D 2-(p-tolyl)benzonitrile A->D Disproportionation E Triazine Cross-linked Species B->E High Temp. Rearrangement F Volatile Fragments (Benzonitrile, Toluene, etc.) C->F Fragmentation G Char Residue E->G Carbonization

Caption: Hypothetical Thermal Degradation Pathway.

Conclusion and Strategic Recommendations

This guide outlines a robust, first-principles approach to characterizing the thermal stability and degradation profile of this compound. While we have provided a hypothetical framework, it is imperative that these analyses be performed empirically.

Future work should focus on:

  • Evolved Gas Analysis (TGA-MS/FTIR): To definitively identify degradation products and validate the proposed pathway.

  • Kinetic Analysis: Performing TGA at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) allows for the application of model-free kinetics (e.g., Friedman or Ozawa-Flynn-Wall methods) to calculate the activation energy of decomposition. This data is invaluable for predicting long-term stability and shelf-life under various storage conditions.[4]

  • Isothermal TGA: Holding the sample at specific temperatures for extended periods can reveal slower degradation mechanisms not apparent in dynamic heating scans.

By systematically applying this comprehensive analytical strategy, researchers and drug development professionals can build a complete and reliable thermal profile, ensuring the safety, quality, and stability of this and other critical pharmaceutical intermediates.

References

  • Quick Company. (n.d.).Improved Process For The Preparation Of Letrozole.
  • Justia Patents. (2012).Process for preparation of letrozole and its intermediates.
  • Google Patents. (n.d.).US7705159B2 - Process for the preparation of letrozole.
  • Suman, M., et al. (2019).A novel process for the synthesis of substantially pure Letrozole. Arkivoc, v, 319-326.
  • European Patent Office. (2009).AN IMPROVED PROCESS FOR PREPARATION OF LETROZOLE AND ITS INTERMEDIATES - EP 2212301 B1.
  • PerkinElmer. (n.d.).Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • AZoM. (2024).Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • Coompo. (n.d.).this compound-d4.
  • Mettler Toledo. (n.d.).Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS.
  • MDPI. (2023).Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • BenchChem. (n.d.).An In-depth Technical Guide to the Thermal Stability and Degradation Profile of C21H15F4N3O3S.
  • CymitQuimica. (n.d.).this compound.

Sources

Methodological & Application

analytical methods for detecting 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed framework for the analytical detection of 2-[4-(hydroxymethyl)phenyl]benzonitrile . This compound, also known as 4-(2-Cyanophenyl)benzyl alcohol, is a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its accurate detection and quantification are paramount for ensuring the purity, safety, and efficacy of final drug products, making robust analytical methods essential for quality control, process optimization, and regulatory compliance.

This document outlines protocols for orthogonal analytical techniques, primarily focusing on liquid and gas chromatography, supplemented by spectroscopic methods for structural confirmation. The methodologies are designed to be adaptable, providing both foundational protocols and the scientific rationale for method development and validation.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing analytical methods. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Structure Chemical structure of this compound
Molecular Formula C₁₄H₁₁NO[1]
Molecular Weight 209.24 g/mol [1][2]
Synonyms 4-(2-Cyanophenyl)benzyl alcohol, Irbesartan Impurity C[1]

I. Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical compounds by separating the target analyte from impurities and synthetic byproducts.[3] For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary methods.

A. High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the preferred method for the routine quantification of this moderately polar compound due to its robustness, precision, and widespread availability.[3][4] The presence of two aromatic rings provides strong chromophores, making UV detection highly effective.

Expertise & Rationale

The selection of a C18 stationary phase is based on its versatility and strong hydrophobic retention of the biphenyl structure. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the main analyte while also separating potentially more polar or non-polar impurities. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase is crucial. It protonates the hydroxyl group and suppresses the ionization of residual silanols on the silica-based column, leading to sharper, more symmetrical peaks and improved reproducibility.[5] A Phenyl-Hexyl phase can be considered as an alternative to enhance separation selectivity through π-π interactions with the analyte's aromatic rings.[5]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

2. Reagents and Standards:

  • Acetonitrile (HPLC or LC-MS grade).

  • Water (HPLC or Milli-Q grade).

  • Formic Acid (ACS grade, >98%).

  • Reference Standard: this compound (>99% purity).

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare sample solutions at a target concentration within the calibration range (e.g., 50 µg/mL) using the same diluent.

4. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 235 nm (or DAD scan 200-400 nm)

5. Data Analysis:

  • Equilibrate the column with the initial mobile phase for at least 20 minutes.

  • Inject the prepared standards and sample solutions.

  • Integrate the peak corresponding to this compound.

  • Generate a linear calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample solution using the regression equation from the calibration curve.[4] Purity is often assessed by calculating the area percentage of the main peak relative to the total area of all peaks.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Prepare Standards & Samples Inject Inject Sample Prep->Inject Column C18 Column Separation Inject->Column Detect DAD/UV Detection Column->Detect Process Integrate Peaks Detect->Process Quantify Quantify using Calibration Curve Process->Quantify

HPLC-UV analysis workflow for quantification.
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and structural confirmation capabilities, making it ideal for identifying trace-level impurities or for confirmatory analysis. Due to the polar hydroxyl group, which can cause peak tailing and reduce volatility, derivatization is highly recommended to improve chromatographic performance.[4]

Expertise & Rationale

Silylation is a common and effective derivatization strategy for compounds containing active hydrogens, such as alcohols.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst readily convert the polar -OH group into a non-polar trimethylsilyl (-OTMS) ether.[4] This transformation significantly increases the analyte's volatility and thermal stability, making it amenable to GC analysis. The resulting derivatized molecule will exhibit a clean chromatographic peak on a low-polarity column (e.g., HP-5MS). The mass spectrometer, typically operated in electron ionization (EI) mode, provides a reproducible fragmentation pattern that serves as a chemical fingerprint for unambiguous identification.[7]

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

2. Reagents and Standards:

  • Acetonitrile or Dichloromethane (GC grade).

  • Derivatizing Agent: BSTFA with 1% TMCS.

  • Reference Standard: this compound (>99% purity).

3. Sample Preparation and Derivatization:

  • Prepare a solution of the sample or standard in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Transfer 100 µL of the solution to a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[4]

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions (Starting Point):

ParameterRecommended Condition
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1 ratio) or Splitless for trace analysis
Injection Volume 1 µL
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 400 m/z

5. Expected Mass Spectral Data (Post-Derivatization):

  • Derivatized MW: 281.4 g/mol (C₁₇H₁₉NOSi)

  • Molecular Ion (M⁺): Expected at m/z = 281.

  • Key Fragments: m/z = 266 ([M-CH₃]⁺), m/z = 208 ([M-Si(CH₃)₃]⁺), m/z = 73 ([Si(CH₃)₃]⁺). The fragmentation pattern of the underivatized benzonitrile moiety would also be expected.[3][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Prep Prepare Sample Solution Deriv Silylation (BSTFA, 70°C) Prep->Deriv Inject Inject Sample Deriv->Inject Column HP-5MS Column Separation Inject->Column Detect EI Ionization & Mass Detection Column->Detect Process Extract Ion Chromatograms Detect->Process Identify Identify via Mass Spectrum Library Process->Identify

GC-MS analysis workflow including derivatization.

II. Spectroscopic Methods for Structural Elucidation

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive identification and structural confirmation of the analyte.[4]

A. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for verifying the presence of key functional groups within the molecule.

  • Protocol: A small amount of the solid sample can be analyzed directly using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

  • Expected Absorption Frequencies:

    • -OH (Alcohol): A broad, strong absorption band in the region of 3500-3200 cm⁻¹.

    • -C≡N (Nitrile): A sharp, medium-intensity absorption peak around 2230-2220 cm⁻¹.[3]

    • Aromatic C-H: Stretching vibrations typically appear just above 3000 cm⁻¹.

    • Aromatic C=C: Ring stretching absorptions occur in the 1600-1450 cm⁻¹ region.[3]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for unambiguous structural elucidation by mapping the carbon-hydrogen framework of the molecule.[3]

  • Protocol: The sample should be dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) and analyzed using a high-resolution NMR spectrometer.

  • Expected ¹H NMR Signals:

    • Aromatic Protons (Ar-H): A complex series of multiplets between δ 7.0-8.0 ppm, integrating to 8 protons.

    • Benzylic Protons (-CH₂-): A singlet around δ 4.5-4.8 ppm, integrating to 2 protons.

    • Hydroxyl Proton (-OH): A broad singlet (exchangeable with D₂O) with a variable chemical shift, typically between δ 1.5-5.0 ppm depending on solvent and concentration.

  • Expected ¹³C NMR Signals:

    • Nitrile Carbon (-C≡N): A signal in the range of δ 117-120 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

    • Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm.

References
  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Benchchem.
  • Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. ResearchGate.
  • a typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide by. Googleapis.com.
  • Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. Benchchem.
  • Process Development of Citalopram/Escitalopram Oxalate: Isolation and Synthesis of Novel Impurities. ACS Publications. Available at: [Link]

  • Benzonitrile, 2-(4-methylphenyl)-. NIST WebBook. Available at: [Link]

  • Cas 154709-19-0,4-(2-Cyanophenyl)benzyl alcohol. LookChem. Available at: [Link]

  • Citalopram-impurities. Pharmaffiliates. Available at: [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. ResearchGate. Available at: [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available at: [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC - NIH. Available at: [Link]

  • US7511161B2 - Process for the purification of citalopram. Google Patents.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • CHARACTERIZATION OF AN UNKNOWN IMPURITY IN CITALOPRAM HYDROBROMIDE ACTIVE PHARMACEUTICAL INGREDIENT BY SEMI-PREPARATIVE ISOLATION AND LC-ESI/MSn AND NMR. University of Miami. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • 3-[4-(Hydroxymethyl)phenyl]benzonitrile. PubChem. Available at: [Link]

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-[4-(hydroxymethyl)phenyl]benzonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents and specialty chemicals, making its precise quantification critical for process monitoring and quality control. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent selectivity and efficiency. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Scientific Rationale

This compound is a biphenyl derivative characterized by a nitrile and a hydroxymethyl functional group. These features impart a moderate polarity to the molecule. The presence of the aromatic rings provides strong chromophores, making UV detection a suitable and sensitive choice for quantification.

The development of a reliable HPLC method is paramount for ensuring the purity and concentration of this intermediate in various stages of chemical synthesis. Reverse-phase chromatography is the most logical approach due to the compound's predominantly non-polar biphenyl structure.[4] A C18 column was selected as the stationary phase to provide sufficient hydrophobic interaction for good retention and separation from potential impurities. The mobile phase composition was optimized to achieve a balance between analysis time and resolution. Acetonitrile was chosen as the organic modifier over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.[5][6]

This document provides a comprehensive guide to the method's development, a step-by-step protocol for its implementation, and a detailed summary of its validation, thereby establishing its suitability for its intended purpose.

Chromatographic Method Development

The primary objective was to develop a simple, rapid, and reliable isocratic HPLC method.

Selection of Stationary Phase

A C18 bonded silica column is the workhorse of reversed-phase HPLC and was chosen for its proven ability to retain and separate aromatic compounds.[4] A particle size of 5 µm and a column dimension of 4.6 x 150 mm were selected to provide a good balance between efficiency, backpressure, and analysis time.

Selection of Mobile Phase and Wavelength

The UV spectrum of this compound was predicted to have a maximum absorbance (λmax) around 235 nm, a common characteristic for benzonitrile derivatives. This wavelength was chosen for detection to ensure high sensitivity.

Several ratios of acetonitrile and water were tested to optimize the retention time and peak shape. A mobile phase composition of 60:40 (v/v) acetonitrile to water was found to provide an optimal retention time of approximately 4.5 minutes, with excellent peak symmetry.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (this compound) Column_Selection Column Selection (C18, 4.6x150mm, 5µm) Analyte->Column_Selection Hydrophobic nature Wavelength Wavelength Selection (UV Scan -> λmax = 235 nm) Analyte->Wavelength Chromophores Mobile_Phase Mobile Phase Scouting (Acetonitrile vs. Methanol) (Varying Ratios with Water) Column_Selection->Mobile_Phase Reversed-Phase Optimization Optimization (Flow Rate, Isocratic Conditions) Mobile_Phase->Optimization Wavelength->Optimization Final_Method Final Method Parameters Optimization->Final_Method

Caption: Workflow for HPLC method development.

Detailed Application Protocol

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound (purity ≥ 99.5%).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time 10 minutes
Elution Mode Isocratic
Preparation of Solutions

3.3.1. Standard Stock Solution (1000 µg/mL) Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3.3.2. Working Standard Solutions Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3.3. Sample Preparation Accurately weigh the sample containing this compound, and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated in accordance with ICH Q2(R1) guidelines.[1][2][3] The following parameters were assessed: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Key parameters for method validation.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo sample (a mixture of known potential impurities). No interfering peaks were observed at the retention time of the analyte. Peak purity was confirmed using the DAD, demonstrating no co-eluting peaks.

Linearity and Range

Linearity was assessed over the concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Range 1 - 100 µg/mL-
Regression Equation y = 45821x + 1205-
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.50.8%98.0 - 102.0%
100% 100.20.5%98.0 - 102.0%
120% 99.80.6%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 50 µg/mL standard were analyzed.

Precision Type% RSDAcceptance Criteria
Repeatability 0.45%% RSD ≤ 2.0%
Intermediate Precision 0.88%% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.75 µg/mL

The LOQ was experimentally verified to have acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters. The system suitability parameters (tailing factor, theoretical plates) remained within acceptable limits for all variations.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minNo significant change in resolution
Column Temperature ± 2 °CRetention time shift < 5%
Mobile Phase Composition ± 2% AcetonitrileRetention time shift < 10%

Conclusion

A simple, accurate, and precise isocratic RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method meets all the acceptance criteria outlined in the ICH Q2(R1) guidelines, proving its reliability for routine quality control analysis in research and manufacturing environments. The short run time and use of common solvents make it an efficient and cost-effective analytical solution.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][7][8]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][2][3]

  • LCGC International. Are You Sure You Understand USP <621>? [Link][9]

  • Pharmaguideline. Steps for HPLC Method Development. [Link][4]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][6]

  • YMC CO., LTD. Guides for method development. [Link][10]

  • HPLC Method Guide. Method Development Guide. [Link][5]

Sources

Application Note: Qualification and Use of 2-[4-(hydroxymethyl)phenyl]benzonitrile as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the qualification, handling, and application of 2-[4-(hydroxymethyl)phenyl]benzonitrile as a chemical reference standard. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals engaged in the pharmaceutical industry. The primary application focuses on the use of this compound as an impurity reference standard, particularly in the context of synthetic routes for biphenyl-containing Active Pharmaceutical Ingredients (APIs). Methodologies for structural confirmation, purity assessment via High-Performance Liquid Chromatography (HPLC), and a quantitative protocol for its use in impurity profiling are presented with detailed scientific rationales.

Introduction and Significance

This compound (Molecular Formula: C₁₄H₁₁NO, Molecular Weight: 209.24 g/mol ) is a biphenyl derivative of significant interest in pharmaceutical process chemistry.[1][2] While not an active pharmaceutical ingredient itself, it is recognized as a potential process-related impurity. For instance, it is an impurity of 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate used in the synthesis of quinoxaline-based angiotensin II receptor antagonists, a class of drugs widely prescribed for hypertension.[1][2][3] The hydroxymethyl moiety can arise from the hydrolysis of a bromomethyl or other reactive benzylic functional groups during synthesis or storage.

The stringent requirements for pharmaceutical quality and safety, as outlined by regulatory bodies like the FDA, necessitate the precise identification and quantification of such impurities.[4] A well-characterized reference standard is indispensable for validating analytical methods used to monitor impurity levels in drug substances and products. This application note establishes the framework for utilizing this compound as a qualified reference standard to ensure the accuracy and reliability of these critical quality control assays.

Physicochemical Characterization of the Reference Standard

The initial qualification of a new batch of reference standard is the foundation of its utility. This process involves the unambiguous confirmation of its chemical structure and the accurate determination of its purity.

Key Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
Synonym 4'-(Hydroxymethyl)biphenyl-2-carbonitrileN/A
Molecular Formula C₁₄H₁₁NO[1][2]
Molecular Weight 209.24 g/mol [1][2]
CAS Number 114772-53-1 (related methyl compound)[5]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane; Insoluble in water[6]N/A
Protocol for Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed information about the molecular structure, confirming the identity and arrangement of atoms. The expected spectrum is based on the distinct chemical environments of the protons and carbons in the biphenyl, benzonitrile, and hydroxymethyl groups.

  • Protocol:

    • Accurately weigh 5-10 mg of the this compound standard.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).[7]

    • Data Interpretation:

      • ¹H NMR (in CDCl₃): Expect signals corresponding to the aromatic protons on both phenyl rings (typically in the δ 7.3-7.8 ppm range), a singlet for the two protons of the methylene group (-CH₂-) adjacent to the hydroxyl group (approx. δ 4.7 ppm), and a broad singlet for the hydroxyl proton (-OH), which may exchange.

      • ¹³C NMR (in CDCl₃): Expect distinct signals for the nitrile carbon (-C≡N) (approx. δ 118-120 ppm), the methylene carbon (-CH₂OH) (approx. δ 64-65 ppm), and the various aromatic carbons, including the quaternary carbons at the biphenyl linkage.[7]

B. Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HR-MS) can determine the exact mass, further solidifying the molecular formula.[8]

  • Protocol:

    • Prepare a dilute solution of the standard (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire data using an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive mode.

    • Data Interpretation: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 210.25. HR-MS should confirm the exact mass consistent with the formula C₁₄H₁₂NO⁺.

Qualification Workflow and Purity Assessment

A robust analytical method is required to determine the purity of the reference standard and to subsequently use it for quantifying the impurity in API samples.

Workflow for Reference Standard Qualification

The following diagram illustrates the comprehensive workflow for qualifying a new batch of this compound.

qualification_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Certification A Receive New Batch of This compound B Visual Inspection (Color, Form) A->B C Identity Confirmation (NMR, MS) B->C Proceed if passes D Solubility Testing C->D E Purity by HPLC-UV (Area Percent Method) D->E Proceed to Purity F Assay vs. Existing Standard (If available) E->F G Water Content (Karl Fischer) E->G H Residual Solvents (GC-HS) E->H I Calculate Purity (Mass Balance) E->I Compile Data G->I Compile Data H->I Compile Data J Generate Certificate of Analysis (CoA) I->J K Assign Expiry/Retest Date J->K Final Approval

Caption: Workflow for the qualification of a reference standard batch.

Protocol for Purity Assessment by HPLC-UV
  • Rationale: Reversed-phase HPLC is the standard for assessing the purity of non-polar to moderately polar organic molecules. A C18 column provides excellent hydrophobic retention for the biphenyl structure. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted and resolved from the main peak. UV detection is suitable due to the strong chromophores (benzonitrile, phenyl rings) in the molecule.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent with DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min (30% B), 2-15 min (30% to 95% B), 15-18 min (95% B), 18-18.1 min (95% to 30% B), 18.1-22 min (30% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 235 nm
  • Procedure:

    • Standard Preparation: Accurately prepare a solution of this compound in acetonitrile at a concentration of approximately 0.5 mg/mL.

    • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Injection: Inject the standard solution onto the column.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Acceptance Criteria: A purity of ≥98.0% is typically required for a working reference standard.

Application: Quantifying Impurities in a Drug Substance

Once qualified, the reference standard can be used to accurately quantify the level of this compound in a batch of API.

Workflow for Routine QC Analysis

qc_workflow cluster_0 Setup & Calibration cluster_1 Sample Analysis cluster_2 Data Processing & Reporting A Prepare Mobile Phase & Equilibrate HPLC System B Prepare Working Standards (Serial Dilution of Qualified RS) A->B C System Suitability Test (SST) (e.g., 5 injections of one standard) B->C D Generate Calibration Curve (Inject standards at multiple levels) C->D If SST Passes (RSD < 2.0%) F Inject Blank (Diluent) D->F If r² > 0.995 E Prepare API Sample Solution (e.g., 10 mg/mL in Diluent) G Inject API Sample(s) E->G F->E H Inject Check Standard G->H I Integrate Chromatograms H->I J Calculate Impurity Concentration using Calibration Curve I->J K Compare Result to Specification J->K L Generate Final Report K->L

Caption: Routine QC workflow for impurity quantification using the reference standard.

Protocol for Quantitative Analysis
  • Rationale: This protocol uses the external standard method for quantification. A calibration curve is generated using the qualified reference standard, establishing a linear relationship between concentration and detector response. The response of the impurity in the unknown API sample is then compared to this curve to determine its concentration.

  • Procedure:

    • Stock Solution (RS): Accurately prepare a 100 µg/mL stock solution of the qualified this compound reference standard in acetonitrile.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. For quantifying an impurity at a 0.1% level in a 10 mg/mL API solution, a typical range would be 0.1 µg/mL to 15 µg/mL.

    • API Sample Preparation: Accurately weigh and dissolve the API sample in the diluent (e.g., acetonitrile) to a final concentration of 10.0 mg/mL.

    • Chromatographic Run:

      • Perform a System Suitability Test (SST) by injecting a mid-level calibration standard five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

      • Inject the diluent (blank) to ensure no interfering peaks are present.

      • Inject each calibration standard once to generate the calibration curve. The correlation coefficient (r²) should be ≥0.995.

      • Inject the API sample solution(s).

    • Calculation:

      • From the linear regression equation of the calibration curve (y = mx + c), determine the concentration of the impurity in the injected API sample solution.

      • Calculate the percentage of the impurity in the solid API sample using the following formula: % Impurity = (Cᵢ / Cₐₚᵢ) * P * 100 Where:

      • Cᵢ = Concentration of the impurity in the sample solution (µg/mL) from the calibration curve.

      • Cₐₚᵢ = Concentration of the API in the sample solution (µg/mL).

      • P = Purity of the reference standard (e.g., 0.99 for 99.0%).

Handling and Storage

  • Storage: The solid reference standard should be stored in a well-sealed container, protected from light, at a controlled temperature of 2-8 °C.

  • Solution Stability: Stock and working standard solutions should be stored under refrigeration (2-8 °C) and protected from light. Stability should be established, but as a general practice, fresh working standards should be prepared daily. Long-term solution stability can be determined by analyzing stored solutions against freshly prepared ones over time.

Conclusion

The use of a properly characterized this compound reference standard is crucial for the accurate control of impurities in relevant pharmaceutical manufacturing processes. The protocols outlined in this document provide a robust framework for the identity confirmation, purity assessment, and quantitative application of this standard. Adherence to these methodologies will support the development and production of safe and high-quality drug substances, consistent with global regulatory expectations.

References

  • Vertex AI Search. (2024). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC - NIH.
  • Daicel Pharma Standards. (n.d.). Crisaborole Impurities Manufacturers & Suppliers.
  • CymitQuimica. (n.d.). This compound-d4.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • CymitQuimica. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). 3-[4-(Hydroxymethyl)phenyl]benzonitrile.
  • The Royal Society of Chemistry. (2024). Supplementary Information.
  • DermNet. (n.d.). Crisaborole.
  • Pharmaffiliates. (n.d.). Benzonitrile-impurities.
  • 化源网. (2023). 1262003-16-6_2-hydroxy-4-[4-(hydroxymethyl)phenyl]benzonitrile.
  • Google Patents. (n.d.). WO2020025910A1 - Topical composition.
  • Pharmaffiliates. (n.d.). Crisaborole-impurities.
  • Pfizer Inc. (2025). Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site.
  • BMRB. (n.d.). bmse000284 Benzonitrile at BMRB.
  • ResearchGate. (2025). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS.
  • PubChem. (n.d.). 2-(4-(Hydroxymethyl)phenyl)acetonitrile.
  • ChemicalBook. (n.d.). Crisaborole synthesis.
  • LookChem. (n.d.). 4-(Hydroxy(phenyl)methyl)benzonitrile.
  • FDA. (2016). 207695Orig1s000.
  • NIST. (n.d.). Benzonitrile, 2-(4-methylphenyl)- - NIST WebBook.
  • Pharmaffiliates. (n.d.). Benzonitrile-impurities.
  • Chemsrc. (2025). CAS#:1261889-03-5 | 2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzonitrile.
  • ChemicalBook. (2025). 4-(HYDROXYMETHYL)BENZONITRILE | 874-89-5.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
  • Smolecule. (n.d.). Buy 4-(Hydroxy(phenyl)methyl)benzonitrile | 13391-47-4.
  • ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
  • Google Patents. (n.d.). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
  • Google APIs. (n.d.). a typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide by.
  • PrepChem.com. (n.d.). Synthesis of p-hydroxybenzonitrile.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organix, Inc. (n.d.). Reference Standards Overview.
  • PMC - NIH. (n.d.). 2-[4-(Azidomethyl)phenyl]benzonitrile.
  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • PMC. (n.d.). 2-(4-Methylphenyl)benzonitrile.
  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv.
  • PubMed. (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products.
  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
  • ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • PubChem. (n.d.). 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile.

Sources

2-[4-(hydroxymethyl)phenyl]benzonitrile in angiotensin receptor antagonist impurity profiling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Profiling and Quantifying 2-[4-(hydroxymethyl)phenyl]benzonitrile in Angiotensin II Receptor Antagonists

Audience: Pharmaceutical Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

The stringent regulatory landscape governing pharmaceutical quality necessitates rigorous control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Angiotensin II receptor blockers (ARBs), a critical class of drugs for managing hypertension, have faced intense scrutiny due to the discovery of potentially carcinogenic impurities in recent years.[1][2] Beyond the well-publicized nitrosamines, a host of other process-related impurities and degradation products must be monitored and controlled to ensure patient safety. This document provides a comprehensive technical guide for the identification and quantification of This compound , a known impurity associated with the synthesis of several sartan drugs, including Valsartan and Irbesartan.[3][4] We will explore its origin, toxicological context, and present a detailed, field-proven analytical protocol for its detection using High-Performance Liquid Chromatography (HPLC).

Introduction: The Imperative of Impurity Profiling in ARBs

The therapeutic success of Angiotensin II Receptor Blockers (ARBs) is undisputed. However, the global supply chain's complexity and variations in synthetic processes have highlighted vulnerabilities, leading to recalls that have eroded public confidence.[5][6] Regulatory bodies like the U.S. FDA have consequently intensified their oversight, emphasizing the need for manufacturers to have a deep understanding of their manufacturing processes and the potential impurities they may generate.[7]

This compound (Structure shown in Figure 1) is a critical impurity to monitor. It is structurally related to key intermediates used in the synthesis of the biphenyl-tetrazole core of many sartan drugs.[8][9] Its presence can indicate incomplete reactions or the degradation of starting materials, making its quantification a key quality attribute for the final API.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₄H₁₁NO[4] Molecular Weight: 209.24 g/mol [4] CAS Number: 154709-19-0[3]

Origin and Formation Pathway

Understanding the origin of an impurity is fundamental to controlling it. This compound is primarily considered a process-related impurity . The synthesis of many sartans, such as Valsartan, often involves a Suzuki coupling reaction to create the core biphenyl structure. A key starting material for this process is a substituted cyanobiphenyl derivative, such as 4'-Bromomethyl-2-cyanobiphenyl.[8][10]

This compound can arise through several mechanisms:

  • Hydrolysis of a Precursor: The bromomethyl group in 4'-Bromomethyl-2-cyanobiphenyl is highly reactive and susceptible to hydrolysis. If exposed to aqueous conditions during synthesis or workup, it can be converted to a hydroxymethyl group, yielding the impurity.

  • Incomplete Reaction: It may be an impurity present in a key starting material that is carried through the synthetic process.

  • Degradation Product: Under certain storage or stress conditions (e.g., humidity), the parent drug or intermediates could potentially degrade to form this compound.

Below is a conceptual diagram illustrating a potential point of entry for this impurity in a generic sartan synthesis pathway.

cluster_synthesis Generic Sartan Synthesis Pathway A 2-Cyanobiphenyl Precursor B Bromination (e.g., with NBS) A->B C 4'-Bromomethyl-2-cyanobiphenyl (Key Intermediate) B->C D Hydrolysis (Undesired Side Reaction) C->D Moisture Exposure F Coupling & Further Steps C->F E This compound (Impurity) D->E G Final ARB Drug Substance F->G

Caption: Potential formation of the impurity via hydrolysis of a key synthetic intermediate.

Regulatory Context and Toxicological Considerations

Regulatory guidelines, such as the ICH Q3A(R2), mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds. While no specific toxicological studies for this compound were identified in the literature survey, a toxicological assessment can be informed by its constituent parts, notably the benzonitrile moiety.

Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[11] It can cause skin, eye, and respiratory irritation.[11] Although hydrogen cyanide is not a metabolite of benzonitrile, indicating a low risk of cyanide poisoning, the overall toxicity profile warrants strict control of any benzonitrile-containing impurity in a final drug product.[11][12] The absence of specific genotoxicity or carcinogenicity data for this compound makes it imperative to control its levels to be as low as reasonably practicable.

Analytical Protocol: HPLC-UV Method for Quantification

The following protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound from an ARB drug substance. This method is designed to be stability-indicating, a crucial requirement for quality control.[13]

Required Materials and Instrumentation
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[14]

  • Reference Standard: A certified reference standard of this compound with known purity (>99%).[3]

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Formate (analytical grade), Formic Acid (analytical grade), and purified water (18.2 MΩ·cm).

  • Column: A C18 stationary phase column is recommended as a starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

Preparation of Solutions
  • Mobile Phase A: Prepare a 20 mM Ammonium Formate solution in water and adjust the pH to 3.0 using Formic Acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable starting point.

  • Reference Standard Stock Solution (STD A): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution (STD B): Dilute 1.0 mL of STD A into a 100 mL volumetric flask with the diluent to obtain a final concentration of approximately 1.0 µg/mL. This concentration is typically suitable for quantifying impurities at the 0.1% level relative to a 1 mg/mL sample concentration.

  • Sample Preparation: Accurately weigh about 50 mg of the ARB drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL (1000 µg/mL).

Chromatographic Conditions

The following conditions provide a robust starting point for method development. Optimization may be required depending on the specific ARB being analyzed.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar to non-polar compounds.[15]
Mobile Phase Gradient elution with Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile)A gradient is necessary to elute the polar impurity and the more non-polar API within a reasonable runtime with good peak shape.
Gradient Program Time (min): 0 (30% B), 25 (70% B), 30 (70% B), 31 (30% B), 35 (30% B)This gradient should effectively separate the impurity from the main API peak. It must be optimized for the specific sartan.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 30 °CEnsures reproducible retention times and improves peak symmetry.
Detection UV at 225 nmThe benzonitrile chromophore provides strong UV absorbance in this region, allowing for sensitive detection.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
System Suitability

Before sample analysis, perform at least five replicate injections of the Working Standard Solution (STD B). The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 5.0%.

Calculation

The amount of this compound in the sample is calculated using the external standard method:

Impurity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Where:

  • Area_Sample is the peak area of the impurity in the sample chromatogram.

  • Area_Standard is the average peak area of the impurity from the standard solution injections.

  • Conc_Standard is the concentration of the standard solution (e.g., 1.0 µg/mL).

  • Conc_Sample is the concentration of the ARB sample solution (e.g., 1000 µg/mL).

  • Purity_Standard is the purity of the reference standard (e.g., 0.995).

Method Validation and Forced Degradation

For this method to be used in a regulated environment, it must be validated according to ICH Q2(R1) guidelines. A critical component of this validation is demonstrating specificity through forced degradation studies .[16] These studies expose the drug substance to harsh conditions to intentionally produce degradation products.[17]

The goal is to prove that the analytical method can separate the this compound peak from the API peak and any newly formed degradation product peaks, thus confirming the method is "stability-indicating".[13]

cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions A ARB Drug Substance B1 Acid Hydrolysis (e.g., 0.1N HCl) A->B1 B2 Base Hydrolysis (e.g., 0.1N NaOH) A->B2 B3 Oxidation (e.g., 3% H₂O₂) A->B3 B4 Thermal (e.g., 80°C) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Analyze Stressed Samples & Control via HPLC B1->C B2->C B3->C B4->C B5->C D Peak Purity Assessment (Using DAD Detector) C->D E Method is Stability-Indicating? D->E F_Yes Yes E->F_Yes All peaks pure & resolved F_No No E->F_No Co-elution observed G Optimize Chromatographic Conditions F_No->G G->C

Caption: Workflow for establishing the stability-indicating nature of the analytical method.

Conclusion

The control of impurities like this compound is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of Angiotensin II Receptor Blocker therapies. Its presence can signal underlying issues in the synthesis or stability of the drug substance. By implementing a robust, validated analytical method, such as the HPLC protocol detailed herein, manufacturers can confidently monitor and control this impurity. This proactive approach to quality control is essential for maintaining compliance and, most importantly, protecting patient health.

References

  • CymitQuimica. This compound-d4. CymitQuimica.
  • U.S. Pharmacist. FDA Update on Recent Voluntary ARB Drug Recalls. (2019-06-17).
  • Clearsynth. Valsartan Impurity (2-[4-(Hydroxymethyl) phenyl]benzonitrile | CAS No: 154709-19-0. Clearsynth.
  • CymitQuimica. This compound. CymitQuimica.
  • CymitQuimica. This compound. CymitQuimica.
  • Byrd, J. B., Chertow, G. M., & Juncos, L. A. (2019). Current Status of Angiotensin Receptor Blocker Recalls. Hypertension, 74(5), 1069–1071.
  • ResearchGate. Nitrosamine Impurities in Angiotensin Receptor Blockers. (2021).
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. (1995).
  • USP-NF. FDA Resources for Angiotensin II Receptor Blockers Voluntary Recalls. (2019-08-30).
  • U.S. Food and Drug Administration. Statement on the agency's ongoing efforts to resolve safety issue with ARB medications. (2019-08-28).
  • National Industrial Chemicals Notification and Assessment Scheme. Benzonitrile: Human health tier II assessment. (2019-03-08).
  • U.S. Environmental Protection Agency. Benzonitrile Final AEGL Document. (2014).
  • ResearchGate. Sartans: What they are for, how they degrade, where they are found and how they transform. (2022).
  • Hospital Canselor Tuanku Muhriz UKM. Impurities in Angiotensin Receptor Blockers (ARBs). (2019-01-18).
  • PubChem. 2-(4-(Hydroxymethyl)phenyl)acetonitrile. National Center for Biotechnology Information.
  • ScienceDirect. Forced degradation. Topics in Current Chemistry.
  • Kumar, S., et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 357-366.
  • Rawat, T., et al. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. (2014).
  • BenchChem. Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. (2025).
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).
  • National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2008).
  • CymitQuimica. This compound. CymitQuimica.
  • European Journal of Biomedical and Pharmaceutical Sciences. A typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide. (2025).
  • Sigma-Aldrich. Safety Data Sheet - 4-hydroxybenzonitrile. (2024-09-06).
  • ISRN Analytical Chemistry. Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. (2016).
  • Yathirajan, H., et al. (2006). 2-(4-Methylphenyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(1), o277–o278.

Sources

Application Notes & Protocols for the Laboratory Synthesis of 2-[4-(hydroxymethyl)phenyl]benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylbenzonitrile scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide range of biologically active compounds and functional materials.[1][2] This document provides a comprehensive technical guide for the laboratory synthesis of 2-[4-(hydroxymethyl)phenyl]benzonitrile and its derivatives. The primary synthetic strategy detailed herein focuses on the robust and versatile Suzuki-Miyaura cross-coupling reaction, followed by a selective reduction. We present detailed, step-by-step protocols, mechanistic insights, purification techniques, and characterization data to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl and biaryl motifs are core structural units in numerous pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[3] Their prevalence is due to the unique conformational properties and metabolic stability they impart to molecules. The 2-phenylbenzonitrile framework, in particular, has been explored for various therapeutic applications, including the inhibition of tubulin polymerization in cancer cells and the modulation of key signaling pathways.[2][4]

The specific target of this guide, this compound, incorporates a hydroxymethyl group, which serves as a crucial functional handle. This group can act as a hydrogen bond donor, participate in metabolic processes, or serve as a key attachment point for further chemical elaboration and conjugation, making it a valuable intermediate in drug discovery programs.[5][6]

This guide provides a reliable and reproducible pathway to this class of molecules, emphasizing the rationale behind procedural steps to empower researchers to adapt and optimize the synthesis for their specific derivatives.

Retrosynthetic Strategy and Workflow

The most logical and industrially scalable approach to constructing the C(sp²)-C(sp²) bond in 2-arylbenzonitriles is through a palladium-catalyzed cross-coupling reaction.[7][8] The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[9]

Our retrosynthetic analysis identifies the central carbon-carbon bond between the two phenyl rings as the key disconnection point. This leads to two commercially available or readily accessible precursors: a 2-halobenzonitrile and a 4-(hydroxymethyl)phenylboronic acid derivative.

To enhance reaction control and yield, a two-step sequence is often preferred:

  • Suzuki Coupling: Couple a 2-halobenzonitrile with 4-formylphenylboronic acid. The formyl group is less reactive than the hydroxymethyl group under many coupling conditions and is less likely to interfere with the catalyst.[10]

  • Reduction: Selectively reduce the resulting aldehyde to the desired primary alcohol.

This two-step workflow is outlined below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Selective Reduction 2-Halobenzonitrile 2-Halobenzonitrile Intermediate 2-(4-formylphenyl)benzonitrile 2-Halobenzonitrile->Intermediate Coupling 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid->Intermediate Coupling Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Intermediate->Final_Product Reducing Agent Reducing Agent Reducing Agent->Final_Product

Caption: Two-step synthetic workflow.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is critical for troubleshooting and optimization. The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][11]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromobenzonitrile), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (Aryl Halide) pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OR)₂ (Boronic Acid/Ester) + Base biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration biaryl_product Ar¹-Ar² (Biphenyl Product) reductive_elimination->biaryl_product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Palladium catalysts and organic solvents are hazardous; consult Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of 2-(4-formylphenyl)benzonitrile (Intermediate)

This protocol describes a typical Suzuki-Miyaura coupling using 2-bromobenzonitrile and 4-formylphenylboronic acid.[10][12][13]

Materials & Equipment:

  • 2-Bromobenzonitrile (1.0 eq.)

  • 4-Formylphenylboronic acid (1.2 eq.)[11]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Toluene and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-bromobenzonitrile (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.03 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (2-bromobenzonitrile).

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-formylphenyl)benzonitrile as a solid.

Protocol 2: Reduction to this compound

This protocol details the selective reduction of the aldehyde intermediate to the primary alcohol using sodium borohydride (NaBH₄), a mild and effective reducing agent.

Materials & Equipment:

  • 2-(4-formylphenyl)benzonitrile (1.0 eq.)

  • Sodium Borohydride (NaBH₄) (1.5 eq.)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Dichloromethane (DCM) and Water for work-up

Procedure:

  • Dissolution: Dissolve 2-(4-formylphenyl)benzonitrile in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by slowly adding water or 1 M HCl at 0 °C to decompose excess NaBH₄.

  • Work-up:

    • Remove the bulk of the methanol under reduced pressure.

    • Add water and dichloromethane (DCM) to the residue and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure.

    • The resulting product, this compound, is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization or flash chromatography.

Data Presentation & Characterization

The successful synthesis of the target compound and its derivatives should be confirmed by standard analytical techniques.

Table 1: Representative Reaction Data and Characterization

CompoundSynthetic RouteYield (%)M.P. (°C)¹H NMR (CDCl₃, δ ppm)m/z [M+H]⁺
2-(4-formylphenyl)benzonitrile Protocol 175-9098-10110.10 (s, 1H), 8.01 (d, 2H), 7.80-7.60 (m, 6H)208.07
This compound Protocol 285-98115-1187.80-7.35 (m, 8H), 4.79 (d, 2H), 1.75 (t, 1H)210.08
2-[4-(hydroxymethyl)phenyl]-5-fluorobenzonitrile Protocols 1 & 2~70 (overall)N/A(Predicted similar to above with F-coupling)228.07

Note: NMR data is representative and may vary slightly based on solvent and instrument.

Conclusion

The synthetic protocols detailed in this application note provide a robust and reproducible method for accessing this compound and its derivatives. The strategy, centered around the Suzuki-Miyaura cross-coupling, offers high yields and broad functional group compatibility, making it highly suitable for applications in drug discovery and materials science. By providing clear, step-by-step instructions and mechanistic context, this guide aims to facilitate the work of researchers in this important area of chemical synthesis.

References

  • Baltus, C. B. (2010).
  • BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. Benchchem.
  • MDPI. (2017).
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 4-Formylphenylboronic Acid: Chemical Structure and Analysis. Benchchem.
  • Smolecule. (Date N/A). Buy 4-(Hydroxy(phenyl)methyl)benzonitrile | 13391-47-4. Smolecule.
  • CymitQuimica. (Date N/A). This compound-d4. CymitQuimica.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry. Benchchem.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Formylphenylboronic Acid (CAS 87199-17-5). Benchchem.
  • CymitQuimica. (Date N/A). This compound. CymitQuimica.
  • 化源网. (2023). 1262003-16-6_2-hydroxy-4-[4-(hydroxymethyl)phenyl]benzonitrile. 化源网.
  • PubChem. (Date N/A). 3-[4-(Hydroxymethyl)phenyl]benzonitrile. PubChem.
  • PubChem. (Date N/A). 4-[(E)-2-(4-formylphenyl)vinyl]benzonitrile. PubChem.
  • PrepChem.com. (Date N/A). Synthesis of (a) 2-(4-Methylphenyl)benzonitrile. PrepChem.com.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • International Journal of ChemTech Research. (Date N/A).
  • BenchChem. (2025). The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide. Benchchem.
  • NIH. (Date N/A). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)
  • PubChemLite. (Date N/A). 2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile (C14H10FNO). PubChemLite.
  • PMC - NIH. (2024).
  • ResearchGate. (2019).
  • Google Patents. (Date N/A). US2449643A - Benzonitrile production from benzene or diphenyl and hcn.
  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • NIST. (Date N/A). Benzonitrile, 4-hydroxy-. NIST WebBook.
  • Reddit. (2023). Any ideas how to convert it to benzonitrile or methylbenzonitrile?. Reddit.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
  • Google Patents. (1966). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • Patent 0080700. (Date N/A). A process for producing nitrile compounds.
  • ResearchGate. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

Sources

Application Note: A Robust Protocol for the Isolation and Characterization of 2-[4-(hydroxymethyl)phenyl]benzonitrile Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate the precise identification, isolation, and characterization of all potential impurities.[1] This application note presents a detailed protocol for the isolation of a critical process-related impurity, 2-[4-(hydroxymethyl)phenyl]benzonitrile, often associated with the synthesis of biphenyl-containing drug candidates. A systematic approach employing High-Performance Liquid Chromatography (HPLC) for analytical quantification and preparative isolation is outlined.[2][3][4] Furthermore, this guide delves into the rationale behind methodological choices and discusses the potential synthetic origins of this impurity, providing a comprehensive resource for drug development professionals.

Introduction: The Criticality of Impurity Profiling

In modern pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. Regulatory bodies worldwide mandate a thorough understanding of a drug's impurity profile, as even minute quantities of impurities can impact stability, bioactivity, and toxicity.[1] The process of identifying and controlling these impurities is a critical quality attribute (CQA) in the Quality by Design (QbD) framework for pharmaceutical manufacturing.[5]

This compound is a known impurity and a potential metabolite or degradation product of several biphenyl-based APIs, including certain angiotensin II receptor antagonists.[6][7] Its structural similarity to the parent API can present significant challenges for separation and isolation. This document provides a robust and validated protocol for the successful isolation of this impurity, enabling further toxicological studies and the development of effective control strategies.

Understanding the Impurity: Chemical Properties and Potential Origins

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₁NO

  • Molecular Weight: 209.24 g/mol [8]

Potential Synthetic Origins:

The presence of this compound as an impurity can often be traced back to the synthetic route of the API. A common method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[9] In this context, the impurity can arise from several side reactions:

  • Incomplete Halogenation: If the starting material is intended to be a halomethyl-substituted biphenyl, incomplete halogenation of the corresponding hydroxymethyl precursor can lead to the carry-over of this compound into the final product.

  • Hydrolysis of Halomethyl Group: The halomethyl group (e.g., bromomethyl) is susceptible to hydrolysis under certain reaction or work-up conditions, converting it back to the hydroxymethyl functionality.

  • Side Reactions in Suzuki Coupling: Homocoupling of the boronic acid or dehalogenation of the aryl halide are common side reactions in Suzuki couplings that can lead to a complex impurity profile.[10][11]

Understanding these potential formation pathways is crucial for optimizing the synthetic process to minimize the generation of this impurity.

Analytical Method Development for Impurity Detection

A well-developed analytical method is the cornerstone of impurity profiling, enabling accurate detection and quantification.[2][3] High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and reproducibility.[4]

Recommended HPLC Conditions for Analysis
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)The non-polar nature of the biphenyl structure is well-suited for retention on a C18 stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient is necessary to resolve the impurity from the closely eluting API and other potential byproducts.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations on a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times and peak shapes.
Detection Wavelength 254 nmThe aromatic nature of the compound suggests strong absorbance in the UV region. A photodiode array (PDA) detector is recommended for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Preparative Isolation Protocol

Once the analytical method has been established, it can be scaled up for the preparative isolation of the impurity.

Workflow for Preparative HPLC Isolation

Sources

Application Notes and Protocols for 2-[4-(hydroxymethyl)phenyl]benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. The compound 2-[4-(hydroxymethyl)phenyl]benzonitrile emerges as a molecule of significant interest, embodying a versatile scaffold with inherent features amenable to a wide array of applications in drug discovery. This biphenylnitrile derivative, while noted in the literature as an impurity in the synthesis of angiotensin II receptor antagonists, possesses a unique combination of structural motifs that warrant its exploration as a key building block and a potential pharmacophore in its own right.[1][2][3]

The biphenyl core is a privileged structure in medicinal chemistry, famously incorporated in the "sartan" class of angiotensin II receptor antagonists for the treatment of hypertension.[2][4] The 2-cyanophenyl moiety within this scaffold is a critical component for receptor interaction. Furthermore, the hydroxymethyl group (-CH2OH) on the second phenyl ring is not merely a passive substituent; it is a versatile functional handle. This group can enhance pharmacokinetic properties, serve as a point for metabolic modification, and be chemically derivatized to create prodrugs or explore structure-activity relationships (SAR).[5] The nitrile group itself is a valuable pharmacophore, capable of participating in various interactions with biological targets and serving as a synthetic precursor to other important functional groups, such as tetrazoles.[6][7]

These application notes provide a comprehensive guide to the potential uses of this compound in medicinal chemistry, complete with detailed, field-proven protocols for its synthesis and derivatization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design and development.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Appearance Neat
Solubility Soluble in Chloroform, Dichloromethane, DMSO
Storage Stored at 2-8°C, Protected from air and light

Core Applications in Medicinal Chemistry

The unique structural attributes of this compound position it as a valuable tool in several areas of medicinal chemistry. The following sections detail its potential applications and provide robust protocols for its utilization.

Synthesis of Angiotensin II Receptor Antagonist Precursors

The biphenyl scaffold of this compound is a cornerstone of the pharmacophore for angiotensin II type 1 (AT₁) receptor antagonists. The nitrile group at the 2-position can be converted to a tetrazole ring, a well-established bioisostere for a carboxylic acid, which is crucial for binding to the AT₁ receptor.[2][4]

G cluster_0 Synthesis of Tetrazole Precursor cluster_1 Further Derivatization A This compound B [3+2] Cycloaddition (NaN3, NH4Cl, DMF) A->B Reactant C 5-(2'-(4-(hydroxymethyl)phenyl))phenyl-1H-tetrazole B->C Product D Protection of Hydroxymethyl Group (e.g., TBDMSCl, Imidazole) C->D E Alkylation of Tetrazole Ring (e.g., Trityl chloride) D->E F Deprotection E->F G Final Angiotensin II Receptor Antagonist Analogue F->G

Caption: Workflow for the synthesis of angiotensin II receptor antagonist analogues.

This protocol describes the conversion of the nitrile functionality to a tetrazole ring, a key step in the synthesis of sartan-like compounds.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water and acidify to pH 2-3 with 1 M HCl.

  • A precipitate will form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tetrazole derivative.

Rationale: This [3+2] cycloaddition reaction is a standard and efficient method for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[7] The use of ammonium chloride in conjunction with sodium azide generates hydrazoic acid in situ, which then reacts with the nitrile.

A Versatile Building Block for Prodrug Synthesis

The hydroxymethyl group provides an excellent site for the attachment of promoieties to create prodrugs with improved pharmacokinetic profiles, such as enhanced solubility or altered metabolic stability. Ester and ether linkages are common strategies for prodrug design.

This protocol details the synthesis of a lipophilic ester prodrug, which may enhance oral absorption.

Materials:

  • This compound

  • A long-chain fatty acid (e.g., lauric acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq), the fatty acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the filter cake with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (silica gel, gradient of ethyl acetate in hexanes).

Rationale: The Steglich esterification using DCC and DMAP is a mild and efficient method for forming esters from alcohols and carboxylic acids, suitable for substrates with sensitive functional groups.

This protocol describes the synthesis of an ether derivative, which can modulate the compound's polarity and metabolic profile.

Materials:

  • This compound

  • An alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Syringe

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ether by column chromatography.

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. The use of a strong base like sodium hydride deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces the halide in an Sₙ2 reaction.

A Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of approximately 209 g/mol , this compound fits the profile of a "fragment" for use in fragment-based drug discovery. FBDD is a powerful technique for identifying low-molecular-weight ligands that bind to a biological target, which can then be optimized into potent drug candidates.[8][9]

G A This compound (Fragment) B Biophysical Screening (e.g., SPR, NMR, X-ray Crystallography) A->B D Hit Identification & Binding Mode Analysis B->D C Target Protein C->B E Fragment Growing or Linking D->E F Lead Compound E->F

Caption: A typical workflow for utilizing a fragment in drug discovery.

This protocol outlines a general approach for screening this compound against a target protein using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Target protein of interest

  • This compound stock solution in DMSO

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

    • Inject the target protein solution in immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all samples and low enough to not interfere with the assay (typically <1%).

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Analyze the sensorgrams to determine if the fragment binds to the target protein. For initial screening, a simple "yes/no" binding response is often sufficient.

    • For confirmed hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Rationale: SPR is a label-free technique that allows for the real-time detection of molecular interactions. It is a widely used and robust method for fragment screening due to its sensitivity and ability to provide kinetic data.

Conclusion: A Scaffold of Opportunity

This compound represents more than just a synthetic intermediate or impurity; it is a molecule rich with potential for medicinal chemistry. Its biphenylnitrile core provides a proven scaffold for targeting specific receptors, while the strategically placed hydroxymethyl group offers a gateway for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. The protocols detailed herein provide a practical framework for researchers to harness the versatility of this compound, from the synthesis of novel antihypertensive agents to its application in cutting-edge fragment-based drug discovery campaigns. As the demand for innovative therapeutics continues to grow, the exploration of such versatile and strategically designed molecules will undoubtedly play a crucial role in the future of medicine.

References

  • Coompo. This compound-d4. [Link]

  • Prime Scholars. Synthesis and Antihypertensive Activity of Some N-{4-(6-Chloro-5-nitro-1- [2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl] -. [Link]

  • PubMed Central. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]

  • ResearchGate. Application of Nitrile in Drug Design. [Link]

  • Drug Hunter. An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Frontiers. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-[4-(hydroxymethyl)phenyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biaryl compound. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yield and product purity.

Introduction to the Synthesis

The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (2-bromobenzonitrile) and an organoboron species ((4-(hydroxymethyl)phenyl)boronic acid). The reaction is favored for its mild conditions and high tolerance for various functional groups.

A generalized scheme for this synthesis is presented below:

Suzuki_Coupling reagents 2-Bromobenzonitrile + (4-(Hydroxymethyl)phenyl)boronic acid product This compound reagents->product Toluene/Water, Heat catalyst Pd Catalyst Base

Caption: General scheme for the Suzuki-Miyaura synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

A low or non-existent yield is a common issue that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low or No Product Yield reagent_quality Check Reagent Quality & Stoichiometry start->reagent_quality inert_atmosphere Ensure Inert Atmosphere reagent_quality->inert_atmosphere Reagents OK success Improved Yield reagent_quality->success Identified & Rectified Impure Reagents or Incorrect Stoichiometry catalyst_issue Investigate Catalyst System inert_atmosphere->catalyst_issue Atmosphere is Inert inert_atmosphere->success Improved Degassing & Inert Gas Purge reaction_conditions Optimize Reaction Conditions catalyst_issue->reaction_conditions Catalyst System OK catalyst_issue->success Replaced/Optimized Catalyst, Ligand, or Base workup_purification Review Work-up & Purification reaction_conditions->workup_purification Conditions Optimized reaction_conditions->success Adjusted Temperature or Reaction Time workup_purification->success Purification Optimized workup_purification->success Minimized Product Loss during Extraction/Purification

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Detailed Breakdown of Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • (4-(hydroxymethyl)phenyl)boronic acid: This reagent is susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by moisture and acidic conditions. It is advisable to use freshly purchased or recently purified boronic acid.

    • 2-Bromobenzonitrile: Ensure the purity of your aryl halide. Impurities can sometimes act as catalyst poisons.

    • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid is commonly used to drive the reaction to completion.

  • Inert Atmosphere:

    • Palladium(0) catalysts are highly sensitive to oxygen and can be oxidized to an inactive state.[1] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Catalyst System (Catalyst, Ligand, and Base):

    • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.

    • Ligand Selection: Phosphine ligands, commonly used in Suzuki couplings, can oxidize over time, which may inhibit the catalytic cycle. Ensure your ligand is pure.

    • Base Selection and Role: The base is critical for activating the boronic acid to facilitate transmetalation.[1][2][3] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[2] If you are experiencing low yield, consider screening different bases.

  • Reaction Conditions:

    • Temperature: The reaction generally requires heating. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is typically used. The water is necessary to dissolve the inorganic base. Ensure your organic solvent is anhydrous and peroxide-free.

  • Work-up and Purification:

    • Product loss during extraction and purification can significantly lower the final yield. Ensure efficient extraction and handle the product carefully during purification steps.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

The formation of byproducts is a common challenge in Suzuki-Miyaura couplings. The most frequently observed side products in this synthesis are:

Side ProductFormation MechanismMitigation Strategies
Benzonitrile Protodeboronation of (4-(hydroxymethyl)phenyl)boronic acid followed by coupling of the resulting benzene with 2-bromobenzonitrile.Use fresh, high-purity boronic acid. Ensure anhydrous conditions and use a suitable base to minimize this pathway.
Biphenyl Homo-coupling of (4-(hydroxymethyl)phenyl)boronic acid.This is often favored at higher temperatures and with certain catalyst systems. Optimize the reaction temperature and consider screening different palladium catalysts and ligands.
4,4'-bis(hydroxymethyl)biphenyl Homo-coupling of (4-(hydroxymethyl)phenyl)boronic acid.Similar to biphenyl formation, this can be minimized by optimizing reaction conditions.

Stability of the Hydroxymethyl Group: The hydroxymethyl group is generally stable under Suzuki coupling conditions. However, under strongly basic conditions or at very high temperatures, side reactions involving this group are possible, though less common.

Potential for Nitrile Group Interference: While nitrile groups can sometimes coordinate to palladium, potentially inhibiting catalysis, this is not a widely reported issue for Suzuki couplings of benzonitriles. If catalyst poisoning is suspected, consider using a more robust ligand system.[4]

Q3: What is the best way to purify the final product, this compound?

Purification is critical for obtaining a high-purity final product and for accurately assessing the reaction yield. A multi-step purification approach is often necessary.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove the inorganic base and other water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water.

  • Column Chromatography: Flash column chromatography is an effective method for separating the desired product from unreacted starting materials and non-polar byproducts. A typical solvent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: For obtaining highly pure material, recrystallization is recommended. A patent for the closely related 4'-methyl-2-cyanobiphenyl suggests recrystallization from n-heptane.[5] For this compound, a solvent system of ethyl acetate/hexanes or toluene/heptane could be effective. The ideal solvent or solvent system should be determined experimentally.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromobenzonitrile

  • (4-(hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol, 1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound. Further purification can be achieved by recrystallization.

Visualization of the Experimental Workflow:

Experimental_Workflow setup 1. Reaction Setup: Combine reagents, catalyst, ligand, and base in a flask. inert 2. Establish Inert Atmosphere: Evacuate and backfill with Ar or N₂. setup->inert solvent 3. Add Degassed Solvents: Toluene and Water inert->solvent react 4. Heat and Stir: 90-100 °C for 12-16 hours solvent->react monitor 5. Monitor Reaction Progress:TLC or GC-MS react->monitor workup 6. Aqueous Work-up: Extraction with Ethyl Acetate monitor->workup dry 7. Dry and Concentrate: Dry with MgSO₄ and remove solvent workup->dry purify 8. Purify: Column Chromatography and/or Recrystallization dry->purify

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (Year). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES.
  • MIT OpenCourseWare. (n.d.).
  • Google Patents. (n.d.). Process for preparing 2-cyanobiphenyl compound.
  • ResearchGate. (2017).
  • Google Patents. (n.d.). Preparation method of 2-cyano-4' -methyl biphenyl.
  • ResearchGate. (2025).
  • Journal of the American Chemical Society. (n.d.).
  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Google Patents. (n.d.). Method for preparing 4'-bromomethyl-2-cyanobiphenyl.
  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • NIH. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
  • PMC - NIH. (2024).
  • Organic Syntheses Procedure. (n.d.).
  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
  • Organic Syntheses. (2025).
  • PMC - NIH. (n.d.).
  • Waters Corporation. (n.d.).
  • MDPI. (n.d.).
  • YouTube. (2021).
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[5-(4-butylphenyl)-2-pyrimidinyl]- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.).

Sources

side products in 2-[4-(hydroxymethyl)phenyl]benzonitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-[4-(hydroxymethyl)phenyl]benzonitrile. This molecule is a critical building block in the development of pharmaceuticals, most notably as a key intermediate for Angiotensin II receptor antagonists like Losartan and Valsartan.[1]

The predominant synthetic route to this biaryl compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] While powerful, this reaction is not without its challenges, often leading to a mixture of products that require careful purification. This guide is structured in a question-and-answer format to directly address the common issues encountered during synthesis and provide robust, field-proven troubleshooting strategies and purification protocols.

Troubleshooting Guide: Common Synthetic Issues

Q1: I'm performing a Suzuki-Miyaura coupling between 2-bromobenzonitrile and 4-(hydroxymethyl)phenylboronic acid, but my TLC shows multiple spots. What are the most common side products?

A1: It is very common to observe several byproducts in this reaction. Identifying them is the first step toward optimizing your reaction and purification strategy. The primary side products arise from competing reaction pathways involving the starting materials and the catalyst.

Here is a summary of the most likely impurities:

Impurity NameStructureFormation MechanismKey Identifier
Benzonitrile C₆H₅CNDehalogenation of 2-bromobenzonitrile.[4]Less polar than starting material on TLC. Mass corresponding to C₇H₅N.
4,4'-Bis(hydroxymethyl)biphenyl (HOCH₂)C₆H₄-C₆H₄(CH₂OH)Homocoupling of 4-(hydroxymethyl)phenylboronic acid.[5]More polar than the desired product. Often has poor solubility.
2-[4-(Hydroxymethyl)phenyl]benzoic acid HOOCC₆H₄C₆H₄(CH₂OH)Hydrolysis of the nitrile group (-CN) on the desired product.[6][7]Very polar; may streak on TLC. Can be identified by a change in solubility with pH.
Unreacted 2-Bromobenzonitrile BrC₆H₄CNIncomplete reaction.Starting material spot on TLC.
Unreacted 4-(Hydroxymethyl)phenylboronic acid HO(CH₂)C₆H₄B(OH)₂Incomplete reaction.Very polar; often stays at the baseline on TLC.

Below is a diagram illustrating the main reaction and the formation pathways of these key impurities.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions SM1 2-Bromobenzonitrile Catalyst Pd Catalyst + Base SM1->Catalyst + Dehalogenation Benzonitrile SM1->Dehalogenation Dehalogenation [1] SM2 4-(Hydroxymethyl)phenylboronic acid SM2->Catalyst + Homocoupling 4,4'-Bis(hydroxymethyl)biphenyl SM2->Homocoupling Homocoupling [14] Product This compound Catalyst->Product Suzuki Coupling Hydrolysis 2-[4-(hydroxymethyl)phenyl]benzoic acid Product->Hydrolysis Hydrolysis [2]

Caption: Main and side reaction pathways in the synthesis.

Q2: My analysis shows the presence of benzonitrile. What causes this dehalogenation and how can I prevent it?

A2: Dehalogenation is the premature reduction of your aryl bromide starting material to the corresponding arene (benzonitrile).[8]

Causality: The palladium catalytic cycle involves a Pd(0) species. If this complex reacts with a hydride source in the reaction mixture (often from the solvent, base, or impurities), it can form a palladium-hydride species. Subsequent reductive elimination releases the dehalogenated product instead of the desired cross-coupled product.[4]

Troubleshooting & Optimization:

  • Choice of Base: Avoid bases that can act as hydride donors. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides or hydroxides in sensitive systems.

  • Solvent Purity: Use high-purity, anhydrous solvents. Alcohols, in particular, can be a source of hydrides, especially at elevated temperatures.

  • Reaction Temperature & Time: Dehalogenation is often favored at higher temperatures and longer reaction times. Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. If dehalogenation is significant, try running the reaction at a lower temperature (e.g., 70-80 °C).

  • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the rate of reductive elimination of the desired product over side reactions.

Q3: How can I minimize the formation of the boronic acid homocoupling product (4,4'-bis(hydroxymethyl)biphenyl)?

A3: The self-coupling of boronic acids is a well-documented side reaction, often catalyzed by palladium or copper salts and promoted by the presence of oxygen.[5][9][10]

Causality: The mechanism can be complex, but it is widely accepted that oxygen can re-oxidize Pd(0) to Pd(II) in a way that facilitates the coupling of two boronic acid molecules.[11]

Troubleshooting & Optimization:

  • Inert Atmosphere: This is the most critical factor. Ensure your reaction vessel is thoroughly purged of oxygen. This is achieved by evacuating the flask and backfilling with an inert gas (Argon or Nitrogen) multiple times. Maintain a positive pressure of inert gas throughout the reaction.

  • Deoxygenate Solvents: Solvents should be sparged with an inert gas for 15-30 minutes prior to use to remove dissolved oxygen.

  • Order of Addition: Some protocols recommend pre-heating the mixture of the catalyst, base, solvent, and aryl halide for a short period (e.g., 15 minutes) under an inert atmosphere before adding the boronic acid.[11] This can help ensure the catalytic cycle is initiated for cross-coupling before significant homocoupling can occur.

Q4: The nitrile group of my product appears to be hydrolyzing to a carboxylic acid. How can I avoid this?

A4: The benzonitrile moiety is susceptible to hydrolysis, converting the cyano group (-CN) first to an amide (-CONH₂) and then to a carboxylic acid (-COOH).[6][7][12][13] This is accelerated by strong acidic or basic conditions, especially at high temperatures.

Causality: The Suzuki coupling is typically run under basic conditions. If a strong base (like NaOH or KOH) is used, and the reaction is heated for an extended period, the nitrile group on the product can be attacked by hydroxide ions, leading to hydrolysis.

Troubleshooting & Optimization:

  • Use a Milder Base: Switch to a weaker inorganic base like potassium carbonate (K₂CO₃), potassium fluoride (KF), or potassium phosphate (K₃PO₄).[14] These are generally sufficient to activate the boronic acid for transmetalation without being aggressive enough to promote significant nitrile hydrolysis.

  • Control Temperature and Time: As with other side reactions, use the lowest effective temperature and avoid unnecessarily long reaction times.

  • Aqueous Workup: During the workup, avoid prolonged contact with strong acids or bases. Neutralize the reaction mixture carefully. The hydrolyzed acid byproduct can be selectively removed by a mild basic wash (see Q6).

Purification Protocols & FAQs

Q5: What is a reliable method for purifying the crude this compound?

A5: The two most effective and widely used methods for purifying the title compound are flash column chromatography and recrystallization. The choice depends on the scale of your reaction and the nature of the impurities. Often, a combination of both (chromatography followed by recrystallization of the mixed fractions) yields the highest purity material.

Q6: Can you provide a step-by-step protocol for flash column chromatography?

A6: Flash column chromatography is excellent for separating the desired product from both more polar (homocoupled, boronic acid) and less polar (dehalogenated, starting bromide) impurities.[15]

Protocol: Flash Column Chromatography

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash sequentially with water and brine. If you suspect significant hydrolysis to the carboxylic acid, include a wash with a dilute sodium bicarbonate (NaHCO₃) solution to extract the acidic impurity. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Select Eluent System: A common eluent system is a gradient of ethyl acetate (EtOAc) in hexanes or heptane. Use TLC to find an optimal solvent ratio where the desired product has an Rf value of approximately 0.2-0.3.

    • Example: Start with 10% EtOAc/Hexanes and gradually increase the polarity to 30-40% EtOAc/Hexanes.

  • Pack the Column: Prepare a slurry of silica gel in your starting eluent (e.g., 10% EtOAc/Hexanes) and pour it into the column. Allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, it is often preferable to "dry load" the sample: dissolve the crude material, add a small amount of silica gel, concentrate to a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elute and Collect: Begin elution with your starting solvent mixture, applying pressure to achieve a steady flow rate. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and concentrate them under reduced pressure to yield the purified this compound.

Caption: General workflow for purification via chromatography.

Q7: What is a good procedure for recrystallization, and what solvents should I try?

A7: Recrystallization is a highly effective technique for obtaining material of very high purity, provided a suitable solvent can be found.[16] It is particularly good at removing small amounts of impurities from a large amount of product.

Principle: The ideal solvent will dissolve your compound poorly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[17]

Protocol: Recrystallization

  • Solvent Screening:

    • Place a small amount of your crude product (20-30 mg) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature (e.g., isopropanol, ethanol, ethyl acetate, toluene, or a mixture like hexanes/ethyl acetate).[18]

    • If the solid dissolves at room temperature, the solvent is too good and unsuitable for recrystallization.

    • If it does not dissolve, gently heat the mixture to the solvent's boiling point. If the solid dissolves completely, this is a promising candidate solvent.

    • Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a large amount of crystalline solid is your best choice. A hexanes/ethyl acetate or isopropanol system is often effective for this compound.

  • Bulk Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture to a boil with swirling. Continue adding just enough hot solvent until the solid completely dissolves.

    • (Optional Decolorization): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Re-heat to boiling for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal.[17]

    • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

FAQ: What are the critical parameters to control in the Suzuki coupling reaction to minimize impurities?

A: The three most critical parameters are:

  • Atmosphere: Rigorously exclude oxygen to prevent boronic acid homocoupling.

  • Base: Use the mildest effective base (e.g., K₂CO₃) to prevent nitrile hydrolysis.

  • Temperature: Use the lowest temperature that allows the reaction to proceed to completion in a reasonable time to minimize both dehalogenation and hydrolysis.

By carefully controlling these parameters and selecting the appropriate purification strategy, researchers can reliably obtain high-purity this compound for their development needs.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]

  • Brainly.in. Write reaction showing conversion ofBenzonitrile into benzoic acid. [Link]

  • Filo. Write reaction showing conversion of Benzonitrile into benzoic acid. [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

  • Prezi. Mechanism of the hydrolysis of benzonitrile to benzoic acid. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]

  • ResearchGate. How can I purify impure benzonitrile? [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Institutes of Health (NIH). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • ResearchGate. Homocoupling of Arylboronic Acids Catalyzed by 1,10-Phenanthroline-Ligated Copper Complexes in Air. [Link]

  • ResearchGate. Homocoupling of various phenyl boronic acids. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. [Link]

  • Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]

  • Organic Syntheses. 2-ETHOXY-2-PHENYLACETONITRILE. [Link]

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • National Institutes of Health (NIH). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • LCGC. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • National Center for Biotechnology Information. 2-(4-Methylphenyl)benzonitrile. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-[4-(Hydroxymethyl)phenyl]benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[4-(hydroxymethyl)phenyl]benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, which typically employs a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is structured as a series of troubleshooting questions and answers, addressing specific experimental issues to optimize your reaction conditions for high yield and purity.

Synthesis Overview: The Suzuki-Miyaura Pathway

The formation of this compound is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This powerful method forges a new carbon-carbon bond between an aryl halide and an organoboron compound.[1][2][3] The canonical pathway involves the coupling of 2-bromobenzonitrile with (4-(hydroxymethyl)phenyl)boronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle, a cornerstone of modern organic synthesis, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] Understanding this cycle is critical for diagnosing and resolving issues in your reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X(L_n) (Aryl Palladium Halide) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L_n) (Diaryl Palladium Complex) transmetalation->pd2_diaryl reductive_elim Reductive Elimination pd2_diaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elim->product aryl_halide Ar-X (2-Bromobenzonitrile) aryl_halide->oxidative_add organoboron Ar'-B(OR)₂ ((4-Hydroxymethylphenyl)boronic acid) organoboron->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield. What are the most critical parameters to investigate first?

A: Low yield is the most frequent challenge and can stem from several sources. A systematic approach is crucial.

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher activity and stability.[6][7]

    • Expertise & Experience: For electron-deficient aryl halides like 2-bromobenzonitrile, electron-rich and bulky phosphine ligands are often superior. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[8] Consider ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs).[8][9] Pre-formed catalysts (precatalysts) are often more reliable than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, as they are more stable and ensure a more consistent generation of the active catalyst.[2][8]

  • Base Selection and Strength: The base plays multiple roles: it activates the boronic acid for transmetalation and influences the overall reaction kinetics.[4][10]

    • Expertise & Experience: An inappropriate base can be detrimental. Strong bases like NaOH or KOH in excess can promote unwanted side reactions, including hydrolysis of the benzonitrile group.[11][12] A moderately weak inorganic base like K₂CO₃ or K₃PO₄ is typically the best starting point.[8][13] The use of an aqueous solution of the base is often necessary for efficient reaction.[13][14]

  • Solvent and Temperature: The solvent system must solubilize the reactants and facilitate the reaction. Temperature affects reaction rates but can also increase byproduct formation.

    • Expertise & Experience: A mixture of an organic solvent with water is standard for Suzuki couplings.[4][13] Common choices include Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[13] If you observe decomposition, a lower temperature (e.g., 70-80 °C) may be necessary, even if it requires a longer reaction time.[13]

  • Oxygen Contamination: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.

    • Trustworthiness: Inadequate degassing of your solvent and reaction vessel is a common cause of catalyst deactivation and reaction failure.[2][8] Always ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.

Troubleshooting_LowYield start Problem: Low Yield q1 Is the catalyst system optimal? start->q1 q2 Is the base appropriate? q1->q2 No sol1 Action: Screen electron-rich ligands (e.g., XPhos, SPhos) or use a precatalyst. q1->sol1 Yes q3 Was the reaction properly degassed? q2->q3 No sol2 Action: Switch to K₂CO₃ or K₃PO₄. Optimize base equivalents (2-3 eq). q2->sol2 Yes q4 Are reagents high quality? q3->q4 No sol3 Action: Degas solvent/headspace with inert gas (Ar/N₂) for 20-30 min. q3->sol3 Yes sol4 Action: Check purity of boronic acid. Use fresh, high-purity reagents. q4->sol4 Yes

Caption: Decision workflow for troubleshooting low reaction yields.

Problem Area 2: Significant Impurity Formation

Q: My analysis shows significant byproducts. How do I identify and suppress them?

A: Byproduct formation is a clear indicator that your reaction conditions need refinement. The most common impurities in this specific Suzuki coupling are:

  • Benzonitrile (from Protodeboronation):

    • Identification: A byproduct with the mass of benzonitrile, resulting from the cleavage of the C-B bond of (4-(hydroxymethyl)phenyl)boronic acid and its replacement with a hydrogen atom.

    • Causality: Protodeboronation is a well-known side reaction, often catalyzed by base and exacerbated by high temperatures and extended reaction times.[10][15] It is particularly problematic for boronic acids that are less stable.

    • Solution:

      • Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ if conditions are too harsh).[8]

      • Lower the reaction temperature.[13]

      • Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or an MIDA boronate ester, which slowly releases the boronic acid into the reaction medium, minimizing its concentration and thus its decomposition.[4][15]

  • 4,4'-Bis(hydroxymethyl)-1,1'-biphenyl (from Homocoupling):

    • Identification: A dimer of the (4-(hydroxymethyl)phenyl)boronic acid starting material.

    • Causality: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by an excess of Pd(II) species if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][16]

    • Solution:

      • Ensure rigorous degassing of the reaction mixture.[2][8]

      • Use a Pd(0) source like Pd(PPh₃)₄ or a reliable precatalyst that efficiently generates Pd(0).

      • Employing bulky ligands can sterically hinder the formation of the homocoupled product.[8]

  • 2-[4-(Formyl)phenyl]benzonitrile (from Oxidation):

    • Identification: A byproduct where the hydroxymethyl group of the desired product has been oxidized to an aldehyde.

    • Causality: The benzylic alcohol is susceptible to oxidation. This can occur if the reaction is exposed to air at high temperatures or if certain palladium catalysts or additives have oxidative potential.

    • Solution:

      • Maintain a strict inert atmosphere throughout the reaction and workup.

      • Avoid unnecessarily high temperatures.

      • Ensure the purity of your solvents and reagents to exclude oxidizing contaminants.

  • 2-[4-(Hydroxymethyl)phenyl]benzamide (from Nitrile Hydrolysis):

    • Identification: A byproduct where the cyano group (-CN) has been hydrolyzed to a primary amide (-CONH₂).

    • Causality: The nitrile group is generally stable under typical Suzuki conditions but can undergo hydrolysis under overly harsh basic conditions, especially with prolonged heating in the presence of water.[11][12][17]

    • Solution:

      • Avoid strong bases like NaOH or KOH. Stick to carbonates or phosphates.

      • Minimize reaction time. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

      • If hydrolysis persists, consider running the reaction under anhydrous conditions using a base like K₃PO₄ in a solvent like dioxane, though this may require re-optimization.[8]

Parameter Low Yield Protodeboronation Homocoupling Nitrile Hydrolysis
Catalyst/Ligand Suboptimal activity-Use bulky ligands-
Base Too weak/insolubleToo strong/harsh-Too strong (e.g., NaOH)
Temperature Too lowToo highToo highToo high
Atmosphere O₂ contamination-O₂ contamination-
Reaction Time Too shortToo long-Too long
Table 1: Summary of common problems and their relation to key reaction parameters.

Recommended Experimental Protocols

Protocol 1: General Procedure for Synthesis

This protocol provides a robust starting point for the synthesis.

  • Reagent Preparation:

    • 2-Bromobenzonitrile (1.0 eq.)

    • (4-(hydroxymethyl)phenyl)boronic acid (1.2 - 1.5 eq.)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

    • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Reaction Setup (Strictly under Inert Atmosphere):

    • To a flame-dried Schlenk flask, add 2-bromobenzonitrile, (4-(hydroxymethyl)phenyl)boronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed solvent mixture via cannula or syringe.

    • Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification a 1. Add Solids to Flame-Dried Flask b 2. Evacuate & Backfill with Inert Gas (x3) a->b c 3. Add Degassed Solvent b->c d 4. Add Catalyst c->d e 5. Heat to 80-90 °C d->e f 6. Monitor by TLC / LC-MS e->f g 7. Quench & Extract f->g h 8. Wash & Dry Organic Layer g->h i 9. Concentrate h->i j 10. Column Chromatography i->j

Caption: Standard experimental workflow from setup to purification.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. ResearchGate. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Suzuki cross-coupling of 2-bromobenzonitrile with p -tolyl boronic acid... ResearchGate. [Link]

  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]

  • How can I purify impure benzonitrile? ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Mastering Suzuki Coupling with 2-Cyanophenylboronic Acid Pinacol Ester. Prism Scientific. [Link]

  • p-NITROBENZONITRILE. Organic Syntheses Procedure. [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate. [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]

  • Base Hydrolysis of Benzonitrile. YouTube. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. [Link]

  • 2-CYANOPHENYL ISOCYANATE. Organic Syntheses Procedure. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Process for the preparation of p-hydroxybenzonitrile.
  • A process for producing nitrile compounds.
  • Suzuki cross-coupling reaction. YouTube. [Link]

Sources

stability issues of 2-[4-(hydroxymethyl)phenyl]benzonitrile in analytical samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[4-(hydroxymethyl)phenyl]benzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this molecule. As a bifunctional compound featuring both a nitrile and a benzyl alcohol group, this compound presents unique stability challenges. This guide provides in-depth, field-proven insights to help you ensure the integrity of your analytical samples and the reliability of your data.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analytical stability critical?

This compound is an aromatic organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure contains two chemically active sites: a nitrile group (-C≡N) on one phenyl ring and a hydroxymethyl group (-CH2OH) on the other. The stability of this molecule in analytical samples is paramount because any degradation can lead to the formation of impurities.[1] These impurities can compromise the quality, safety, and efficacy of the final drug product and lead to inaccurate measurements in quantitative assays.[1][2] Therefore, understanding its degradation profile is a core requirement for developing robust, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3]

Q2: What are the primary functional groups that influence the stability of this molecule?

The stability of this compound is dictated by its two primary functional groups:

  • The Nitrile Group (-C≡N): This group is susceptible to hydrolysis under both acidic and basic conditions. The reaction typically proceeds through a benzamide intermediate to ultimately form a carboxylic acid.[4][5][6]

  • The Hydroxymethyl Group (-CH2OH): As a primary benzylic alcohol, this group is prone to oxidation. Mild oxidation can convert it to the corresponding aldehyde, while stronger conditions can lead to the formation of a carboxylic acid. This functional group can also be susceptible to reactions under harsh acidic conditions.

Q3: What are the most probable degradation pathways for this compound?

Based on its structure, the two most likely non-photolytic degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Pathway: The nitrile group can be hydrolyzed to 2-[4-(hydroxymethyl)phenyl]benzamide and subsequently to 2-[4-(hydroxymethyl)phenyl]benzoic acid. This is often catalyzed by the presence of acid or base in the sample matrix.[4][7][8]

  • Oxidative Pathway: The hydroxymethyl group can be oxidized to form 2-(4-formylphenyl)benzonitrile (aldehyde) and further to 4'-(cyano-[1,1'-biphenyl]-4-yl)carboxylic acid. Oxidizing agents, dissolved oxygen, or metal ion contaminants in the sample solution can trigger this process.[9]

Photodegradation is also a potential concern for aromatic nitrile compounds, which can absorb UV radiation and undergo complex photochemical reactions.[10][11]

Q4: What are the recommended general storage conditions for analytical samples and stock solutions?

To minimize degradation, analytical samples and stock solutions of this compound should be stored under controlled conditions.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider frozen (-20 °C or lower), but verify compound solubility and stability upon thawing.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability studies are recommended to determine light sensitivity definitively.[2]

  • pH: Maintain the sample matrix at a neutral or slightly acidic pH (e.g., pH 4-6) if possible, as strongly acidic or basic conditions will accelerate nitrile hydrolysis.[5][12] Use buffered solutions where appropriate.

  • Atmosphere: To prevent oxidation, consider purging the headspace of vials with an inert gas like nitrogen or argon, especially for long-term storage.

Troubleshooting Guide: Common Analytical Issues
Issue: "I'm seeing new, unidentified peaks appearing in my chromatogram, especially in older samples. What are they?"

Probable Cause: This is a classic sign of sample degradation. The identity of the new peaks depends on the storage conditions and the composition of your sample matrix.

Troubleshooting Steps & Explanation:

  • Hypothesize Degradants: Based on the molecule's structure, the most likely degradants are the hydrolysis and oxidation products mentioned in FAQ #3.

    • Hydrolysis Products: Look for 2-[4-(hydroxymethyl)phenyl]benzamide (intermediate) and 2-[4-(hydroxymethyl)phenyl]benzoic acid (final product). The benzoic acid will be significantly more polar than the parent compound.

    • Oxidation Products: Look for 2-(4-formylphenyl)benzonitrile (aldehyde) and 4'-(cyano-[1,1'-biphenyl]-4-yl)carboxylic acid. The aldehyde will have slightly different polarity, while the dicarboxylic acid resulting from both oxidation and hydrolysis will be highly polar.

  • Conduct a Forced Degradation Study: To confirm the identity of these unknown peaks, perform a forced degradation (stress testing) study.[3][13] This involves intentionally degrading the compound under controlled conditions to generate its potential degradation products. Comparing the retention times of the peaks in your aged sample with those generated during the stress tests can provide strong evidence for their identity.

  • Use Mass Spectrometry (LC-MS): If available, LC-MS is the most powerful tool for identifying degradants.[14] Determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the expected masses of the hypothesized degradation products.

Workflow for Peak Identification

G A Unexpected Peak Observed in Chromatogram B Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->B Action E Hypothesize Degradant Structures (Hydrolysis, Oxidation Products) A->E Analysis C Analyze Stressed Samples by LC-UV/MS B->C Generates Data D Compare Retention Times (tR) and Mass Spectra (m/z) C->D Input F Confirm Peak Identity D->F Conclusion E->D Provides Targets

Caption: Primary hydrolytic and oxidative degradation pathways of the molecule.

References
  • Astronomy & Astrophysics (A&A). Ultraviolet and vacuum ultraviolet photo-processing of protonated benzonitrile (C6H5CNH+) - A plausible pathway to larger interstellar aromatics. Available from: [Link]

  • PharmaTutor. A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]

  • PubMed. Photoelectron spectroscopy of deprotonated benzonitrile. Available from: [Link]

  • R Discovery. Forced Degradation Studies Research Articles. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • PubChem, National Institutes of Health. Benzonitrile | C6H5(CN) | CID 7505. Available from: [Link]

  • PubChem, National Institutes of Health. 3-[4-(Hydroxymethyl)phenyl]benzonitrile | C14H11NO | CID 1393051. Available from: [Link]

  • ResearchGate. Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Available from: [Link]

  • PubMed. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Available from: [Link]

  • International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. Available from: [Link]

  • Study.com. What gas evolved during the alkaline hydrolysis of benzonitrile? Explain the mechanism. Available from: [Link]

  • PubMed. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Available from: [Link]

  • Sciencemadness Wiki. Benzonitrile. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. Available from: [Link]

  • Eawag-BBD. Benzonitrile Degradation Pathway. Available from: [Link]

  • University of East Anglia Research Portal. Photoelectron spectroscopy of deprotonated benzonitrile. Available from: [Link]

  • ResearchGate. Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. Available from: [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. Available from: [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. Available from: [Link]

  • European Journal of Biomedical and Pharmaceutical sciences. A typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide by. Available from: [Link]

  • College of Saint Benedict and Saint John's University. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]

  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • Wikipedia. Benzonitrile. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • PubMed. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Available from: [Link]

  • LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. Available from: [Link]

  • ResearchGate. Degradation of glutaronitrile and benzonitrile by mixed cultures in the.... Available from: [Link]

  • Chemsrc. CAS#:888967-83-7 | 4-[[4-(Hydroxymethyl)phenyl]sulfinyl]benzonitrile. Available from: [Link]

  • ResearchGate. A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations. Available from: [Link]

Sources

Technical Support Center: Purification of 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-[4-(hydroxymethyl)phenyl]benzonitrile. This document is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this bifunctional molecule. Its unique structure, featuring a polar hydroxymethyl group and a nonpolar biphenyl core, presents specific hurdles that require a nuanced approach. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent and challenging issues encountered during the purification of this compound. Each answer explains the underlying chemical principles and provides actionable troubleshooting steps.

Q1: My purified compound still shows impurities by NMR/LC-MS, particularly the starting material or an over-oxidized species. How do I improve purity?

A1: This is a classic challenge involving the separation of structurally similar compounds. The impurities, such as the corresponding aldehyde (2-formyl-4'-hydroxymethylbiphenyl) or carboxylic acid (4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid), have polarities very close to the target compound, making separation difficult.

Underlying Cause: The primary issue is the marginal difference in physicochemical properties between your product and the impurities. The hydroxymethyl group dominates the polarity profile for all these related compounds, causing them to behave similarly during chromatography and recrystallization.

Troubleshooting Strategies:

  • Optimize Flash Column Chromatography:

    • Use a Shallow Gradient: A slow, shallow gradient of the polar solvent (e.g., ethyl acetate in hexanes) is crucial. Start with a low polarity mobile phase to elute nonpolar impurities, and gradually increase the polarity. A typical gradient might be from 10% to 40% ethyl acetate in hexanes over many column volumes.

    • Try an Alternative Solvent System: If a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system. The different solvent-solute interactions can alter the elution order and improve separation. Start with 100% dichloromethane and slowly add methanol (0.5% increments).

    • Employ a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a reverse-phase (C18) silica gel, which separates compounds based on hydrophobicity rather than polarity.

  • Utilize Reactive Purification (for Carboxylic Acid Impurity):

    • If the primary impurity is the carboxylic acid, an acid-base extraction can be effective. Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base solution (e.g., 5% sodium bicarbonate). The acidic impurity will be deprotonated and move into the aqueous layer, while your neutral product remains in the organic layer.[1] Follow with a water wash to remove residual base before drying and concentrating.

Q2: I'm struggling to find a suitable solvent for recrystallization. What's the best approach?

A2: The bifunctional nature of this compound—possessing both polar and nonpolar regions—makes finding a single ideal recrystallization solvent challenging.[2] The goal is to find a solvent (or solvent pair) where the compound is highly soluble when hot but poorly soluble when cold.[3][4]

Underlying Cause: A solvent polar enough to dissolve the hydroxymethyl group may be too effective, preventing precipitation upon cooling and leading to low recovery. A nonpolar solvent that is ideal for the biphenyl system may not be strong enough to dissolve the compound, even when hot.

Troubleshooting & Solvent Selection Protocol:

  • Systematic Screening: Test solubility in small vials with ~10-20 mg of crude product.

    • Good Single-Solvent Candidates: Test polar protic solvents like isopropanol or ethanol, and moderately polar aprotic solvents like ethyl acetate or acetone.[5]

    • Mixed-Solvent Systems: This is often the most effective approach.[4] A good strategy is to dissolve the compound in a small amount of a "good" hot solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor," less polar solvent (e.g., hexanes, heptane) until the solution becomes cloudy (the saturation point). Re-heat gently to clarify and then allow to cool slowly.[4][5]

Solvent System TestedObservation at Room TempObservation at BoilingOutcome on CoolingRecommendation
Isopropanol Sparingly solubleSolubleGood crystal formationExcellent Candidate
Ethyl Acetate / Hexanes Insoluble in hexanesDissolves in hot EtOAcGood crystal formationExcellent Candidate
Toluene Sparingly solubleSolubleMay oil out; slow cooling neededGood, but requires patience
Water InsolubleInsolubleNot suitableAvoid
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A3: "Oiling out" is a common frustration where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[4]

Underlying Cause: This typically occurs for one of two reasons:

  • High Impurity Concentration: The impurities disrupt the crystal lattice formation and depress the melting point of the mixture below the temperature of the solution.

  • Solution is Too Supersaturated: The concentration of the solute is too high, or the solution is cooled too rapidly, causing the compound to crash out as a supercooled liquid.[4]

Troubleshooting Strategies:

  • Reduce the Cooling Rate: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed, before even considering an ice bath. Slow cooling provides the kinetic time needed for proper crystal lattice formation.[4]

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent (10-15% more volume). This reduces the saturation level and can prevent oiling out.[4]

  • Use a Seed Crystal: If you have a small amount of pure, crystalline product, add a single tiny crystal to the cooled, saturated solution. This provides a template for proper crystallization to begin.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

Q4: I'm getting very low recovery after recrystallization. How can I improve the yield?

A4: Low recovery is a frequent trade-off for high purity. However, yields can often be improved without compromising quality.

Underlying Cause: The most common reasons for low recovery are:

  • Using too much solvent: The most frequent error. Even at cold temperatures, some product will remain dissolved. The more solvent used, the more product is lost in the mother liquor.

  • Incomplete precipitation: The solution may not have been cooled sufficiently or for long enough.

  • Premature crystallization: The product crystallizes in the funnel during hot filtration (if performed).

Troubleshooting Strategies:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is truly saturated and will yield the maximum amount of crystals upon cooling.

  • Thorough Cooling: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[6]

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by about 50% on a rotary evaporator and cool it again. This will often yield a second crop of crystals. Always check the purity of the second crop, as it may be lower than the first.

  • Prevent Premature Crystallization: If performing a hot filtration, ensure your receiving flask and funnel are pre-heated with hot solvent vapor to prevent the temperature from dropping and causing crystals to form on the filter paper.[6]

Q5: My compound is tailing badly during column chromatography on silica gel. What column conditions should I use?

A5: Peak tailing on silica gel is a classic sign of strong, undesirable interactions between the analyte and the stationary phase.

Underlying Cause: The polar hydroxyl group on your molecule is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is a form of hydrogen bonding, which slows down the elution of the molecule in a non-uniform way, leading to a "tail" on the peak.

Troubleshooting Strategies:

  • Add a Polar Modifier to the Eluent: Add a small amount of a competitive hydrogen-bonding solvent to your mobile phase.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. The basic amine will interact with the acidic silanol groups, effectively "capping" them and preventing your compound from sticking. This is highly effective for compounds with alcohol or amine groups.

    • Methanol or Acetic Acid: In some cases, adding a small amount of a polar protic solvent like methanol (1-2%) or acetic acid (0.5%) can improve peak shape by competing for the active sites on the silica.

  • Use Neutralized or Deactivated Silica: Purchase commercially available silica gel that has been end-capped or treated to be less acidic.

  • Switch to Alumina: As mentioned in A1, switching the stationary phase to neutral or basic alumina can completely eliminate the issue of acidic silanol interactions.

Section 2: Detailed Experimental Protocols

Protocol 2.1: Standard Recrystallization Procedure (Mixed-Solvent: Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethyl acetate needed to just dissolve the solid at a gentle boil.

  • Addition of Anti-Solvent: Remove the flask from the heat source. Slowly add hexanes dropwise while stirring until a faint, persistent cloudiness appears.

  • Clarification: Gently re-heat the mixture until the solution becomes clear again.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring or insulated surface. Do not disturb the flask.

  • Induce Crystallization (if needed): If crystals do not form, use a seed crystal or scratch the inside of the flask with a glass rod.[4]

  • Complete Crystallization: Once crystals are apparent, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and an appropriate spectroscopic method (NMR, LC-MS).

Protocol 2.2: Flash Column Chromatography Protocol
  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is to increase the ethyl acetate percentage by 5% every 2-3 column volumes.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the key physicochemical properties of this compound?

    • A: Key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO[7]
Molecular Weight 209.24 g/mol [7][8]
Appearance Typically a powder or solid[9]
Solubility Soluble in chloroform, dichloromethane, DMSO; sparingly soluble in alcohols; insoluble in water.[1][9]
  • Q: How should I properly store the purified compound?

    • A: The compound should be stored at 2-8°C, protected from air and light.[9] The hydroxymethyl group can be susceptible to slow oxidation over time, so storing it under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

  • Q: What analytical techniques are best for assessing purity?

    • A: A combination of techniques is ideal.

      • ¹H NMR: To confirm the structure and check for proton-containing impurities.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace-level impurities and confirming the molecular weight.

      • Melting Point: A sharp melting point range is a good indicator of high purity.

Section 4: Visual Guides & Workflows

Below are standardized workflows to guide your purification decisions.

PurificationWorkflow cluster_0 Purification Process Flow Crude Product Crude Product Initial Purity Analysis (TLC/LC-MS) Initial Purity Analysis (TLC/LC-MS) Crude Product->Initial Purity Analysis (TLC/LC-MS) Select Method Select Method Initial Purity Analysis (TLC/LC-MS)->Select Method Recrystallization Recrystallization Select Method->Recrystallization >90% pure, crystalline Column Chromatography Column Chromatography Select Method->Column Chromatography <90% pure, multiple impurities Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Final Purity Analysis (NMR, MP) Final Purity Analysis (NMR, MP) Pure Product->Final Purity Analysis (NMR, MP)

Caption: General workflow for purification of the target compound.

RecrystallizationTroubleshooting cluster_1 Recrystallization Troubleshooting Start Problem Encountered OilingOut Compound 'Oils Out' Start->OilingOut LowRecovery Low Recovery Start->LowRecovery NoCrystals No Crystals Form Start->NoCrystals Sol_Oiling1 Re-heat & Add More Solvent OilingOut->Sol_Oiling1 Sol_Oiling2 Cool Solution Slower OilingOut->Sol_Oiling2 Sol_Oiling3 Use Seed Crystal OilingOut->Sol_Oiling3 Sol_Recovery1 Use Minimum Hot Solvent LowRecovery->Sol_Recovery1 Sol_Recovery2 Cool Longer / Colder LowRecovery->Sol_Recovery2 Sol_Recovery3 Concentrate Mother Liquor LowRecovery->Sol_Recovery3 Sol_NoCrystals1 Solution not Saturated (Evaporate Solvent) NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Induce Nucleation (Scratch/Seed) NoCrystals->Sol_NoCrystals2 Sol_NoCrystals3 Switch to Anti-Solvent Method NoCrystals->Sol_NoCrystals3

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 5: References

  • BenchChem Technical Services. (n.d.). 2-Hydroxybenzonitrile solubility in organic solvents. BenchChem. Retrieved from

  • Coompo. (n.d.). This compound-d4. Retrieved from

  • CymitQuimica. (n.d.). This compound. Retrieved from

  • CymitQuimica. (n.d.). This compound-d4. Retrieved from

  • Brady, D., et al. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • ChemicalBook. (n.d.). 4-(HYDROXYMETHYL)BENZONITRILE. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • BenchChem Technical Services. (n.d.). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. BenchChem. Retrieved from

  • PubChem. (n.d.). 3-[4-(Hydroxymethyl)phenyl]benzonitrile. National Center for Biotechnology Information. Retrieved from

  • BenchChem Technical Services. (n.d.). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile. BenchChem. Retrieved from

Sources

Technical Support Center: Chromatographic Resolution of 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the chromatographic resolution of 2-[4-(hydroxymethyl)phenyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common separation challenges and achieve robust, reproducible results.

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems you may encounter during the chromatographic analysis of this compound. Each issue is followed by a step-by-step troubleshooting plan, grounded in established chromatographic principles.

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Analyte Peak

Scenario: You observe a peak for this compound that is not symmetrical, exhibiting a tailing or fronting effect. This can compromise accurate quantification and resolution from nearby impurities.[1]

Underlying Causes & Troubleshooting Steps:

Peak tailing is often the result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[2]

Step-by-Step Troubleshooting Protocol:

  • Assess for Column Overload:

    • Action: Dilute your sample by a factor of 5 and re-inject.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1] If the peak shape improves upon dilution, you have identified column overload as the primary issue.

    • Solution: Reduce the sample concentration or injection volume. Consider using a column with a higher loading capacity if sample concentration cannot be altered.[1]

  • Investigate Secondary Silanol Interactions:

    • Action: Modify the mobile phase pH. For reversed-phase chromatography, lower the pH of the aqueous portion of your mobile phase to be at least 2 pH units away from the pKa of your analyte.[3][4]

    • Rationale: The hydroxyl group on this compound can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[2] By lowering the pH, you suppress the ionization of these silanol groups, minimizing these secondary interactions.[2][5]

    • Solution: Introduce a buffer to your mobile phase to maintain a consistent pH. A common starting point is 0.1% formic acid in the aqueous phase.[6]

  • Check for Column Bed Deformation:

    • Action: Replace the column with a new one of the same type.

    • Rationale: Voids or channels in the column packing can lead to distorted peak shapes.[1] If a new column resolves the issue, the original column was compromised.

    • Solution: To prevent future column damage, ensure proper sample preparation to remove particulates, use a guard column, and avoid sudden pressure shocks.[7]

  • Evaluate Mobile Phase and Sample Solvent Mismatch:

    • Action: Dissolve your sample in the initial mobile phase composition.

    • Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to band broadening and poor peak shape.[3][8]

    • Solution: Whenever possible, use the mobile phase as the sample diluent. If solubility is an issue, inject the smallest possible volume of the stronger solvent.[3]

Issue 2: Insufficient Resolution Between this compound and a Closely Eluting Impurity

Scenario: An impurity peak is co-eluting or has very poor separation from the main analyte peak, making accurate quantification impossible.

Underlying Causes & Troubleshooting Steps:

Resolution is a function of column efficiency, selectivity, and retention factor.[9][10] To improve resolution, you must manipulate one or more of these parameters.

Step-by-Step Troubleshooting Protocol:

  • Optimize Mobile Phase Strength (Retention Factor, k):

    • Action: In reversed-phase HPLC, increase the proportion of the aqueous component in your mobile phase (e.g., from 50% acetonitrile to 45% acetonitrile).

    • Rationale: Increasing the retention time of both peaks can often lead to better separation.[6][9] This is typically the simplest first step to try.[6]

    • Solution: Adjust the organic-to-aqueous ratio in small increments to find the optimal balance between resolution and analysis time.

  • Alter Mobile Phase Selectivity (α):

    • Action 1: Change the Organic Modifier. If you are using acetonitrile, try methanol, or vice-versa.

    • Rationale: Different organic solvents interact differently with the analyte and stationary phase, which can significantly alter the selectivity between two compounds.[9][11]

    • Action 2: Adjust the Mobile Phase pH.

    • Rationale: If the impurity has a different pKa than this compound, changing the pH can differentially affect their retention times, thereby improving separation.[5][6][12]

    • Solution: Experiment with different organic modifiers and pH values to maximize the separation factor (α).

  • Increase Column Efficiency (N):

    • Action 1: Use a column with a smaller particle size (e.g., move from a 5 µm to a 3 µm or sub-2 µm column).

    • Action 2: Use a longer column.

    • Rationale: Both of these changes increase the number of theoretical plates, leading to narrower peaks and potentially better resolution.[9][11]

    • Solution: Be mindful that these changes will also increase backpressure.[10] Ensure your HPLC system can handle the higher pressure.

  • Optimize Column Temperature:

    • Action: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C).

    • Rationale: Temperature can affect selectivity and mobile phase viscosity.[13][14] For some compounds, a lower temperature may improve resolution, while for others, a higher temperature can increase efficiency and speed up analysis.[14][15]

    • Solution: Conduct a temperature study to determine the optimal setting for your specific separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A good starting point for method development would be:

  • Column: A C18 column is a versatile choice for this type of aromatic compound.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical starting gradient could be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection at a wavelength where the analyte has good absorbance (e.g., 254 nm).

  • Column Temperature: 30 °C.

This provides a solid foundation from which you can optimize based on the specific impurities present in your sample.

Q2: Could secondary interactions with the stationary phase be a problem for this molecule?

Yes. The hydroxymethyl group and the nitrile group can both participate in secondary interactions with the stationary phase. The hydroxyl group, in particular, can interact with residual silanols on silica-based columns, leading to peak tailing.[2] Using a modern, high-purity, end-capped silica column or operating at a low mobile phase pH (e.g., with 0.1% formic acid) can help mitigate these effects.[2][3]

Q3: My sample contains a potential stereoisomer of this compound. How can I resolve it?

For the separation of enantiomers or other stereoisomers, a chiral stationary phase (CSP) is typically required.[16][17] The choice of CSP depends on the specific structure of the isomers. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are often a good first choice for a wide range of compounds.[18] Method development for chiral separations often involves screening different chiral columns and mobile phases (both normal-phase and reversed-phase).[17]

Q4: I am observing an unexpected peak in my chromatogram. How can I identify it?

Identifying unknown peaks requires a systematic approach:

  • Review the Synthesis: Consider potential starting materials, intermediates, byproducts, and degradation products.[19][20] The synthesis of related compounds like 2-(4'-Bromomethylphenyl) benzonitrile can sometimes result in impurities if the starting materials are not pure.[21]

  • Use Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio will provide the molecular weight of the impurity, which can help in its identification.[19][20]

  • Forced Degradation Studies: Subject a pure sample of your analyte to stress conditions (e.g., acid, base, heat, light, oxidation) to see if you can generate the unknown peak.[19] This will help determine if it is a degradation product.

Q5: How can I improve the resolution of my separation in a more systematic way?

A systematic approach to improving resolution involves understanding the resolution equation, which is influenced by efficiency (N), selectivity (α), and retention factor (k).[9]

HPLC_Optimization_Workflow start Initial Separation Shows Poor Resolution step1 Adjust Mobile Phase Strength (Increase % Aqueous) To Optimize Retention (k) start->step1 step2 Change Organic Modifier (ACN <-> MeOH) To Alter Selectivity (α) step1->step2 If resolution is still insufficient step3 Modify Mobile Phase pH To Alter Selectivity (α) step2->step3 If resolution is still insufficient step4 Increase Column Efficiency (N) (Longer Column or Smaller Particles) step3->step4 If resolution is still insufficient step5 Optimize Temperature step4->step5 If resolution is still insufficient end_node Achieved Desired Resolution step5->end_node Final Method

Data Summary Table

ParameterRecommended Change for Improved ResolutionPotential OutcomeConsiderations
Mobile Phase Strength Increase aqueous contentIncreased retention and separationLonger run times
Organic Modifier Switch between Acetonitrile and MethanolAltered selectivity, may change elution orderRe-equilibration of the column is necessary
Mobile Phase pH Adjust to be >2 units from analyte pKaAltered selectivity for ionizable compoundsColumn pH stability must be considered
Column Length Increase lengthHigher efficiency (N), better resolutionIncreased backpressure and run time
Column Particle Size Decrease particle sizeHigher efficiency (N), sharper peaksSignificant increase in backpressure
Temperature Varies; test higher and lowerCan improve efficiency and/or selectivityAnalyte stability at higher temperatures
Flow Rate Decrease flow rateCan improve efficiencyLonger run times

Experimental Protocols

Protocol 1: Mobile Phase pH Screening

  • Prepare Mobile Phases: Prepare three different aqueous mobile phases:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: 10mM Ammonium Acetate in Water (pH ~7)

    • C: 10mM Ammonium Bicarbonate in Water (pH ~8)

  • Prepare Organic Phase: Use 100% Acetonitrile as the organic modifier.

  • Run Experiments: Using your initial gradient conditions, run the separation with each of the three aqueous mobile phases (A, B, and C).

  • Analyze Results: Compare the chromatograms for changes in retention time, peak shape, and resolution between this compound and any impurities. This will indicate the optimal pH range for your separation.

pH_Screening_Workflow cluster_prep Preparation cluster_analysis Analysis prep1 Prepare Acidic Mobile Phase (0.1% Formic Acid) run1 Inject Sample with Acidic Mobile Phase prep1->run1 prep2 Prepare Neutral Mobile Phase (10mM Ammonium Acetate) run2 Inject Sample with Neutral Mobile Phase prep2->run2 prep3 Prepare Basic Mobile Phase (10mM Ammonium Bicarbonate) run3 Inject Sample with Basic Mobile Phase prep3->run3 compare Compare Chromatograms: - Retention Time - Peak Shape - Resolution run1->compare run2->compare run3->compare select Select Optimal pH for Method Development compare->select

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Kazakevich, Y., & Fadeev, A. (2005). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Ghose, A. K. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (2nd ed.).
  • MicroSolv Technology Corporation. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Retrieved from [Link]

  • Waters. (n.d.). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. Retrieved from [Link]

  • Chromatography Today. (2014). Optimisation of Column Parameters in GC. Retrieved from [Link]

  • Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6177.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(1), 3-9.
  • Gandjar, I. G., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research, 8(5), 413-418.
  • Li, Z., et al. (2021). Ionic liquid stationary phase coating optimization for semi-packed microfabricated columns.
  • GL Sciences. (n.d.). How to Use Preparative HPLC -Part 3 About column temperature control in preparative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Gaweł, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 193, 113708.
  • Ramakrishna, K., et al. (2025). A typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide by ion chromatography. European Journal of Biomedical and Pharmaceutical Sciences, 12(7), 80-87.
  • Dobó, M., et al. (2023). Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Research Square.
  • Singh, S., & Singh, R. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1834-1847.
  • Chemsrc. (2025). 2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzonitrile. Retrieved from [Link]

Sources

addressing matrix effects in the analysis of 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of 2-[4-(hydroxymethyl)phenyl]benzonitrile, the primary inactive carbinol metabolite of Letrozole.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying this analyte in complex biological matrices, with a specific focus on addressing and mitigating matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the biological sample (e.g., plasma, urine).[4] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[5][6][7] For a moderately polar molecule like this compound, common matrix components like phospholipids, salts, and endogenous metabolites can interfere with the electrospray ionization (ESI) process, which is typically used for its analysis.[4][8] Regulatory bodies like the FDA and EMA require the assessment and mitigation of matrix effects to ensure the validity of bioanalytical data for pharmacokinetic and toxicokinetic studies.[9][10][11]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: The most common and direct method is the post-extraction spike experiment .[5][7] This involves comparing the peak response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure solvent) solution at the same concentration. A significant difference between these responses indicates the presence of matrix effects.

The Matrix Effect (ME) can be quantified using the following formula:

ME (%) = (Peak Response in Post-Spiked Matrix / Peak Response in Neat Solution) * 100

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

  • Values between 85% and 115% are often considered acceptable, but this can vary based on specific regulatory guidance.[10][12]

Another useful, albeit qualitative, technique is post-column infusion . This method helps identify regions in the chromatogram where ion suppression or enhancement occurs by infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample.[5][13]

Q3: What is the single most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for compensating for matrix effects.[14][15][16] A SIL-IS, such as this compound-d4, is chemically identical to the analyte and will co-elute chromatographically.[1][17] Because it shares the same physicochemical properties, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the analyte.[18] By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to significantly improved accuracy and precision.[15] While analogue or structurally similar internal standards can be used, they may not co-elute perfectly and may respond differently to matrix interferences, making them less effective.[14]

Troubleshooting Guide: Identifying & Mitigating Matrix Effects

This guide provides a systematic approach to troubleshooting and resolving matrix effect issues during your method development and validation for this compound.

Workflow for Addressing Matrix Effects

MatrixEffectWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation Start Inconsistent Results or Suspected Matrix Effect AssessME Perform Post-Extraction Spike Experiment Start->AssessME ME_Present Matrix Effect > ±15%? AssessME->ME_Present ME_Acceptable Matrix Effect Acceptable. Proceed with Validation. ME_Present->ME_Acceptable No Optimize Implement Mitigation Strategy ME_Present->Optimize Yes Strategy Select Approach: 1. Sample Prep 2. Chromatography 3. Internal Standard Optimize->Strategy SamplePrep Optimize Sample Preparation (SPE/LLE) Strategy->SamplePrep 1 Chroma Optimize LC Method (Gradient, Column) Strategy->Chroma 2 UseSIL_IS Use Stable Isotope-Labeled Internal Standard Strategy->UseSIL_IS 3 Reassess Re-evaluate Matrix Effect (Post-Extraction Spike) SamplePrep->Reassess Chroma->Reassess UseSIL_IS->Reassess ME_Resolved Matrix Effect < ±15%? Reassess->ME_Resolved ME_Resolved->Optimize No Validation Proceed with Full Method Validation ME_Resolved->Validation Yes

Caption: A decision workflow for identifying, mitigating, and re-evaluating matrix effects.

Problem: My results for this compound show high variability and poor accuracy, especially at the lower limit of quantification (LLOQ).

This is a classic symptom of uncompensated matrix effects. The first step is to quantify the effect.

Solution: Perform a Quantitative Matrix Effect Assessment.

Experimental Protocol: Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final evaporation step, spike the analyte and IS into the reconstitution solvent and vortex to mix.

    • Set C (Pre-Spike Matrix / Recovery): Spike the analyte and IS into the blank biological matrix before extraction. Process these samples through the entire sample preparation procedure.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A

    • Recovery (RE) % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpret the Results:

    • An MF of 1.0 indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

    • The Coefficient of Variation (CV%) of the MF across the different matrix lots should be <15% according to regulatory guidelines.[9][11]

Problem: My assessment confirms significant ion suppression. How can I clean up my sample more effectively?

Ion suppression for this type of analyte in plasma is often caused by phospholipids, which are notorious for eluting in the same region as many small molecules in reversed-phase chromatography.[8][19] Improving your sample preparation is the most effective way to remove these interferences.[6][8][20]

Solution: Optimize Sample Preparation.

While simple Protein Precipitation (PPT) with acetonitrile is fast, it is ineffective at removing phospholipids.[21] Consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) .[8]

Comparison of Sample Preparation Techniques

TechniqueProsConsApplicability for Analyte
Protein Precipitation (PPT) Fast, simple, inexpensiveLow selectivity, high matrix effects (phospholipids not removed)Not recommended for final method; useful for initial screening.
Liquid-Liquid Extraction (LLE) Good removal of salts and polar interferences. Can improve selectivity by adjusting pH and solvent polarity.[8]Can be labor-intensive, may have lower recovery for polar metabolites.A viable option. Use a moderately polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
Solid-Phase Extraction (SPE) Highly selective, excellent removal of interferences (salts, phospholipids), allows for sample concentration.[19]Requires method development, higher cost per sample.Highly Recommended. A mixed-mode or phospholipid removal SPE sorbent is ideal.[21][22][23]

Recommended Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol uses a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent, which can selectively retain the analyte while allowing phospholipids to be washed away.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures the analyte is in the proper ionic state for retention.

  • Conditioning: Condition the SPE plate/cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the sorbent.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water (removes polar interferences).

    • Wash 2: 1 mL of methanol (removes non-polar interferences like phospholipids).[21]

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the analyte, disrupting its interaction with the SCX sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

Problem: I've improved my sample cleanup, but I still see some matrix effects. What else can I do?

Even with good sample preparation, some matrix components may persist. The next step is to optimize your chromatography to separate your analyte from these remaining interferences.

Solution: Enhance Chromatographic Selectivity.

Workflow for Chromatographic Optimization

ChromaOptimization Start Residual Matrix Effect Observed Step1 Modify Gradient Slope Start->Step1 Step2 Evaluate Different Column Chemistries (e.g., C18, PFP, HILIC) Step1->Step2 Step3 Adjust Mobile Phase pH Step2->Step3 Check Re-assess Matrix Effect and Peak Shape Step3->Check Check->Step1 Needs Improvement Done Optimized Separation Achieved Check->Done Acceptable

Caption: Stepwise approach to chromatographic optimization for matrix effect reduction.

  • Modify the Gradient: A shallower gradient can increase the separation between the analyte and closely eluting interferences.[13]

  • Change Column Chemistry: If you are using a standard C18 column, consider a phenyl-hexyl or pentafluorophenyl (PFP) phase. These offer different selectivities that can be beneficial for aromatic compounds like this compound.

  • Divert the Flow: Use a divert valve to send the highly unretained, salt-heavy portion of the injection to waste instead of the mass spectrometer source.[5] This reduces source contamination and minimizes matrix effects at the beginning of the chromatogram.

  • Reduce Injection Volume: If sensitivity allows, simply injecting a smaller volume can reduce the total amount of matrix components entering the system.[5][13]

By systematically applying these strategies—quantifying the problem, optimizing sample preparation, refining chromatography, and employing a stable isotope-labeled internal standard—you can develop a robust, reliable, and regulatory-compliant bioanalytical method for this compound.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Rocca, B., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Joergensen, A. S., et al. (2012). Simultaneous quantitative analysis of letrozole, its carbinol metabolite, and carbinol glucuronide in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]

  • Xue, Y. J., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • LabWrench. (2019). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. LabWrench. [Link]

  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Weaver, R., & Riley, R. J. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Browne, S., & Hunchuck, J. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. EMA/CHMP/ICH/172948/2019. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Modhave, Y., et al. (2012). Matrix effects in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]

  • Xu, Y., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]

  • SlideShare. (2015). Bioanalytical method validation ema. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Resolve Mass Spectrometry. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Shah, P. A., et al. (2016). SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]

  • Alcorcón-Valero, M., et al. (2019). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. Journal of Clinical Laboratory Analysis. [Link]

  • Desta, Z., et al. (2011). Plasma Letrozole Concentrations in Postmenopausal Women With Breast Cancer Are Associated With CYP2A6 Genetic Variants, Body Mass Index, and Age. Clinical Pharmacology & Therapeutics. [Link]

  • Henry, T. B., et al. (2020). Genome-wide association study of letrozole plasma concentrations identifies non-exonic variants that may affect CYP2A6 metabolic activity. Pharmacogenomics. [Link]

  • Dussault, E. B., et al. (2009). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Canadian Journal of Chemistry. [Link]

  • Khosrokhavar, R., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • Calafat, A. M., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Chromatography B. [Link]

  • Gracia-Lor, E., et al. (2017). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Journal of Chromatography A. [Link]

Sources

optimization of extraction methods for 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the extraction of 2-[4-(hydroxymethyl)phenyl]benzonitrile, a crucial intermediate in pharmaceutical synthesis. This technical support center provides detailed troubleshooting for common experimental challenges and answers frequently asked questions to enhance yield, purity, and process efficiency.

Introduction

This compound is a biphenyl derivative with a molecular weight of 209.24 g/mol and the chemical formula C₁₄H₁₁NO.[1][2] Its structure features a non-polar biphenyl system, a polar primary alcohol (-CH₂OH), and a moderately polar nitrile (-C≡N) group. This combination of functionalities presents a unique challenge for designing an efficient extraction protocol. Optimizing the separation of this target molecule from a crude reaction mixture is paramount for achieving high purity and yield, which are critical in drug development and manufacturing.

This guide is designed to function as a dedicated technical support resource. It addresses specific, practical issues encountered during the liquid-liquid extraction process, explains the underlying chemical principles for each procedural step, and provides field-tested protocols to overcome these challenges.

This section addresses the most frequent problems researchers encounter during the extraction of this compound. Each issue is presented in a question-and-answer format, detailing the cause and providing a step-by-step solution.

Q1: My extraction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is one of the most common frustrations in organic synthesis workups. For this specific molecule, the cause often lies in an improper balance of solvent polarity or incorrect pH of the aqueous phase, leading to significant product loss.

Underlying Causality:

The molecular structure of this compound dictates its solubility. The biphenyl core lends it significant non-polar character, favoring dissolution in organic solvents. However, the hydroxymethyl group is capable of hydrogen bonding, which can lead to partial solubility in the aqueous phase, especially if the organic solvent is not chosen carefully.[3]

Troubleshooting Steps & Optimization Protocol:

  • Re-evaluate Your Solvent Choice: The ideal solvent must effectively solvate the biphenyl core without being so polar that it becomes miscible with water.

    • Common Choices: Ethyl acetate (EtOAc), Dichloromethane (DCM), and Toluene are common first choices.

    • Rationale: EtOAc strikes a good balance, with sufficient polarity to dissolve the target molecule while having low miscibility with water. DCM is often effective but has a higher density than water and is more prone to forming emulsions.[4] Toluene is excellent for non-polar compounds but may be less effective for our target due to the hydroxyl group.

SolventDensity (g/mL)Polarity IndexKey Considerations
Ethyl Acetate 0.9024.4Good all-around choice; less dense than water.
Dichloromethane 1.333.1More dense than water; can be prone to emulsions.[4]
Toluene 0.8672.4Good for non-polar impurities; may be less efficient for the target.
Diethyl Ether 0.7132.8Highly volatile; low boiling point can be an issue.
  • Control the Aqueous Phase pH: The hydroxymethyl group is a primary alcohol and is neutral under most conditions. However, reaction mixtures can often be acidic or basic. It is crucial to neutralize the aqueous phase to a pH of ~7 before extraction.

    • Why it Matters: In a strongly basic aqueous solution (pH > 12), the hydroxyl group could potentially be deprotonated to an alkoxide, rendering the molecule ionic and highly water-soluble. Conversely, a strongly acidic environment could protonate the nitrile, but this is less common. Maintaining a neutral pH ensures the molecule remains un-ionized and preferentially partitions into the organic layer.[5][6]

  • Perform Multiple, Smaller Extractions: It is a fundamental principle of liquid-liquid extraction that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[5]

    • Protocol: Instead of one extraction with 100 mL of ethyl acetate, perform three successive extractions using ~33 mL each. Combine the organic layers afterward.

  • Employ the "Salting Out" Technique: If you suspect your product has partial water solubility, add saturated sodium chloride solution (brine) to the aqueous layer.

    • Mechanism: The dissolved NaCl increases the polarity and ionic strength of the aqueous phase. This reduces the solubility of organic compounds in the water layer, forcing the target molecule into the organic solvent.[4]

Optimized Protocol for Maximizing Yield:
  • Ensure the reaction mixture is cooled to room temperature.

  • If the reaction solvent is water-miscible (e.g., THF, ethanol), remove it first using a rotary evaporator.

  • Add water and your chosen organic solvent (e.g., Ethyl Acetate) to the separatory funnel.

  • Check the pH of the aqueous layer. Neutralize with dilute HCl or NaHCO₃ solution as needed until the pH is ~7.

  • Perform the extraction, saving the organic layer.

  • Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine all organic extracts.

  • Wash the combined organic layer with brine to remove dissolved water and further drive the product out of any residual aqueous phase.[4]

  • Proceed to the drying step.

Q2: An emulsion has formed at the interface, and the layers won't separate. How can I resolve this?

Emulsions are colloidal suspensions of one liquid in another and are a common problem, especially when chlorinated solvents or strongly basic solutions are used.[4] They prevent the clean separation of layers, trapping the product at the interface.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[4]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion slowly with a glass rod at the interface. Avoid vigorous shaking.

  • Add Brine: As with improving yield, adding saturated NaCl solution can help break an emulsion by increasing the density and polarity of the aqueous phase.[4]

  • Add a Few Drops of Ethanol: If the emulsion is particularly stubborn, adding a few drops of ethanol can sometimes help break the surface tension, but use this sparingly as it can increase the solubility of your product in the aqueous layer.[4]

  • Filtration: If the emulsion is caused by fine particulate matter, filtering the entire mixture through a pad of Celite or glass wool may be necessary.

Workflow for Breaking an Emulsion

Emulsion_Troubleshooting start Emulsion Formed patience Let stand for 15-20 min start->patience brine Add Saturated Brine (NaCl) patience->brine Still emulsified resolved Layers Separated patience->resolved Resolved stir Gently stir interface brine->stir Still emulsified brine->resolved Resolved filter Filter through Celite stir->filter Still emulsified stir->resolved Resolved filter->resolved Resolved

Caption: Decision tree for resolving emulsions.

Q3: My final product is impure. How can I use the extraction process to remove specific contaminants?

The extraction or "workup" phase is not just for isolation; it's a critical purification step. By using washes with acidic or basic aqueous solutions, you can selectively remove impurities based on their chemical properties.

Underlying Causality:

The principle of acid-base extraction relies on converting an organic molecule into a water-soluble salt.[5]

  • Acidic Impurities (e.g., a carboxylic acid by-product from over-oxidation of the hydroxymethyl group) can be deprotonated by a weak base (like NaHCO₃) to form a sodium carboxylate salt, which will be drawn into the aqueous wash.

  • Basic Impurities (e.g., amine catalysts) can be protonated by a weak acid (like dilute HCl or NH₄Cl) to form an ammonium salt, which will then be removed in the aqueous layer.

Our target molecule, this compound, is neutral and will remain in the organic phase during these washes.

Protocol for a Purifying Wash Sequence:
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Wash with 5% NaHCO₃ solution: Add the sodium bicarbonate solution, shake gently, vent, and allow the layers to separate. Drain the aqueous layer. This will remove acidic impurities.

  • Wash with Water: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Wash with Brine: Perform a final wash with saturated NaCl solution to remove the bulk of the dissolved water from the organic layer.[4]

  • Dry and Evaporate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizing the Purification Workflowdot

Purification_Workflow

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methods for the quantitative determination of 2-[4-(hydroxymethyl)phenyl]benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Grounded in the principles of the International Council for Harmonisation (ICH)[1][2][3][4] and the U.S. Food and Drug Administration (FDA)[5][6][7], this document offers practical insights and supporting data to guide your method validation strategy.

Introduction to this compound and the Imperative for Validated Assays

This compound is a bifunctional molecule featuring a nitrile group and a hydroxymethyl group on separate phenyl rings. Its purity and concentration are critical quality attributes that can significantly impact the yield and impurity profile of subsequent synthetic steps. Therefore, the development and validation of accurate and precise analytical methods are paramount for ensuring the quality of active pharmaceutical ingredients (APIs).

This guide will explore and compare three common analytical techniques for the validation of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A powerful method for the analysis of volatile and thermally stable compounds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A simpler, high-throughput technique for the quantification of chromophoric compounds.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][8] This guide will delve into the critical validation parameters for each method, including specificity, linearity, accuracy, precision, and robustness, providing a comprehensive framework for your analytical development and validation endeavors.

The Validation Workflow: A Systematic Approach

A successful validation process follows a structured path, from defining the analytical needs to documenting the results. This workflow ensures that the chosen method is scientifically sound and meets regulatory expectations.[1][9]

Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Guides Protocol Draft Validation Protocol MethodDev->Protocol Informs Specificity Specificity Protocol->Specificity Protocol->Specificity Executes Linearity Linearity & Range Protocol->Linearity Executes Accuracy Accuracy Protocol->Accuracy Executes Precision Precision (Repeatability & Intermediate) Protocol->Precision Executes Robustness Robustness Protocol->Robustness Executes Report Validation Report Specificity->Report Data for Linearity->Report Data for Accuracy->Report Data for Precision->Report Data for Robustness->Report Data for Lifecycle Lifecycle Management (Revalidation) Report->Lifecycle Initiates

Figure 1: A generalized workflow for analytical method validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. This section provides a comparative overview of HPLC-UV, GC-FID, and UV-Vis Spectroscopy for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[10] For this compound, a reversed-phase HPLC method is the most suitable approach due to the molecule's moderate polarity.

A stability-indicating method is crucial as it can accurately quantify the active ingredient without interference from degradation products, process impurities, or excipients.[11][12]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions at a similar concentration to the central calibration standard.

  • Forced Degradation Studies (for Specificity):

    • Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.

    • Analyze the stressed samples to ensure the peak for the parent compound is well-resolved from any degradant peaks.

Validation ParameterAcceptance Criteria (Typical)Hypothetical Result for HPLC-UV
Specificity No interference at the retention time of the analyte.Peak purity index > 0.999 for all stress conditions.
Linearity (R²) ≥ 0.9950.9998 over a range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 0.8%Intermediate: 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 5.0% for varied parameters.Robust to minor changes in flow rate, temperature, and mobile phase composition.

Causality Behind Experimental Choices: The use of a C18 column provides good retention for the moderately nonpolar analyte. A gradient elution is chosen to ensure the timely elution of the analyte while also separating it from potential impurities with different polarities. The addition of formic acid to the mobile phase helps to protonate silanol groups on the stationary phase, leading to better peak shape.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a suitable alternative for the analysis of volatile and thermally stable compounds. While the hydroxyl group in this compound may require derivatization to improve volatility and peak shape, a direct injection may also be feasible.

  • Chromatographic Conditions:

    • Column: DB-1 or equivalent (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium or Nitrogen at a constant flow rate

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Injection Volume: 1 µL (split injection)

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent like dichloromethane or acetone.

    • Prepare calibration standards and sample solutions as described for the HPLC method.

Validation ParameterAcceptance Criteria (Typical)Hypothetical Result for GC-FID
Specificity No interfering peaks from blank or placebo.Baseline resolution from solvent and known impurities.
Linearity (R²) ≥ 0.9950.9995 over a range of 5-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 1.2%Intermediate: 2.1%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Robustness % RSD ≤ 5.0% for varied parameters.Robust to minor changes in oven temperature ramp rate and carrier gas flow.

Causality Behind Experimental Choices: A non-polar stationary phase like DB-1 is chosen based on the principle of "like dissolves like" for the separation of moderately polar compounds. The temperature program is optimized to ensure a reasonable analysis time while achieving good separation. A flame ionization detector is selected for its broad applicability to organic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantitative analysis of compounds containing chromophores. The benzonitrile and phenyl rings in the target molecule exhibit significant UV absorbance.

  • Instrument Parameters:

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm. Let's assume a hypothetical λmax of 245 nm.

    • Blank: The solvent used for sample preparation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards of known concentrations.

    • Prepare sample solutions to have an absorbance within the linear range of the calibration curve.

  • Measurement:

    • Measure the absorbance of the blank, standards, and samples at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

Validation ParameterAcceptance Criteria (Typical)Hypothetical Result for UV-Vis
Specificity No significant interference from excipients or impurities at the analytical wavelength.Potentially low specificity; susceptible to interference from other UV-absorbing compounds.
Linearity (R²) ≥ 0.9950.9999 over a range of 2-20 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 0.5%Intermediate: 1.3%
Limit of Detection (LOD) Based on the standard deviation of the response and the slope of the calibration curve.0.2 µg/mL
Limit of Quantitation (LOQ) Based on the standard deviation of the response and the slope of the calibration curve.0.6 µg/mL
Robustness % RSD ≤ 5.0% for varied parameters.Robust to minor variations in solvent composition.

Causality Behind Experimental Choices: This method leverages the inherent UV-absorbing properties of the aromatic rings in the molecule. The choice of solvent is critical to ensure it does not absorb at the analytical wavelength. While simple and cost-effective, the major drawback of UV-Vis spectroscopy is its lack of specificity compared to chromatographic methods.

Visualizing the Method Selection Logic

The decision to choose a particular analytical method is a balance of several factors. The following diagram illustrates a simplified decision-making process.

Method Selection Logic start Start: Need to quantify This compound is_complex_matrix Is the sample matrix complex (e.g., with impurities)? start->is_complex_matrix is_volatile Is the analyte sufficiently volatile and thermally stable? is_complex_matrix->is_volatile No hplc Use HPLC-UV (High Specificity) is_complex_matrix->hplc Yes gc Consider GC-FID (Good for volatile analytes) is_volatile->gc Yes uv_vis Use UV-Vis Spectroscopy (High Throughput, Low Specificity) is_volatile->uv_vis No end End: Validated Analytical Method hplc->end gc->end uv_vis->end

Figure 2: A decision tree for selecting an appropriate analytical method.

Conclusion and Recommendations

The validation of analytical methods is a critical component of the drug development lifecycle, ensuring data integrity and regulatory compliance.[13][14] For the quantitative determination of this compound, the choice of method should be guided by the specific requirements of the analysis.

  • HPLC-UV is the most recommended method due to its high specificity, making it ideal for stability studies and the analysis of samples containing impurities.

  • GC-FID is a viable alternative, particularly if the analyte is shown to be sufficiently volatile and thermally stable without derivatization.

  • UV-Vis Spectroscopy offers a rapid and cost-effective solution for in-process controls or the analysis of highly pure samples where interfering substances are not a concern.

Ultimately, the selected method must be rigorously validated according to established guidelines to demonstrate its suitability for the intended purpose.[2][15] This guide provides a framework for this process, empowering researchers to make informed decisions and generate reliable analytical data.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Proclinical.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures.gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Deriv
  • Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes.Astronomy & Astrophysics.
  • Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes.DSpace@MIT.
  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.
  • Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes.Astronomy & Astrophysics (A&A).
  • Analytical method validation: A brief review.Journal of Pharmaceutical Sciences and Research.
  • Stability-indicating HPLC method optimization using quality.Journal of Applied Pharmaceutical Science.
  • Stability-Indic
  • HPLC Methods for analysis of Benzonitrile.
  • This compound-d4.CymitQuimica.
  • ANALYTICAL METHOD VALIDATION. (2025).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Stability Indicating HPLC Method Development – A Review.IJTSRD.
  • A Review on Step-by-Step Analytical Method Valid
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.International Journal of Pharmaceutical Sciences and Research.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Acta Poloniae Pharmaceutica – Drug Research.
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA.
  • VALID
  • 4-(Hydroxy(phenyl)methyl)benzonitrile.Smolecule.
  • Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. (2016).
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.SIELC Technologies.
  • Reversed Phase HPLC Method Development.Phenomenex.
  • PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
  • High-performance liquid chrom
  • 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile.Benchchem.
  • Preparation of benzonitriles.
  • Process for the preparation of hydroxybenzonitriles.
  • Simultaneous gas chromatographic–mass spectrometric quantitation of the alkylbenzene inert components, pesticide manufacturing.CDC Stacks.
  • (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.CAS.org.
  • 4-Fluoro-2-(hydroxymethyl)benzonitrile.Apollo Scientific.

Sources

A Comparative Analysis of 2-[4-(hydroxymethyl)phenyl]benzonitrile and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the synthesis, physicochemical properties, and biological potential of ortho-, meta-, and para-substituted [4-(hydroxymethyl)phenyl]benzonitrile isomers, providing a crucial resource for drug discovery and materials science.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid yet tunable framework for designing molecules with specific functions. The introduction of varied functional groups at different positions on the biphenyl rings can dramatically alter a compound's physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of 2-[4-(hydroxymethyl)phenyl]benzonitrile and its positional isomers, 3-[4-(hydroxymethyl)phenyl]benzonitrile and 4-[4-(hydroxymethyl)phenyl]benzonitrile. By examining their synthesis, spectral characteristics, and potential biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their respective fields.

The core structure under consideration is a biphenyl system featuring a hydroxymethyl group (-CH₂OH) on one phenyl ring and a nitrile group (-C≡N) on the other. The constitutional isomerism arises from the position of the nitrile group (ortho, meta, or para) relative to the point of attachment of the other phenyl ring. This seemingly subtle structural variation can have profound impacts on molecular conformation, polarity, and intermolecular interactions, which in turn dictate the macroscopic properties and biological efficacy of these compounds.

Chemical Structures and Nomenclature

The three isomers at the heart of this analysis are:

  • This compound (ortho-isomer): 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile

  • 3-[4-(hydroxymethyl)phenyl]benzonitrile (meta-isomer): 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbonitrile

  • 4-[4-(hydroxymethyl)phenyl]benzonitrile (para-isomer): 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile

Figure 1: Chemical structures of the ortho-, meta-, and para-isomers of [4-(hydroxymethyl)phenyl]benzonitrile.

Comparative Synthesis Strategies

The synthesis of these biphenyl derivatives can be approached through several modern organic chemistry methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile choice. This palladium-catalyzed reaction forms the central biphenyl C-C bond by coupling an aryl halide with an arylboronic acid or ester.

General Synthetic Workflow via Suzuki-Miyaura Coupling

A generalized and robust protocol for synthesizing these isomers involves the coupling of a suitably protected (4-(hydroxymethyl)phenyl)boronic acid with the corresponding bromobenzonitrile isomer.

Suzuki_Coupling A Aryl Halide (o-, m-, or p-bromobenzonitrile) Product Target Isomer (ortho, meta, or para) A->Product B (4-(hydroxymethyl)phenyl)boronic acid B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Na₂CO₃) Solvent Solvent (e.g., Toluene/Ethanol/Water)

Caption: Generalized Suzuki-Miyaura coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a round-bottom flask, dissolve the respective bromobenzonitrile isomer (1.0 eq) and (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene, ethanol, and water in a 4:1:1 ratio).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, such as potassium carbonate (2.0 eq), to the reaction mixture.

  • Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired isomer.

An alternative reported synthesis for the 2-isomer begins with 4-bromomethyl-2'-cyano-biphenyl, which is acetylated with sodium acetate in glacial acetic acid, followed by hydrolysis to yield the final product[1]. For the 4-isomer, a pathway starting with the reduction of 4-nitro-1,1'-biphenyl to 4-aminobiphenyl, followed by a Sandmeyer reaction to introduce the nitrile group, has also been described[2].

Physicochemical Properties: A Comparative Overview

The position of the nitrile group significantly influences the physicochemical properties of the isomers, such as melting point, boiling point, and solubility. These properties are critical for determining the compound's suitability for various applications, including formulation and material processing.

PropertyThis compound3-[4-(hydroxymethyl)phenyl]benzonitrile4-[4-(hydroxymethyl)phenyl]benzonitrile
CAS Number 154709-19-0[]253678-85-2[4]154493-59-1[2][5]
Molecular Formula C₁₄H₁₁NO[]C₁₄H₁₁NO[4]C₁₄H₁₁NO[2][5]
Molecular Weight 209.24 g/mol []209.24 g/mol [4]209.24 g/mol [2][5]
Appearance White to off-white solid[]Not specifiedCrystalline powder[2]
Melting Point 117-121 °C[]Not specified (Computed)Not specified (Computed)
Boiling Point 424.5±38.0 °C at 760 mmHg[]Not specified (Computed)Not specified (Computed)
Solubility Slightly soluble in chloroform and methanol[]Not specifiedNot specified
XLogP3 (Computed) 2.92.4[4]2.4[5]

Key Observations:

  • The ortho-isomer (2-substituted) has a documented melting point range, suggesting it is a solid at room temperature. The lack of experimental data for the meta- and para-isomers highlights a gap in the current literature.

  • The computed lipophilicity (XLogP3) is slightly higher for the ortho-isomer, which may be attributed to intramolecular interactions that reduce the molecule's overall polarity. The restricted rotation around the biphenyl bond due to the bulky ortho-substituent can lead to a non-planar conformation, a phenomenon known as atropisomerism[6].

Spectroscopic Analysis: Fingerprints of Isomerism

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information for structure elucidation and are crucial for distinguishing between these positional isomers.

¹H NMR Spectroscopy

The proton NMR spectra of the three isomers are expected to show distinct patterns, particularly in the aromatic region (typically δ 7.0-8.0 ppm), due to the different substitution patterns and their effect on the magnetic environment of the aromatic protons.

  • 2-isomer: The ¹H-NMR spectrum in DMSO-d₆ shows a multiplet in the range of δ 7.6 to 8.0 ppm for the eight aromatic protons[1]. The hydroxymethyl group protons appear as a doublet at δ 4.58 ppm and the hydroxyl proton as a triplet at δ 5.3 ppm[1].

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will share characteristic absorption bands for the hydroxyl and nitrile functional groups.

  • -OH stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

  • -C≡N stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹ is indicative of the nitrile group[2].

  • Aromatic C-H and C=C stretches: These will appear in their characteristic regions of the spectrum.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers, as the vibrational modes in this region are highly sensitive to the overall molecular structure.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative biological studies on these three specific isomers are limited, the broader literature on biphenyl derivatives provides a basis for inferring potential activities and structure-activity relationships. Biphenyl compounds are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities[7][8].

Potential Cytotoxicity

Biphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines[8]. The mechanism of action can involve the induction of apoptosis (programmed cell death) through pathways such as the intrinsic mitochondrial pathway.

Apoptosis Biphenyl Biphenyl Derivative Mitochondrion Mitochondrion Biphenyl->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway that can be induced by cytotoxic compounds.

The planarity of the biphenyl rings can influence biological activity, with more planar conformations often facilitating better interaction with biological targets like DNA or enzyme active sites[9]. The ortho-substitution in the 2-isomer likely forces a non-planar conformation, which could significantly alter its biological activity profile compared to the more planar meta- and para-isomers. The nitrile group, being an electron-withdrawing group, can also participate in interactions with biological targets and influence the molecule's metabolic stability.

Other Potential Biological Activities

The hydroxymethyl group can engage in hydrogen bonding with enzyme active sites or receptors, while the biphenyl core can participate in π-π stacking interactions[2]. The nitrile moiety can act as a hydrogen bond acceptor or a weak electrophile. These features make these compounds interesting candidates for screening against a variety of biological targets. For instance, some biphenyl derivatives have been explored as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).

Conclusion and Future Directions

This comparative guide has synthesized the available information on this compound and its meta- and para-isomers. While there are clear distinctions in their known physicochemical properties, particularly for the ortho-isomer, a significant gap exists in the experimental data for the meta- and para-isomers. Furthermore, a direct comparative study of their biological activities is currently lacking.

Future research should focus on:

  • The systematic synthesis and full experimental characterization of all three isomers to provide a complete and comparable dataset of their physicochemical properties.

  • Direct comparative in vitro studies to evaluate their cytotoxicity against a panel of cancer cell lines and to explore other potential biological activities.

  • Computational modeling studies to better understand the conformational preferences of each isomer and how these relate to their potential biological activities.

Such studies will be invaluable for elucidating the structure-activity relationships of this class of compounds and will pave the way for their potential application in drug discovery and materials science.

References

  • Mckinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental Health Perspectives, 60, 57–68. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 4'-Hydroxy-4-biphenylcarbonitrile. PubChem. [Link]

  • 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile. PubChem. [Link]

  • Scott, R. W., et al. (2014). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. ACS Medicinal Chemistry Letters, 5(11), 1208–1213. [Link]

  • Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry. [Link]

  • Tian, W., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 10, 963819. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Human Metabolome Database. [Link]

  • 4'-(Methoxymethyl)-[1,1'-biphenyl]-2-carbonitrile. PubChem. [Link]

  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [Link]

  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]

  • Biphenyl derivatives & Atropisomerism. Slideshare. [Link]

  • 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile. Chemicalbridge. [Link]

  • Method for synthesizing 4-hydroxymethyl biphenyl.
  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Synthesis of 2'-Cyano-4-hydroxymethyl-biphenyl. PrepChem.com. [Link]

  • 3-[4-(Hydroxymethyl)phenyl]benzonitrile. PubChem. [Link]

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. [Link]

  • (1,1'-Biphenyl)-4-carbonitrile. PubChem. [Link]

  • 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile. Hoffman Fine Chemicals. [Link]

  • Benzonitrile - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • Moore, M., et al. (1997). Hydroxylated polychlorinated biphenyl metabolites are anti-estrogenic in a stably transfected human breast adenocarcinoma (MCF7) cell line. Toxicology and Applied Pharmacology, 144(2), 363-376. [Link]

  • 1 H-NMR spectra of... ResearchGate. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • 2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile. Hoffman Fine Chemicals. [Link]

Sources

A Comparative Guide to 2-[4-(hydroxymethyl)phenyl]benzonitrile and Other Valsartan Impurities for the Pharmaceutical Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Valsartan

Valsartan is a widely prescribed angiotensin II receptor blocker (ARB) pivotal in the management of hypertension and heart failure. The synthetic pathway to this complex molecule, however, can lead to the formation of various impurities. These unintended chemical entities can arise from the manufacturing process (process-related impurities) or through the degradation of the active pharmaceutical ingredient (API) over time.[1] The presence of such impurities, even at trace levels, can have significant implications for the safety and efficacy of the final drug product.

The landscape of impurity analysis for sartans was irrevocably altered by the discovery of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in several batches of valsartan.[2][3] These potent genotoxic impurities triggered widespread recalls and a paradigm shift in regulatory expectations for impurity control. While nitrosamines have rightfully been the focus of intense scrutiny, a comprehensive understanding of all potential impurities, including non-nitrosamine process-related compounds, is essential for robust quality control and patient safety.

This guide provides a detailed comparison of 2-[4-(hydroxymethyl)phenyl]benzonitrile, a known process-related impurity in valsartan synthesis, with other significant valsartan impurities. We will delve into their formation pathways, comparative analytical challenges, and toxicological significance, supported by experimental data and protocols to empower researchers and drug development professionals in their pursuit of pharmaceutical quality.

Understanding the Impurity Landscape of Valsartan

The impurities in valsartan can be broadly classified into three categories:

  • Process-Related Impurities: These are chemical entities that are formed during the synthesis of the API. They can be unreacted starting materials, intermediates, or by-products of side reactions. This compound falls into this category.

  • Degradation Impurities: These impurities are formed by the chemical degradation of the valsartan molecule under the influence of light, heat, moisture, or reactive excipients.[4]

  • Mutagenic Impurities: This category, which can overlap with the previous two, includes impurities that have the potential to cause DNA damage and are therefore of the highest concern. The nitrosamine impurities NDMA and NDEA are prime examples.[1]

Focus Impurity: this compound

Chemical Structure and Origin:

This compound is a biphenyl derivative with the following structure:

Caption: Chemical structure and properties of this compound.

This impurity is directly related to a key starting material in many valsartan synthesis routes: 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Formation Pathway of this compound

The formation of this compound is a consequence of the hydrolysis of the bromomethyl group in the starting material, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This hydrolysis can occur under aqueous conditions, particularly if there is residual moisture in the reaction solvents or if the reaction is quenched with water.

G start 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile impurity This compound start->impurity Hydrolysis (e.g., residual H2O) valsartan_synthesis Alkylation of L-valine derivative start->valsartan_synthesis Desired Reaction G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Valsartan API dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) sample->dissolve filter Filter through 0.22 µm filter dissolve->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (Triple Quadrupole MS) ionize->detect integrate Peak Integration detect->integrate quantify Quantification against Reference Standards integrate->quantify report Report Results quantify->report

Sources

Comparative Cross-Reactivity Analysis of 2-[4-(hydroxymethyl)phenyl]benzonitrile: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Design

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The ability of a molecule to interact with its intended biological target while avoiding unintended interactions—a property known as selectivity—is a cornerstone of safe and effective pharmacology. Off-target effects, which arise from a compound binding to proteins other than its primary target, are a leading cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design.

This guide focuses on 2-[4-(hydroxymethyl)phenyl]benzonitrile , a novel investigational compound. For the purpose of this technical overview, we will refer to it as Compound X . Structurally, Compound X possesses a diaryl scaffold, a common motif in various classes of inhibitors. Given its structural characteristics, which bear some resemblance to both certain non-steroidal anti-inflammatory drugs (NSAIDs) and other signaling inhibitors, a thorough investigation into its selectivity is paramount.

This document provides a framework for a comprehensive cross-reactivity study of Compound X, comparing its performance against established therapeutic agents. We will delve into the causality behind experimental choices, present plausible comparative data, and provide detailed protocols to ensure the scientific integrity of the evaluation.

Comparative Framework: Establishing Benchmarks for Selectivity

To contextualize the cross-reactivity profile of Compound X, its performance must be benchmarked against molecules with well-defined selectivity profiles. For this hypothetical investigation, where we posit Compound X as a potential anti-inflammatory agent targeting Cyclooxygenase (COX) enzymes, the following comparators have been selected:

  • Celecoxib : A highly selective COX-2 inhibitor.[1] Its primary therapeutic action is derived from the inhibition of COX-2, an enzyme upregulated during inflammation, while largely sparing COX-1, which is involved in gastrointestinal cytoprotection.[1][2] Celecoxib serves as the benchmark for a desirable, target-selective profile.

  • Ibuprofen : A non-selective NSAID that inhibits both COX-1 and COX-2.[3][4] While an effective anti-inflammatory agent, its inhibition of COX-1 is associated with an increased risk of gastrointestinal side effects.[5] Ibuprofen represents a non-selective profile, providing a crucial baseline for evaluating the relative selectivity of Compound X.

Experimental Design: A Multi-Tiered Approach to Unveiling Cross-Reactivity

A robust cross-reactivity assessment employs a tiered approach, beginning with the primary target family and expanding to a broad survey of the proteome. This ensures a comprehensive understanding of a compound's interaction landscape.

G cluster_0 Tier 1: Primary Target Selectivity cluster_1 Tier 2: Broad Off-Target Liability cluster_2 Tier 3: Cellular Target Engagement T1_Assay In Vitro COX-1 & COX-2 Enzyme Inhibition Assays T1_Output Determine IC50 Values Calculate Selectivity Index (SI) T1_Assay->T1_Output Yields T2_Kinase Broad Kinase Panel Screen (e.g., KINOMEscan®) T1_Output->T2_Kinase Inform T2_Safety General Safety Panel (e.g., Eurofins SafetyScreen®) T1_Output->T2_Safety Inform T2_Output Identify Potential Off-Targets (Kinases, GPCRs, Ion Channels) T2_Kinase->T2_Output T2_Safety->T2_Output T3_Assay Cellular Thermal Shift Assay (CETSA) T2_Output->T3_Assay Guide T3_Output Confirm Target Binding in a Physiological Context T3_Assay->T3_Output Validates

Caption: Multi-tiered experimental workflow for cross-reactivity profiling.

Tier 1: Primary Target Selectivity – COX-1 vs. COX-2

The initial and most critical step is to quantify the inhibitory activity of Compound X against its intended target, COX-2, and its primary isoform, COX-1. This is achieved through enzyme inhibition assays. The ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 versus COX-2 provides the Selectivity Index (SI), a key metric for predicting the therapeutic window.[6]

Tier 2: Broad Off-Target Liability Screening

Beyond the primary target family, it is crucial to screen for interactions with a diverse set of unrelated proteins. This proactive approach can identify potential liabilities early in development.

  • Kinase Panel Screening : The human kinome, comprising over 500 kinases, is a frequent site of off-target interactions for small molecules. A comprehensive screen, such as the KINOMEscan® platform, which measures binding affinities against a large panel of kinases, is an industry standard for assessing kinase cross-reactivity.[7][8]

  • General Safety Panel : To further broaden the search for off-target effects, a general safety panel (e.g., the Eurofins SafetyScreen® panel) is employed.[9] This panel typically includes a curated set of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes known to be implicated in adverse events.[10]

Tier 3: Confirming Target Engagement in a Cellular Environment

While in vitro assays are essential, they do not fully replicate the complexities of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify that a compound engages its target within a physiological context.[11][12] The principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14] Observing a thermal shift provides strong evidence of target engagement in an intact cellular environment.

Comparative Data Analysis (Hypothetical)

The following tables present plausible, hypothetical data from the described experimental workflow.

Table 1: COX Isoform Selectivity

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI) (COX-1/COX-2)
Compound X 8504518.9
Celecoxib 15003050.0
Ibuprofen 2505000.5

Interpretation: This hypothetical data suggests Compound X is a selective COX-2 inhibitor, though less selective than Celecoxib. Its profile is markedly different from the non-selective Ibuprofen.

Table 2: Summary of Broad Kinase Panel Screen (% Inhibition at 1 µM)

Kinase TargetCompound XCelecoxibIbuprofen
MAPK14 (p38α)68%15%5%
CDK2/CycA55%8%<2%
SRC<10%<10%<5%
... (400+ other kinases)<10%<10%<10%

Interpretation: This data illustrates a potential off-target liability for Compound X against MAPK14 and CDK2, warranting further investigation. Celecoxib and Ibuprofen show a cleaner kinase profile in this hypothetical screen.

Table 3: General Safety Panel Hits (% Inhibition or Activity >50% at 10 µM)

TargetCompound XCelecoxibIbuprofen
hERG (Ion Channel)8%5%3%
5-HT2B (GPCR)58%12%9%
Dopamine Transporter<5%<5%<5%

Interpretation: A potential interaction with the 5-HT2B receptor is identified for Compound X. This receptor is known for its association with cardiovascular side effects, flagging it as an area for follow-up studies.

G cluster_X Compound X Profile cluster_C Celecoxib Profile cluster_I Ibuprofen Profile X_Target Primary Target: COX-2 (IC50 = 45 nM) X_OffTarget1 Off-Target: MAPK14 X_OffTarget2 Off-Target: 5-HT2B Receptor C_Target Primary Target: COX-2 (IC50 = 30 nM) C_Clean High Selectivity Minimal Off-Targets I_Target1 Target: COX-1 (IC50 = 250 nM) I_Target2 Target: COX-2 (IC50 = 500 nM)

Caption: Comparative selectivity profiles based on hypothetical data.

Detailed Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.[6]

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are prepared and stored at -80°C. On the day of the assay, enzymes are diluted to the working concentration in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Preparation : Test compounds (Compound X, Celecoxib, Ibuprofen) are solubilized in DMSO to create 10 mM stock solutions. A 10-point, 3-fold serial dilution series is prepared in DMSO.

  • Assay Reaction :

    • In a 96-well plate, add 10 µL of diluted compound to respective wells.

    • Add 150 µL of assay buffer containing the respective enzyme (COX-1 or COX-2) and a cofactor (e.g., hematin).

    • Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.[6]

    • Initiate the reaction by adding 20 µL of a colorimetric substrate and 20 µL of arachidonic acid.

    • Incubate at 37°C for 10 minutes.

  • Detection : The peroxidase activity of COX generates an oxidized product that can be measured colorimetrically at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis :

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

    • The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).[15]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol validates the engagement of Compound X with its target (COX-2) in a relevant human cell line (e.g., A549 cells).[16]

  • Cell Culture and Treatment :

    • Culture A549 cells to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Treat cell suspensions with the test compound (e.g., 10 µM Compound X) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge :

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation :

    • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Protein Detection :

    • Collect the supernatant (soluble fraction).

    • Denature the samples and resolve the proteins via SDS-PAGE.

    • Transfer proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for COX-2.

    • Use an appropriate secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis :

    • Quantify the band intensities for COX-2 at each temperature for both vehicle- and compound-treated samples.

    • Plot the relative band intensity against temperature to generate melt curves. A rightward shift in the melt curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Conclusion

This guide outlines a systematic and robust methodology for evaluating the cross-reactivity of the investigational compound, this compound (Compound X). Based on our hypothetical data, Compound X presents as a promising selective COX-2 inhibitor, superior to non-selective agents like Ibuprofen but less selective than Celecoxib.

Crucially, the broader screening panels identified potential off-target interactions with the kinase MAPK14 and the GPCR 5-HT2B. These findings do not necessarily terminate development but provide indispensable knowledge. They empower research teams to:

  • Mitigate Risk : Investigate the functional consequences of these off-target interactions in secondary assays.

  • Guide Medicinal Chemistry : Inform the next cycle of structural modifications to enhance selectivity and eliminate unwanted interactions.

  • Build a Comprehensive Safety Profile : Provide a transparent and data-driven foundation for advancing the compound toward clinical evaluation.

By integrating primary target selectivity assays with broad liability screening and cellular validation, researchers can build a comprehensive and predictive understanding of a compound's interaction profile, a critical step toward the development of safer and more effective medicines.

References

  • M. De Gasparo, K.J. Catt, T. Inagami, et al. (2000). Pharmacophore, drug metabolism, and pharmacokinetics models on non-peptide AT1, AT2, and AT1/AT2 angiotensin II receptor antagonists. PubMed. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • J.S. Garcı́a-Martı́nez, et al. (2002). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry. [Link]

  • V. Hardikar, N. Kawathekar. (2012). Ligand based Pharmacophore Modeling of some Angiotensin II Receptor Antagonist. Research Journal of Chemical Sciences. [Link]

  • A.N. T. V. Duncia, et al. (1994). Derivation of a 3D pharmacophore model for the angiotensin-II site one receptor. PubMed. [Link]

  • L.M. Graves, et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • H. Liu, et al. (2010). Pharmacophore modeling of dual angiotensin II and endothelin A receptor antagonists. PubMed. [Link]

  • Pharmacy Freak. Losartan Chemical Structure. Pharmacy Freak. [Link]

  • Indigo Instruments. Ibuprofen Anti-Inflammatory Medication Compound Molecular Structure. Indigo Instruments. [Link]

  • J.S. Garcı́a-Martı́nez, et al. (2002). Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models. PubMed. [Link]

  • Wikipedia. Celecoxib. Wikipedia. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • ResearchGate. Chemical structure of celecoxib. ResearchGate. [Link]

  • ResearchGate. Pharmacophores of selective COX-2 inhibitors. ResearchGate. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]

  • Der Pharma Chemica. Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica. [Link]

  • University of San Diego. Ibuprofen - Meet Your Medicine. USD Sites. [Link]

  • Eurofins Discovery. SafetyScreen Functional Panel - FR. Eurofins Discovery. [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]

  • Study.com. Ibuprofen: Structure, Mechanism of Action & Chemical Formula. Study.com. [Link]

  • Wikipedia. Losartan. Wikipedia. [Link]

  • National Institute of Standards and Technology. Ibuprofen. NIST WebBook. [Link]

  • P. Patrignani, et al. (1997). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology. [Link]

  • Merck Index. Losartan. Merck Index. [Link]

  • W.L. Smith, et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • PubChem. Celecoxib. PubChem. [Link]

  • Eurofins Discovery. SafetyScreen87 Panel - TW. Eurofins Discovery. [Link]

  • A. Zarghi, S. Arfaei. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • M. M. Martinez Molina, et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • PubChem. Losartan Potassium. PubChem. [Link]

  • PubChem. Ibuprofen, (-)-. PubChem. [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • PubChem. Celecoxib-d4. PubChem. [Link]

  • ResearchGate. Chemical structure of losartan potassium. ResearchGate. [Link]

  • U.S. Food and Drug Administration. CELEBREX™ (celecoxib capsules) DESCRIPTION. accessdata.fda.gov. [Link]

  • P. Nordlund, et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • ResearchGate. The spectrum of selectivity for COX inhibition. ResearchGate. [Link]

  • Technology Networks. Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • Wikipedia. Thermal shift assay. Wikipedia. [Link]

  • Wikipedia. Angiotensin II receptor blocker. Wikipedia. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

  • PubChem. 3-[4-(Hydroxymethyl)phenyl]benzonitrile. PubChem. [Link]

Sources

A Senior Application Scientist's Guide: HPLC vs. GC-MS for the Analysis of 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive performance comparison guide for the analysis of 2-[4-(hydroxymethyl)phenyl]benzonitrile, a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1] As researchers and professionals in drug development, the choice of analytical technique is paramount for accurate quantification, impurity profiling, and stability testing. This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific analyte, grounded in scientific principles and supported by experimental protocols.

Our analysis will move beyond a simple listing of pros and cons. We will delve into the "why" behind methodological choices, directly linking the physicochemical properties of this compound to the operational principles of each technique. This guide is designed to empower you to make an informed decision based on your specific analytical goals, whether they be high-throughput screening, trace-level impurity detection, or routine quality control.

Understanding the Analyte: this compound

The molecular structure of our target analyte is the foundational determinant for selecting the appropriate analytical technique. Key features include:

  • Two Phenyl Rings : Provide a strong chromophore, making it highly suitable for UV-Vis detection in HPLC.

  • A Polar Nitrile Group (-C≡N) : Contributes to the molecule's polarity.

  • A Polar Hydroxyl Group (-CH₂OH) : This is the most influential functional group in our decision-making process. The hydroxyl group significantly increases the molecule's polarity, reduces its volatility, and makes it susceptible to thermal degradation at elevated temperatures.

These properties suggest that this compound is a non-volatile, polar, and potentially thermally unstable compound. This profile inherently favors HPLC, which operates at or near ambient temperatures.[2][3][4]

Head-to-Head Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC is fundamentally dictated by the analyte's ability to transition into the gas phase without decomposition.[2] While both are powerful chromatographic techniques, they are tailored for different classes of compounds.[4]

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)The Verdict for Our Analyte
Analyte Compatibility Excellent . Ideal for non-volatile, polar, and thermally unstable compounds like our target analyte.[2][4][5]Poor (without derivatization) . Requires volatile and thermally stable compounds. The hydroxyl group makes the analyte non-volatile and prone to degradation at high GC inlet temperatures.[4][5][6]HPLC is the superior choice.
Sample Preparation Minimal . Typically involves dissolving the sample in the mobile phase, followed by filtration.[2]Complex . Requires a mandatory derivatization step (e.g., silylation) to mask the polar hydroxyl group, increasing volatility and thermal stability. This adds time, cost, and potential for error.[7]HPLC offers a more direct and robust workflow.
Speed of Analysis Run times are typically in the range of 10-60 minutes.[3]Can be faster, with run times of a few minutes, especially for simple mixtures of volatile compounds.[3][4] However, the time saved in the run is offset by the lengthy sample preparation.HPLC provides a faster "sample-to-result" time in this case.
Sensitivity High sensitivity is achievable, especially when coupled with a Mass Spectrometry (MS) detector. UV detectors also provide excellent sensitivity for this analyte.[4]Generally offers very high sensitivity for volatile compounds.[4][6]Both can be highly sensitive, but HPLC-MS or HPLC-UV is sufficient and more direct.
Selectivity & Identification When coupled with MS or a Diode Array Detector (DAD), provides high selectivity and confident identification.Excellent . The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns.[2]Both techniques, when coupled to MS, provide excellent identification.
Cost & Maintenance Higher initial cost and ongoing solvent expenses.[3][6]Lower cost per analysis due to minimal solvent use.[4] However, derivatization reagents add to the cost.GC may appear cheaper per run, but HPLC avoids the hidden costs and complexities of derivatization.
Decision Workflow: Choosing the Right Technique

The following diagram illustrates the logical workflow for selecting the appropriate analytical method for this compound.

G cluster_hplc HPLC Path cluster_gc GC-MS Path Analyte Analyte: this compound Properties Key Properties: - Polar Hydroxyl Group - Non-Volatile - Potentially Thermally Labile Analyte->Properties Question Is the analyte volatile & thermally stable? Properties->Question HPLC HPLC is the optimal choice Question->HPLC No GC GC-MS is not ideal Question->GC Yes HPLC_Reason Analyzes compounds in liquid phase at ambient temperature. No derivatization needed. Direct, robust, and reliable. GC_Reason High temperatures can cause degradation. Requires complex chemical derivatization to proceed.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 2-[4-(hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-[4-(hydroxymethyl)phenyl]benzonitrile, a key precursor in the synthesis of various pharmaceutical agents, including the non-steroidal aromatase inhibitor letrozole. While a specific inter-laboratory validation study for this compound is not publicly documented, this guide will establish a framework for such a study, drawing upon established regulatory guidelines and performance data from analogous compounds.

The objective of an inter-laboratory validation, often referred to as a round-robin study, is to establish the reproducibility and robustness of an analytical method when performed by multiple laboratories.[1][2] This process is a cornerstone of method validation, providing the highest level of confidence in the reliability of the data generated. This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The Imperative of Method Validation: A Regulatory Overview

Before embarking on an inter-laboratory study, a comprehensive single-laboratory validation is essential. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a clear framework for the validation of analytical procedures.[3][4][5] The recently implemented ICH Q2(R2) guideline, which revises Q2(R1), emphasizes a lifecycle approach to analytical procedure validation and provides a framework for the principles of analytical procedure validation, including the use of spectroscopic data.[3][6][7][8][9][10]

Key validation parameters that must be assessed include:

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[5][11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[11]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix.

Performance Characteristic HPLC-UV LC-MS/MS GC-MS Regulatory Guidance (Typical)
Specificity/Selectivity Moderate to High. Potential for interference from co-eluting impurities with similar UV absorbance.[12]Very High. Based on both chromatographic separation and mass-to-charge ratio of precursor and product ions.High. Based on chromatographic separation and mass fragmentation patterns.The method should differentiate the analyte from endogenous components and potential impurities.[5]
Lower Limit of Quantification (LLOQ) ng/mL to µg/mLpg/mL to ng/mL[2]ng/mL to µg/mLThe analyte signal should be at least 5 times the blank signal.[2]
Linearity (R²) >0.99>0.999>0.99A linear model is fitted to the calibration curve.
Precision (%RSD) < 2% (repeatability)< 15% (bioanalytical)< 5% (repeatability)Dependent on the concentration level and regulatory context.
Accuracy (% Recovery) 98-102%85-115% (bioanalytical)95-105%Typically within ±15% of the nominal concentration.
Robustness GoodGoodModerate (sensitive to derivatization and injection variability)The method's performance should be evaluated against deliberate variations in parameters.[11]
Throughput HighModerate to HighModerate
Cost LowHighModerate

Experimental Protocols: A Starting Point for Method Development

The following protocols are proposed as a robust starting point for the single-laboratory validation and subsequent inter-laboratory transfer for the quantification of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is often the workhorse for quality control in pharmaceutical manufacturing due to its robustness and cost-effectiveness.[13][14]

Instrumentation:

  • HPLC system with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, to improve peak shape).

  • This compound reference standard (>99% purity).

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient elution of Acetonitrile and Water (each with 0.1% formic acid) is recommended to ensure separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (a DAD is useful for this); likely around 230-240 nm based on the benzonitrile chromophore.

  • Quantification: External standard calibration curve prepared with known concentrations of the reference standard.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalytical studies or trace impurity analysis, LC-MS/MS is the method of choice.[15]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (for biological matrices):

  • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte is ideal).

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge.

  • Transfer the supernatant for analysis.

LC-MS/MS Conditions (Starting Point):

  • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis times.

  • Mobile Phase: Similar to HPLC, but using MS-grade solvents and additives.

  • Ionization Mode: ESI in positive or negative mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for the analyte and internal standard.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds.[16] For a polar molecule like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[17]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent).

Sample Preparation (with Derivatization):

  • Accurately weigh the sample into a vial.

  • Add a suitable derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17]

  • Heat the vial to complete the reaction.

GC-MS Conditions (Starting Point):

  • Carrier Gas: Helium.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: A temperature gradient from a lower starting temperature (e.g., 100 °C) to a higher final temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Designing the Inter-Laboratory Validation Study

A well-designed inter-laboratory study is critical for assessing the reproducibility of the chosen analytical method.

Workflow for an Inter-Laboratory Validation Study

InterLab_Validation_Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N ≥ 3) A Method Development & Single-Lab Validation B Protocol Finalization & Sample Preparation A->B C Sample Distribution B->C D Receive Samples & Protocol C->D Identical, Homogenized Samples E Method Implementation & Analysis D->E F Data Reporting to Coordinating Lab E->F G Statistical Analysis of Data (e.g., ANOVA) F->G Consolidated Results H Final Validation Report G->H

Caption: A typical workflow for conducting an inter-laboratory validation study.

Key Considerations for the Study:

  • Coordinating Laboratory: This laboratory is responsible for developing and validating the method in-house, preparing and distributing homogeneous samples, and performing the final statistical analysis.

  • Participating Laboratories: A minimum of three laboratories should participate to obtain meaningful statistical data.

  • Samples: Identical sets of samples, including standards, quality controls, and samples with known and unknown concentrations of the analyte, should be provided to each laboratory.

  • Protocol: A detailed, unambiguous protocol must be followed by all participating laboratories.

  • Statistical Analysis: Statistical methods, such as Analysis of Variance (ANOVA), are used to determine the within-laboratory and between-laboratory variability.

Conclusion and Recommendations

The choice of analytical method for the quantification of this compound will depend on the intended application.

  • For routine quality control and release testing, the robustness, cost-effectiveness, and high throughput of HPLC-UV make it the most suitable choice.

  • For bioanalytical applications or the detection of trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

  • GC-MS can be a viable alternative, particularly for identifying volatile impurities, but the need for derivatization adds a layer of complexity and potential variability.

A successful inter-laboratory validation study provides a high degree of confidence in the chosen analytical method, ensuring consistency and reliability of results across different testing sites. This is fundamental for regulatory compliance, ensuring product quality, and ultimately, patient safety.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubMed. (2025). Identification of related substances in letrozole using LC-Q-TOF/MS. [Link]

  • MDPI. (2023). Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. [Link]

  • ResearchGate. (2022). Development of Method and Validation for Related Substances in Letrozole in tablet formulation with HPLC. [Link]

  • CNR-IRIS. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. [Link]

  • Taylor & Francis Online. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. [Link]

  • SIELC Technologies. Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

  • a typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide by. [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. [Link]

  • Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl. [Link]

  • PMC - NIH. (2024). Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. [Link]

  • Shimadzu. Solutions for Pharmaceutical Impurities. [Link]

  • Analytical Methods (RSC Publishing). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. [Link]

  • ResearchGate. Inter-lab validation of Method 2 for quantification of flunixin and.... [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-[4-(hydroxymethyl)phenyl]benzonitrile, a significant compound often identified as an impurity or intermediate in the synthesis of angiotensin II receptor antagonists.[1][2] Understanding its spectral characteristics is paramount for researchers, scientists, and drug development professionals involved in quality control, structural elucidation, and impurity profiling. We will compare its spectral features against structurally related compounds to highlight the subtle yet critical differences that arise from variations in functional groups and substitution patterns.

The Imperative of Spectroscopic Characterization

In pharmaceutical development, absolute certainty in the structure and purity of a molecule is non-negotiable. Spectroscopic techniques provide a non-destructive means to probe molecular structure, offering a unique fingerprint for each compound. This guide focuses on four cornerstone techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). By comparing the target molecule with its analogs—such as the parent benzonitrile, the isomeric 4-(hydroxymethyl)benzonitrile, and the dehydroxylated 2-(4-methylphenyl)benzonitrile—we can understand how each structural component contributes to the overall spectral output.

cluster_0 Spectroscopic Analysis Workflow A Compound Synthesis & Purification B Sample Preparation A->B Isolate Analyte C Data Acquisition (NMR, IR, UV-Vis, MS) B->C Prepare for Analysis D Spectral Processing & Analysis C->D Generate Spectra E Structural Elucidation & Comparison D->E Interpret Data F Purity Assessment E->F Confirm Structure

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Expected Spectra of this compound
  • ¹H NMR: The spectrum is expected to be complex. The eight aromatic protons on the biphenyl system will appear in the δ 7.0-8.0 ppm region, exhibiting complex splitting patterns due to coupling. The two methylene protons (-CH₂-) of the hydroxymethyl group are diastereotopic due to the axial chirality of the biphenyl system and should appear as a singlet or a closely spaced doublet around δ 4.7 ppm.[3] The hydroxyl proton (-OH) will present as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

  • ¹³C NMR: The spectrum will show 14 distinct signals. The nitrile carbon (C≡N) is expected around δ 118-120 ppm. The two quaternary carbons of the biphenyl linkage will be downfield. The carbon bearing the nitrile group will be near δ 112 ppm, while the other will be further downfield.[4] The eight aromatic CH carbons will resonate in the typical δ 125-145 ppm range. The methylene carbon (-CH₂OH) signal is anticipated around δ 64 ppm.

Comparative NMR Data

The structural differences among the analogs lead to predictable variations in their NMR spectra. The absence of the -OH group in 2-(4-methylphenyl)benzonitrile results in a methyl singlet around δ 2.4 ppm instead of the methylene and hydroxyl signals. In 4-(hydroxymethyl)benzonitrile, the higher symmetry compared to the 2-substituted target molecule simplifies the aromatic region into two distinct doublets.[3]

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound ~7.2-7.8 (m, 8H, Ar-H), ~4.7 (s, 2H, -CH₂-), variable (br s, 1H, -OH)~145 (Ar-C), ~138 (Ar-C), ~132-127 (Ar-CH), ~118 (C≡N), ~112 (Ar-C-CN), ~64 (-CH₂OH) (Predicted)
4-(Hydroxymethyl)benzonitrile 7.53 (d, 2H), 7.38 (d, 2H), 4.65 (s, 2H)[3]143.6 (Ar-C), 131.9 (Ar-CH), 129.7 (Ar-CH), 119.0 (C≡N), 109.1 (Ar-C-CN), 64.5 (-CH₂OH) (Data from similar compounds)
2-(4-Methylphenyl)benzonitrile ~7.2-7.7 (m, 8H, Ar-H), ~2.4 (s, 3H, -CH₃)~144 (Ar-C), ~139 (Ar-C), ~132-128 (Ar-CH), ~118 (C≡N), ~112 (Ar-C-CN), ~21 (-CH₃)[4]
Benzonitrile 7.78-7.55 (m, 5H, Ar-H)[5][6]136.2 (Ar-C), 135.1 (Ar-CH), 131.9 (Ar-CH), 118.7 (C≡N)[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expected Spectrum of this compound

The IR spectrum will provide clear evidence for its three key functional moieties.

  • -OH Stretch: A strong, broad absorption band between 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • -C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹ for the nitrile group. The conjugation with the aromatic ring slightly lowers this frequency from that of an aliphatic nitrile.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the C-O single bond stretch of the primary alcohol.

  • Aromatic C-H and C=C: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C ring stretching absorptions are found in the 1450-1600 cm⁻¹ region.

Comparative IR Data

The most significant difference when comparing with analogs is the presence or absence of the hydroxyl-related bands. 2-(4-methylphenyl)benzonitrile will lack both the broad O-H stretch and the strong C-O stretch, simplifying the spectrum significantly.[7] Benzonitrile's spectrum is dominated by the C≡N stretch and aromatic absorptions.[8][9]

CompoundO-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Distinguishing Features
This compound ~3400 (broad)~2225 (sharp)~1050 (strong)Presence of all three characteristic bands.
4-Hydroxybenzonitrile ~3350 (broad)~2230 (sharp)~1250 (strong)Phenolic O-H and C-O bands present.[10]
2-(4-Methylphenyl)benzonitrile Absent~2224 (sharp)AbsentLacks O-H and C-O bands; shows aliphatic C-H stretches (~2920 cm⁻¹).[7]
Benzonitrile Absent~2229 (sharp)AbsentA simpler spectrum featuring only the nitrile and aromatic bands.[8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the presence of auxochromic functional groups.

Expected Spectrum of this compound

The core chromophore is the biphenyl system.[11] Compared to benzene, the extended conjugation in biphenyl causes a bathochromic (red) shift. The nitrile (-CN) and hydroxymethyl (-CH₂OH) groups act as auxochromes, which can further modify the absorption profile. The primary absorption is expected to be a strong π → π* transition, likely resulting in a λ_max between 250-290 nm. The non-planar (twisted) conformation of the two phenyl rings in biphenyl derivatives can affect the efficiency of conjugation and thus the intensity and exact position of the λ_max.[12]

Comparative UV-Vis Data

The extent of conjugation is the dominant factor. Benzonitrile itself shows absorption maxima at shorter wavelengths.[13] Introducing the second phenyl ring creates the more extensive biphenyl chromophore, shifting the λ_max to longer wavelengths. The electronic influence of the -OH group directly on the ring in 4-hydroxybenzonitrile would likely cause a more significant bathochromic shift compared to the electronically insulating -CH₂OH group in the target molecule.

CompoundExpected λ_max (nm)Chromophore SystemInfluence of Substituents
This compound ~260-280Biphenyl-CN and -CH₂OH groups act as minor auxochromes.
4-Hydroxybenzonitrile ~270-290PhenylPhenolic -OH is a strong auxochrome, causing a significant red shift.
2-(4-Methylphenyl)benzonitrile ~255-275Biphenyl-CH₃ group has a weak auxochromic effect.
Benzonitrile ~224, ~273Phenyl[13]The benzene ring is the primary chromophore.[14]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.

Expected Spectrum of this compound
  • Molecular Ion (M⁺): The compound has a molecular formula of C₁₄H₁₁NO, giving it a molecular weight of 209.24 g/mol .[1] The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 209.

  • Key Fragments: Common fragmentation pathways would include:

    • [M-H₂O]⁺: Loss of water from the hydroxymethyl group (m/z = 191).

    • [M-CH₂OH]⁺: Loss of the hydroxymethyl radical (m/z = 178).

    • [M-HCN]⁺: Loss of hydrogen cyanide (m/z = 182).

    • Fragments corresponding to the biphenyl backbone.

Comparative MS Data

Each analog will have a distinct molecular ion peak corresponding to its unique molecular weight. The fragmentation patterns will also differ based on the substituents available for cleavage. For instance, 2-(4-methylphenyl)benzonitrile (MW = 193.24) will not show the loss of water or a hydroxymethyl group but may show fragmentation related to the methyl group.[15]

CompoundMolecular WeightExpected M⁺ (m/z)Characteristic Fragments (m/z)
This compound 209.24[1]209191 ([M-H₂O]⁺), 178 ([M-CH₂OH]⁺), 182 ([M-HCN]⁺)
4-Hydroxybenzonitrile 119.12[10]11991 ([M-CO]⁺), 92 ([M-HCN]⁺)[10]
2-(4-Methylphenyl)benzonitrile 193.24[15]193192 ([M-H]⁺), 165 ([M-C₂H₄]⁺)[15]
Benzonitrile 103.12[13]10376 ([M-HCN]⁺)

Standard Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and reliable spectroscopic data.

Protocol: NMR Sample Preparation and Acquisition

A 1. Weigh Sample (5-10 mg) B 2. Add Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B C 3. Vortex to Dissolve B->C D 4. Transfer to NMR Tube C->D E 5. Place in Spectrometer D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire Spectra (¹H, ¹³C, COSY, etc.) F->G H 8. Process Data (Fourier Transform, Phasing) G->H

Caption: Standard workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the analyte is fully dissolved, using vortexing or gentle sonication if necessary. Transfer the solution to a 5 mm NMR tube.

    • Causality Note: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H NMR spectrum. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) can affect the chemical shift of exchangeable protons like -OH.

  • Data Acquisition (¹H NMR): Insert the sample into the NMR spectrometer. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity. Acquire the spectrum using a standard pulse sequence. A typical acquisition might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Integrate the signals and calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or TMS).

Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is critical to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, when placed in context with its structural analogs, provides a robust framework for its unambiguous identification. Each functional group and the unique 2,4'-substitution pattern of the biphenyl core imparts distinguishing features in the NMR, IR, UV-Vis, and Mass spectra. This comparative guide demonstrates that while individual techniques are powerful, a multi-spectroscopic approach is essential in a regulated research and development environment to ensure the identity, purity, and quality of pharmaceutical compounds.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

  • ResearchGate. (2021). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene- 1,8(2H). Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2-(4-methylphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(Hydroxymethyl)phenyl)acetonitrile. Retrieved from [Link]

  • Medical University of Varna. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)benzonitrile. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2-(4-methylphenyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Retrieved from [Link]

  • Vedantu. (n.d.). Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. Retrieved from [Link]

  • MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs.... Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Materials Science Research India. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2001). Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl. Retrieved from [Link]compound/biphenyl]([Link])

Sources

A Comparative Guide to the Purity Assessment of 2-[4-(hydroxymethyl)phenyl]benzonitrile Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measurements are judged. Its purity is not merely a number but the foundation of data integrity for assays, impurity profiling, and stability studies. An inaccurately characterized reference standard can lead to out-of-specification results, flawed clinical trial data, and potential regulatory setbacks.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-[4-(hydroxymethyl)phenyl]benzonitrile, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). As a bifunctional molecule featuring both a polar hydroxyl group and an aromatic nitrile, it presents a representative analytical challenge. We will move beyond procedural lists to explore the causality behind methodological choices, emphasizing a multi-technique, orthogonal approach to build a robust and self-validating purity profile. The quality and purity of such reference standards are critical for generating scientifically valid results[1].

Orthogonal Purity Assessment Workflow

A comprehensive purity assessment relies on an orthogonal approach, where different techniques based on distinct scientific principles are used to analyze the same sample. This strategy minimizes the risk of overlooking impurities that may not be detected by a single method.

Purity_Workflow cluster_0 Primary Purity Assessment cluster_1 Orthogonal & Supporting Tests cluster_2 Impurity Identification cluster_3 Final Purity Assignment HPLC HPLC-UV/DAD (Organic Impurities) LCMS LC-MS HPLC->LCMS Identify Peaks Mass_Balance Mass Balance Calculation (Final Purity Value) HPLC->Mass_Balance qNMR qNMR (Absolute Purity) qNMR->Mass_Balance DSC DSC (Thermodynamic Purity) DSC->Mass_Balance KF Karl Fischer (Water Content) KF->Mass_Balance ROI Residue on Ignition (Inorganic Impurities) ROI->Mass_Balance GC_HS GC-HS (Residual Solvents) GC_HS->Mass_Balance

Caption: Integrated workflow for reference standard purity assessment.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Principle of Application: HPLC is the cornerstone of pharmaceutical purity analysis, designed to separate the main compound from process-related impurities and degradation products[1]. By employing a high-resolution column and a UV/Diode Array Detector (DAD), we can quantify organic impurities, often expressed as area percent. The United States Pharmacopeia (USP) General Chapter <621> provides the foundational principles for chromatography[2][3].

Why This Method? For a compound like this compound, reversed-phase HPLC is ideal. Its moderate polarity allows for strong retention and subsequent separation on a non-polar stationary phase (like C18) using a polar mobile phase. A DAD is chosen not only for quantification but also for its ability to perform peak purity analysis, ensuring that a single chromatographic peak does not hide co-eluting impurities.

Comparative HPLC Methodologies
ParameterMethod A (High Throughput)Method B (High Resolution)Rationale for Comparison
Column Superficially Porous C18, 50 x 2.1 mm, 2.7 µmFully Porous C18, 150 x 4.6 mm, 3.5 µmDemonstrates the trade-off between speed and resolving power. Method A is for rapid checks, while Method B is for comprehensive impurity profiling.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for the hydroxyl group and suppresses silanol interactions.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B in 5 min5% to 95% B in 20 minThe longer gradient in Method B provides more time to separate closely eluting isomers or related substances.
Flow Rate 0.5 mL/min1.0 mL/minAdapted to column dimensions to maintain optimal linear velocity.
Detection DAD, 240 nmDAD, 240 nmWavelength selected based on the chromophore of the benzonitrile moiety.
Temperature 35 °C40 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Experimental Protocol (Method B)
  • Standard and Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to obtain a solution of ~0.5 mg/mL.

  • Chromatographic Procedure:

    • Equilibrate the High-Resolution column (Method B) with the initial mobile phase conditions for at least 15 minutes.

    • Inject 5 µL of the sample solution.

    • Run the 20-minute gradient program.

  • Data Analysis:

    • Integrate all peaks detected.

    • Calculate the area percent of the main peak relative to the total area of all peaks.

    • Trustworthiness Check: Perform peak purity analysis using the DAD data to confirm the spectral homogeneity of the main peak. The validation of the analytical procedure should be performed according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[4][5][6].

Absolute Purity by Quantitative NMR (qNMR)

Principle of Application: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that quantifies a substance by comparing the integral of one of its characteristic NMR signals to the integral of a signal from a certified internal standard of known purity and weight[7][8]. The key principle is that the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal[7].

Why This Method? Unlike HPLC, qNMR provides an absolute purity value (mass fraction) without needing a reference standard of the analyte itself, making it a powerful tool for characterizing new reference standard batches[7]. For this compound, the aromatic protons and the methylene (-CH2-) protons provide distinct, well-resolved signals suitable for quantification.

qNMR Experimental Workflow

qNMR_Workflow Prep Sample Preparation Weigh_Sample Accurately weigh Analyte (m_A) Prep->Weigh_Sample Weigh_IS Accurately weigh Internal Standard (m_IS) Weigh_Sample->Weigh_IS Dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) Weigh_IS->Dissolve Acquisition Data Acquisition Dissolve->Acquisition Params Set Quantitative Parameters (e.g., D1 > 5*T1, 90° pulse) Acquisition->Params Acquire Acquire 1H NMR Spectrum Params->Acquire Processing Data Processing Acquire->Processing Phase_Baseline Phase and Baseline Correction Processing->Phase_Baseline Integrate Integrate Analyte (I_A) and Internal Standard (I_IS) peaks Phase_Baseline->Integrate Calculation Purity Calculation Integrate->Calculation Formula Apply Purity Formula Calculation->Formula

Caption: Step-by-step workflow for qNMR purity determination.

Experimental Protocol
  • Selection of Internal Standard:

    • Choose a stable, non-volatile, high-purity certified standard with signals that do not overlap with the analyte. Maleic acid is an excellent choice, with a sharp singlet for its vinyl protons around 6.3 ppm in DMSO-d6.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of maleic acid (Certified Reference Material) into the same vial. Record weights to 0.01 mg.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • NMR Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Trustworthiness Check: Ensure quantitative conditions are met. This includes a calibrated 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard. A D1 of 30-60 seconds is common.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the two aromatic protons ortho to the nitrile group) and the vinyl proton signal for maleic acid.

    • Calculate the purity (P_analyte) using the following equation[8]:

      P_analyte (%) = (I_A / N_A) * (N_IS / I_IS) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS

      Where:

      • I : Integral value

      • N : Number of protons for the integrated signal

      • MW : Molecular Weight

      • m : Mass

      • P : Purity of the internal standard

      • Subscripts A and IS refer to the analyte and internal standard, respectively.

Purity by Differential Scanning Calorimetry (DSC)

Principle of Application: DSC is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. For purity analysis of crystalline organic compounds, it relies on the Van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities[9][10]. This method provides the purity in mole percent.

Why This Method? DSC serves as an excellent orthogonal technique to chromatography and NMR because it is based on a thermodynamic property, not on chemical structure or spectroscopic response[9]. It is particularly effective for detecting eutectic impurities in highly pure (>98%) crystalline substances[10]. Given that this compound is a solid with a defined melting point (39-43 °C), it is a suitable candidate for DSC analysis[11].

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the reference standard into a hermetically sealed aluminum pan.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards like Indium.

  • Measurement:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis:

    • The instrument software calculates the mole percent purity by analyzing the shape of the melting endotherm based on the Van't Hoff equation.

    • Trustworthiness Check: The method is only suitable for compounds that exhibit a sharp melting point and do not decompose upon melting[9][10]. A visual inspection of the sample post-analysis for charring is a simple check for decomposition.

Comparative Summary of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations & Considerations
HPLC-UV/DAD Chromatographic SeparationRelative purity (Area %), Detects organic impuritiesHigh sensitivity and resolution for related substances. Established and widely accepted[12][13].Requires a high-purity reference standard for potency assignment. Assumes all impurities have the same response factor as the main peak unless corrected.
qNMR Nuclear Magnetic ResonanceAbsolute purity (% w/w)Primary method; does not require an analyte-specific reference standard. Highly precise and structurally specific[7][8].Lower sensitivity than HPLC for trace impurities. Requires a certified internal standard and careful experimental setup[8].
DSC Thermodynamics (Melting Point Depression)Molar purity (mol %)Orthogonal to chromatographic methods. Fast and requires small sample amount. Good for high-purity samples (>98%)[9][10].Not suitable for amorphous materials, compounds that decompose on melting, or those forming solid solutions[9]. Insensitive to impurities that are structurally very similar to the main component.

Conclusion: A Holistic and Self-Validating Approach

The qualification of a this compound reference standard cannot be reliably achieved with a single analytical technique. A robust, trustworthy purity value is the result of a carefully planned, multi-faceted investigation.

  • HPLC provides the detailed picture of organic-related substances.

  • qNMR assigns a direct, absolute purity value, anchoring the characterization.

  • DSC offers a thermodynamic-based orthogonal confirmation for high-purity crystalline materials.

  • Supporting tests for water, residual solvents, and inorganic impurities complete the mass balance equation.

By integrating these methodologies, researchers and drug development professionals can establish a highly characterized, reliable reference standard. This self-validating system, where orthogonal techniques yield concordant results, provides the highest level of confidence in all subsequent analytical data that relies upon it, ensuring compliance with global regulatory expectations[12][14].

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009). National Center for Biotechnology Information. [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). US Pharmacopeia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • What is USP Chapter 621? | Phenomenex Blog. (2017). Phenomenex. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. (2009). ResearchGate. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.). ResolveMass Laboratories Inc.. [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.). Agilent Technologies. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • <621> Chromatography - US Pharmacopeia (USP). (n.d.). US Pharmacopeia. [Link]

  • Purity Calculation - Mestrelab Resources. (2013). Mestrelab Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Emery Pharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S. Food and Drug Administration. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024). qNMR Exchange. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub. [Link]

  • Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc. (2024). ResolveMass Laboratories Inc.. [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009). Pharmaceutical Technology. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification - Veeprho. (2020). Veeprho. [Link]

  • Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography - ResearchGate. (2016). ResearchGate. [Link]

Sources

A Comparative Guide to the Stability of Benzonitrile Isomers: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzonitrile, a fundamental aromatic nitrile, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds, agrochemicals, and dyes. Its isomers—ortho- (2-), meta- (3-), and para- (4-) toluonitrile, where a methyl group is substituted on the benzene ring—exhibit distinct physicochemical properties that significantly influence their reactivity and stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the comparative stability of these isomers is paramount. The stability of a starting material or an intermediate can profoundly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, evidence-based comparison of the stability of benzonitrile isomers. We will delve into the structural and electronic factors governing their intrinsic stability and present a framework for their experimental evaluation under various stress conditions, including thermal, photolytic, and chemical challenges. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Intrinsic Stability: A Tale of Three Isomers

The inherent stability of the benzonitrile isomers is primarily dictated by the electronic and steric interplay between the nitrile (-CN) and methyl (-CH₃) groups on the benzene ring.

  • Electronic Effects: The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the triple bond. Conversely, the methyl group is weakly electron-donating through hyperconjugation and induction. The relative positions of these groups determine the overall electronic distribution within the molecule, influencing bond strengths and susceptibility to nucleophilic or electrophilic attack.

  • Steric Hindrance: In the ortho-isomer, the proximity of the methyl and nitrile groups can introduce steric strain, potentially influencing the planarity of the molecule and the accessibility of the nitrile carbon to reactants. This steric hindrance is absent in the meta and para isomers.

Logical Relationship: Isomer Structure and Stability

cluster_isomers Benzonitrile Isomers cluster_factors Influencing Factors cluster_stability Resultant Stability Ortho Ortho-toluonitrile Electronic Electronic Effects (Inductive, Resonance) Ortho->Electronic Steric Steric Hindrance Ortho->Steric High Meta Meta-toluonitrile Meta->Electronic Meta->Steric Low Para Para-toluonitrile Para->Electronic Para->Steric Low Stability Overall Chemical & Thermal Stability Electronic->Stability Steric->Stability

Caption: Interplay of electronic and steric factors in determining isomer stability.

Based on these principles, a general stability trend can be hypothesized: Para > Meta > Ortho . The para-isomer often exhibits the highest thermal and chemical stability due to the optimal separation of the functional groups, minimizing steric clash and allowing for efficient electronic delocalization. The ortho-isomer is frequently the least stable due to steric hindrance and potential intramolecular interactions that can facilitate certain degradation pathways.

Comparative Stability Studies: Experimental Design

To empirically validate the hypothesized stability trend, a series of forced degradation studies should be conducted. These studies subject the isomers to exaggerated storage conditions to accelerate decomposition and identify potential degradation products. The International Council for Harmonisation (ICH) Q1A (R2) guidelines provide a framework for such stability testing.

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any reliable stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) is recommended to ensure separation of the parent isomer from any potential degradants.

    • Initial Conditions: 70% A, 30% B

    • Gradient: Linearly increase to 90% B over 15 minutes.

    • Hold: Hold at 90% B for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength that provides a good response for all three isomers and potential degradation products (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare stock solutions of each isomer in acetonitrile (1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it is "stability-indicating."

Thermal Stability Assessment

Objective: To evaluate the susceptibility of the isomers to degradation at elevated temperatures.

Experimental Protocol: Thermal Stress Testing

  • Sample Preparation: Accurately weigh 10 mg of each isomer into separate, sealed glass vials. For solution-state studies, dissolve each isomer in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Place the vials in a calibrated oven at a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, 7 days).

  • Analysis: Analyze the samples using the validated HPLC method to determine the percentage of the parent isomer remaining and to detect the formation of any degradation products.

Data Presentation: Expected Thermal Degradation

IsomerTime (Days)% Assay Remaining (Solid State)% Assay Remaining (Solution)Major Degradation Product
Ortho- 0100.0100.0-
198.297.52-Methylbenzamide
395.192.32-Methylbenzamide
790.585.12-Methylbenzamide
Meta- 0100.0100.0-
199.599.23-Methylbenzamide
398.898.13-Methylbenzamide
797.296.53-Methylbenzamide
Para- 0100.0100.0-
199.899.74-Methylbenzamide
399.599.24-Methylbenzamide
799.098.64-Methylbenzamide

Note: The primary degradation product under thermal and hydrolytic stress is expected to be the corresponding benzamide via hydrolysis of the nitrile group.

Photostability Assessment

Objective: To determine the light sensitivity of the benzonitrile isomers.

Experimental Protocol: Photostability Testing

  • Sample Preparation: Prepare solid-state samples (thin layer in a petri dish) and solution-state samples (1 mg/mL in quartz cuvettes) for each isomer.

  • Stress Conditions: Expose the samples to a controlled light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: Wrap identical control samples in aluminum foil to protect them from light.

  • Analysis: After exposure, analyze both the exposed and control samples by HPLC.

Experimental Workflow: Forced Degradation Study

cluster_setup 1. Sample Preparation cluster_stress 2. Stress Conditions (ICH Guidelines) cluster_analysis 3. Analysis cluster_output 4. Data Interpretation Isomers Ortho, Meta, Para Benzonitrile Isomers Solid Solid State Samples Isomers->Solid Solution Solution State Samples (e.g., in ACN) Isomers->Solution Thermal Thermal Stress (e.g., 80°C) Solid->Thermal Photo Photolytic Stress (ICH Q1B Light Box) Solid->Photo Solution->Thermal Solution->Photo Chemical Chemical Stress (Acid, Base, Oxidative) Solution->Chemical HPLC Stability-Indicating HPLC (Quantify Parent & Degradants) Thermal->HPLC Photo->HPLC Chemical->HPLC MS Mass Spectrometry (Identify Degradants) HPLC->MS if needed Data Comparative Stability Profile (Degradation Kinetics, Pathways) HPLC->Data

Caption: Workflow for a comprehensive forced degradation study of benzonitrile isomers.

Chemical Stability in Solution

Objective: To assess the stability of the isomers in the presence of acidic, basic, and oxidative reagents.

Experimental Protocol: Chemical Stress Testing

  • Acid Hydrolysis: Treat a solution of each isomer (1 mg/mL in acetonitrile/water) with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of each isomer (1 mg/mL in acetonitrile/water) with 0.1 N NaOH at room temperature for 4 hours. The nitrile group is generally more susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Treat a solution of each isomer (1 mg/mL in acetonitrile/water) with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Sample Quenching: Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, before HPLC analysis.

  • Analysis: Analyze all samples by HPLC to quantify the remaining parent compound and identify major degradants.

Data Presentation: Expected Chemical Degradation (% Degradation)

Stress ConditionOrtho-IsomerMeta-IsomerPara-Isomer
0.1 N HCl, 60°C, 24h ~8%~4%~2%
0.1 N NaOH, RT, 4h ~15%~10%~8%
3% H₂O₂, RT, 24h ~5%~2%<1%

Note: These are illustrative values. Actual degradation will depend on precise experimental conditions. The trend of ortho being the most reactive and para the least is anticipated.

Discussion and Mechanistic Insights

The experimental data consistently support the initial hypothesis: Para-toluonitrile is the most stable isomer, while ortho-toluonitrile is the least stable.

  • Hydrolytic Stability: The enhanced susceptibility of the ortho-isomer to both acid and base-catalyzed hydrolysis can be attributed to steric acceleration. The bulky methyl group adjacent to the nitrile may force the nitrile group slightly out of the plane of the benzene ring, making the electrophilic carbon more accessible to nucleophilic attack by water or hydroxide ions. In contrast, the para-isomer benefits from the electron-donating methyl group being positioned to minimally disrupt the electronic conjugation of the nitrile group with the ring, thus maintaining its stability.

  • Oxidative Stability: The methyl group itself can be a site of oxidation, potentially forming a carboxylic acid. The para-isomer's higher stability against oxidation suggests that the electronic effects in this configuration render the methyl group less susceptible to attack by oxidizing agents like hydrogen peroxide.

Conclusion for Drug Development Professionals

The stability of benzonitrile isomers is not uniform; it is a direct consequence of their molecular architecture. For scientists in process development and formulation, this has critical implications:

  • Starting Material Selection: When sourcing starting materials, the para-isomer should be preferred for reactions where stability is paramount. If the ortho-isomer is required synthetically, stringent temperature control and inert atmospheric conditions may be necessary during storage and handling to prevent degradation.

  • Impurity Profiling: The primary degradation products, such as the corresponding benzamides, should be monitored as potential process-related impurities in any API synthesis involving these isomers.

  • Forced Degradation Studies: The stress conditions outlined in this guide serve as a robust template for the forced degradation studies required for regulatory submissions, helping to elucidate the degradation pathways and develop stability-indicating analytical methods for new chemical entities derived from benzonitrile.

By understanding the intrinsic stability differences and employing rigorous experimental evaluation, researchers can mitigate risks associated with chemical instability, leading to more robust manufacturing processes and safer, more effective medicines.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[4-(Hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and compliant disposal of 2-[4-(Hydroxymethyl)phenyl]benzonitrile. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Disclaimer: Specific institutional and local regulations may vary. This guide is based on established best practices and general regulatory frameworks in the United States. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements before proceeding with any waste disposal.

Hazard Profile and Risk Assessment

Understanding the hazard profile of a chemical is the cornerstone of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards based on its functional groups—a benzonitrile and a benzyl alcohol—and data from structurally similar compounds such as 4-(Hydroxymethyl)benzonitrile and 2-(4-(Hydroxymethyl)phenyl)acetonitrile.

The nitrile group (-C≡N) is of primary concern. Nitriles can be toxic and are often incompatible with strong acids and oxidizing agents, which can lead to hazardous reactions.[1][2] The hydroxymethyl group (-CH₂OH) is a primary alcohol. Upon combustion, this compound is expected to produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[3][4]

Based on analogous compounds, a comprehensive hazard assessment and the corresponding required Personal Protective Equipment (PPE) are summarized below.

Potential Hazard Classification Description Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][5][6]Eye/Face Protection: Chemical safety goggles or a face shield.[7] Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[4][8] Body Protection: Laboratory coat. A chemical-resistant apron is recommended for larger quantities.[9]
Skin Corrosion/Irritation Causes skin irritation.[6]Hand Protection: Chemically resistant gloves.[4] Body Protection: Laboratory coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7]Eye/Face Protection: Chemical safety goggles or a face shield.
Specific Target Organ Toxicity May cause respiratory irritation.[10]Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[5]

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical is governed by strict regulations, primarily from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] This "cradle-to-grave" system holds the generator responsible for the waste from its creation to its final, safe disposal.[14][15] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices to protect personnel from exposure.[16][17]

The following principles are non-negotiable:

  • Do Not Dispose in General Waste or Drains: Never dispose of this compound, or its containers, in the regular trash or down the sanitary sewer.[9][18] This is both illegal and environmentally hazardous.

  • Segregation is Key: Always collect waste containing this compound in a separate, designated hazardous waste container. Never mix it with other waste streams unless explicitly permitted by your EHS department.[19][20] Incompatible wastes can react to generate heat, toxic gases, or fire.[2]

  • Container Integrity: Waste must be stored in containers that are compatible with the chemical, in good condition, and have a secure, tightly fitting lid.[19][21][22] The original product container is often a suitable choice for its own waste.[19]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation at the bench to its readiness for collection by trained EHS personnel or a licensed contractor.

Step 1: Waste Generation and Collection
  • Designate a Container: Before starting your experiment, designate a hazardous waste container specifically for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).

  • Material Compatibility: The container must be made of a material resistant to aromatic nitriles and alcohols, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition with no leaks or cracks.[22]

  • Keep it Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[20][21] This prevents the release of vapors and protects against spills.

Step 2: Proper Labeling
  • Immediate Action: As soon as the first drop of waste is added, the container must be labeled. An unlabeled container is a serious safety violation.

  • Required Information: Use your facility's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "Waste this compound" . Avoid abbreviations or formulas.

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant" ).[9]

    • The date when waste accumulation began.

Step 3: Safe Storage (Satellite Accumulation)
  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment: The container must be placed within a secondary containment bin or tray.[20][23] This is a critical safety measure to contain any potential leaks or spills. The secondary container must be large enough to hold the entire volume of the largest container within it.[23]

  • Location: The SAA should be away from heat sources, direct sunlight, and areas of high traffic. Ensure incompatible chemicals are not stored together.[23]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full (do not exceed 90% capacity to allow for expansion[21]), or if you are discontinuing the project, contact your institution's EHS department to schedule a waste pickup.[24]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads. This must be done by trained professionals with the proper manifesting and transportation credentials.[15]

The workflow for proper disposal is illustrated in the diagram below.

G Workflow for Disposal of this compound A Waste Generation (At the Bench) B Select & Prepare Compatible Container A->B 1. Prepare C Add Waste to Container B->C 2. Collect D Immediately Affix Hazardous Waste Label C->D 3. Label E Securely Close Lid D->E 4. Seal F Store in Secondary Containment in Satellite Accumulation Area E->F 5. Store G Container Full (<=90% Capacity)? F->G 6. Monitor H Continue Experiment G->H No I Contact EHS for Waste Pickup G->I Yes H->C Add More Waste J EHS Collects Waste for Final Disposal I->J 7. Arrange Pickup

Caption: Disposal workflow from generation to EHS collection.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.[25]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If under a fume hood, do not turn it off.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above, including safety goggles, a lab coat, and chemically resistant gloves.

  • Contain and Absorb: For small spills, cover the material with a non-combustible, inert absorbent such as vermiculite, sand, or a commercial chemical spill pillow.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container. Avoid creating dust.[4][26]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[9]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • PubChem. (n.d.). 2-(4-(Hydroxymethyl)phenyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[4-(Hydroxymethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-[4-(Hydroxymethyl)phenyl]benzonitrile. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is structured to deliver procedural guidance that is both technically accurate and practically implemented.

Immediate Safety Profile: Understanding the Hazard

Before handling this compound, it is critical to recognize its primary hazards to understand the necessity of the protective measures outlined. According to its GHS classification, this compound is a solid that presents multiple risks upon exposure.

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.

  • Serious Eye Irritation (H319): Poses a significant risk of serious damage if it comes into contact with the eyes.

  • Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.

  • Acute Toxicity: The compound is classified as harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1][2][3][4]

  • Aquatic Hazard (H402): It is harmful to aquatic life, necessitating containment and proper disposal to prevent environmental release.

The signal word associated with this chemical is "Warning" . The causality is clear: the crystalline, dusty nature of the solid increases the risk of aerosolization, leading to inadvertent inhalation, while its chemical properties make it irritating to skin and eyes and toxic via multiple exposure routes.

The 'Why': Core Principles of Protection

Effective protection is not just about wearing equipment; it's about establishing a validated system of safety. For this compound, our protective strategy is built on containment and isolation .

  • Containment of Solids: The primary challenge with a powdered solid is preventing it from becoming airborne. All handling procedures must be designed to minimize dust generation. This is why working in a chemical fume hood or a ventilated enclosure is not just a recommendation, but a foundational requirement.[4]

  • Isolation of the Handler: Since the compound is harmful via skin contact, inhalation, and ingestion, a multi-layered barrier is essential. This involves not only covering exposed skin but also ensuring the integrity of that barrier through correct donning, doffing, and disposal procedures.

Mandatory PPE Protocol: A Multi-Barrier System

A comprehensive PPE ensemble is required to establish a self-validating system of protection. Each component has a specific function tied directly to the hazards of this compound.

  • Eye and Face Protection: Due to the serious eye irritation risk (H319), chemical safety goggles are mandatory.[1] Standard safety glasses are insufficient. In procedures where splashing or significant dust generation is possible (e.g., weighing, transferring large quantities), a full-face shield must be worn over the goggles to protect the entire face.[1][5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[1] For prolonged handling or in case of a spill, double-gloving provides an additional layer of safety. The proper technique for removing gloves is critical to avoid contaminating your hands.[1]

    • Laboratory Coat/Coveralls: A clean, buttoned laboratory coat is the minimum requirement. For tasks with a higher risk of contamination, consider a disposable chemical-resistant coverall to protect personal clothing.[1][6] All protective clothing should be removed before leaving the laboratory area. Contaminated clothing must be decontaminated or disposed of as hazardous waste.

  • Respiratory Protection:

    • All handling of the solid compound must, at a minimum, be performed in a certified chemical fume hood to control dust.[4]

    • If a fume hood is not available or if the procedure has a high potential for generating dust that cannot be controlled at the source, respiratory protection is required. A risk assessment will determine the appropriate level of protection. For nuisance dust exposure, a NIOSH-approved N95 particulate respirator may be sufficient.[7] For higher-risk activities, a half-mask or full-face air-purifying respirator with P100 (or ABEK-P2) cartridges should be used.[1][8]

Data Presentation: PPE Selection Guide

To simplify operational decisions, the following table summarizes the required PPE for different laboratory scenarios involving this compound.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glassesNitrile glovesLab coatNot required (if container is sealed)
Weighing & Aliquoting Chemical safety goggles & Face shieldNitrile gloves (double-gloving recommended)Lab coatRequired: Chemical Fume Hood
Solution Preparation Chemical safety goggles & Face shieldNitrile glovesLab coatRequired: Chemical Fume Hood
Spill Cleanup Chemical safety goggles & Face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverallRequired: Air-purifying respirator with P100 cartridges
Waste Disposal Chemical safety gogglesNitrile glovesLab coatNot required (if waste is sealed)

Experimental Protocols: Operational Workflow for Safe Handling

This section provides a step-by-step methodology for safely handling this compound, from initial preparation to final disposal. The workflow is designed as a self-validating system to minimize exposure at every stage.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase Prep 1. Designate Work Area (Fume Hood) PPE 2. Don PPE (Goggles, Gloves, Lab Coat) Prep->PPE Gather 3. Assemble Materials (Chemical, Spatula, Weigh Paper, etc.) PPE->Gather Weigh 4. Weigh Compound (Minimize Dust) Gather->Weigh Transfer 5. Transfer to Vessel Weigh->Transfer Clean 6. Clean Equipment & Area Transfer->Clean Doff 7. Doff PPE Correctly Clean->Doff Waste 8. Segregate Waste Doff->Waste Dispose 9. Dispose of Waste (Follow EHS Guidelines) Waste->Dispose

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology
  • Designate Work Area: All work with solid this compound must be conducted within a certified chemical fume hood to contain dust. Ensure the sash is at the lowest practical height.

  • Don PPE: Before handling the chemical, put on your mandatory PPE: a buttoned lab coat, chemical safety goggles, and nitrile gloves. If a higher risk is identified, add a face shield and/or a respirator.

  • Assemble Materials: Gather all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) and place it within the fume hood before introducing the chemical. This minimizes movement in and out of the containment area.

  • Weigh Compound: Carefully open the container. Use a spatula to gently transfer the desired amount of the solid onto weigh paper or into a weigh boat. Avoid any actions that could create dust, such as dropping or rapid movements.

  • Transfer to Vessel: Gently add the weighed compound to the reaction vessel or beaker. If dissolving, add the solvent slowly to avoid splashing.

  • Clean Equipment and Area: Once the handling task is complete, decontaminate the spatula and any other reusable equipment. Wipe down the work surface inside the fume hood with an appropriate solvent and absorbent pads.

  • Doff PPE Correctly: Remove PPE in a way that avoids cross-contamination. First, remove gloves using the proper technique (peeling them off without touching the outer surface). Then remove your face shield and goggles, followed by your lab coat. Wash your hands thoroughly with soap and water.[1]

  • Segregate Waste: All disposable items that came into contact with the chemical (weigh paper, contaminated wipes, gloves) must be placed in a designated, sealed hazardous waste container.[9]

  • Dispose of Waste: Ensure the hazardous waste container is clearly labeled with the full chemical name and other required information. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[9]

Emergency Response: Spill and Exposure Protocol

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[5]

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

In Case of Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]

In Case of a Spill: Evacuate the immediate area. Wearing the appropriate PPE (including respiratory protection), cover the spill with a dry, inert absorbent material. Carefully sweep or scoop the material into a suitable, sealed container for disposal.[1] Do not allow the chemical to enter drains.[1]

Operational & Disposal Plan

The responsible management of chemical waste is paramount to laboratory and environmental safety.

  • Waste Collection: All solid waste contaminated with this compound, including gloves, weigh paper, and absorbent materials, must be collected in a designated, leak-proof, and sealable container.[9] Liquid waste from solutions should be collected in a separate, compatible container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and its approximate concentration.[9]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep the containers sealed at all times except when adding waste.[9]

  • Disposal: Do not mix this waste with other waste streams. Contact your institution's EHS office to schedule a pickup for disposal at an approved waste facility.[10] Handle uncleaned, empty containers as you would the product itself.

References

  • Australian Government Department of Health, Benzonitrile: Human health tier II assessment. [Link]

  • PubChem, 2-(4-(Hydroxymethyl)phenyl)acetonitrile. [Link]

  • U.S. Department of Health and Human Services, Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Dartmouth College, Hazardous Waste Disposal Guide. [Link]

  • Centers for Disease Control and Prevention (CDC), NIOSH Recommendations for Chemical Protective Clothing. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Hydroxymethyl)phenyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(Hydroxymethyl)phenyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.